molecular formula C7H8O3S B196065 Methyl benzenesulfonate CAS No. 80-18-2

Methyl benzenesulfonate

Cat. No.: B196065
CAS No.: 80-18-2
M. Wt: 172.2 g/mol
InChI Key: CZXGXYBOQYQXQD-UHFFFAOYSA-N
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Description

Methyl Benzenesulfonate is a sulfonate ester that acts as a potential genotoxic impurity in drug substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl benzenesulfonate
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InChI

InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZXGXYBOQYQXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O3S
Source PubChem
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DSSTOX Substance ID

DTXSID5052549
Record name Methyl benzenesulphonate
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Molecular Weight

172.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl benzenesulfonate
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CAS No.

80-18-2
Record name Methyl benzenesulfonate
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Record name Methyl besylate
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Record name METHYL BENZENESULFONATE
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Record name Benzenesulfonic acid, methyl ester
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Record name METHYL BESYLATE
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Foundational & Exploratory

methyl benzenesulfonate synthesis from benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Benzenesulfonate (B1194179) from Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of methyl benzenesulfonate from benzenesulfonyl chloride. It includes a detailed experimental protocol, quantitative data, reaction mechanism, and a procedural workflow designed for professionals in chemical and pharmaceutical research. This compound is a crucial methylating agent but is also recognized as a potential genotoxic impurity (PGI) in drug substances, making controlled synthesis and accurate analysis paramount.[1][2]

Overview of the Synthesis

The synthesis of this compound from benzenesulfonyl chloride and methanol (B129727) is a standard esterification of a sulfonyl chloride.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of methanol attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. This methodology is analogous to the Schotten-Baumann reaction conditions used for synthesizing esters and amides.[5][6][7][8]

A highly efficient method involves the use of sodium methoxide (B1231860) in methanol, which acts as both the nucleophile and the base.[1][9][10] This approach offers advantages such as high yield, simple operation, and fewer steps, making it suitable for industrial production.[9][10]

Reaction Mechanism and Experimental Workflow

The logical progression of the synthesis, from the fundamental chemical transformation to the practical laboratory procedure, is illustrated below.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution at the sulfonyl group. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This forms a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final product, this compound.

ReactionMechanism BSC Benzenesulfonyl Chloride (C₆H₅SO₂Cl) intermediate Tetrahedral Intermediate BSC->intermediate + CH₃O⁻ MeOH Sodium Methoxide (CH₃ONa) MBS This compound (C₆H₅SO₃CH₃) intermediate->MBS - Cl⁻ NaCl Sodium Chloride (NaCl) intermediate->NaCl + Na⁺

Figure 1: Nucleophilic substitution mechanism.
General Experimental Workflow

The laboratory procedure follows a systematic sequence of steps to ensure safety, efficiency, and purity of the final product. The workflow encompasses preparation, reaction execution, product isolation, and purification.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis arrow arrow prep_reagents Add Benzenesulfonyl Chloride to Reaction Vessel add_methoxide Dropwise Addition of Sodium Methoxide Solution (25-35°C) prep_reagents->add_methoxide insulation Maintain Temperature for 30 min add_methoxide->insulation neutralize Neutralize to pH 7-7.2 with Sulfuric Acid insulation->neutralize filter_salt Filter Sodium Chloride neutralize->filter_salt distill_methanol Heat Filtrate to Remove Methanol filter_salt->distill_methanol cool Cool to Room Temperature distill_methanol->cool decolorize Decolorize with Activated Carbon cool->decolorize filter_final Filter to Obtain Final Product decolorize->filter_final analyze Analyze by GC for Purity and Residual Methanol filter_final->analyze

Figure 2: Step-by-step experimental workflow.

Experimental Protocol

The following protocol is adapted from a documented procedure for the preparation of this compound, which reports high yield and purity.[10]

Materials:

  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

  • 28% (w/w) Sodium methoxide in methanol solution (CH₃ONa/CH₃OH)

  • 98% Sulfuric acid (H₂SO₄)

  • Activated carbon

Equipment:

  • 500 mL reaction flask with mechanical stirrer and dropping funnel

  • Thermometer

  • pH meter or pH strips

  • Filtration apparatus

  • Distillation apparatus (or rotary evaporator)

  • Gas Chromatography (GC) system for analysis

Procedure:

  • Reaction Setup: Charge the 500 mL reaction flask with 176.6 g (1.0 mol) of benzenesulfonyl chloride.

  • Addition of Base: Begin stirring and control the internal temperature between 25-30°C. Slowly add 231.5 g (1.2 mol) of 28% sodium methoxide in methanol solution dropwise into the reaction flask.[10]

  • Reaction Hold: After the addition is complete, maintain the reaction mixture at 25-30°C for an additional 30 minutes to ensure the reaction goes to completion.[10]

  • Neutralization: Cool the mixture if necessary and carefully add 10 g (0.1 mol) of 98% sulfuric acid dropwise to neutralize the excess sodium methoxide, adjusting the pH to a final value of 7.0.[10]

  • Salt Removal: The precipitated sodium chloride is removed by filtration. The filter cake should be washed with a small amount of methanol to recover any entrained product.

  • Solvent Removal: Collect the filtrate and heat it to distill off the methanol. A rotary evaporator is recommended for efficient removal. The removal of methanol is monitored by GC until the residual amount is less than 0.5%.[10]

  • Decolorization: Cool the crude product to room temperature. Add 10 g of activated carbon to the liquid and stir for a period to decolorize it.[10]

  • Final Filtration: Filter the mixture to remove the activated carbon. The resulting product is a colorless, transparent liquid this compound.[10]

Quantitative Data

The described protocol provides high yield and purity. The data below summarizes the key quantitative aspects of the synthesis.

Table 1: Reaction Stoichiometry and Conditions

Reactant/Parameter Formula Molar Mass ( g/mol ) Amount (g) Moles (mol) Molar Ratio
Benzenesulfonyl Chloride C₆H₅SO₂Cl 176.62 176.6 1.0 1
Sodium Methoxide CH₃ONa 54.02 64.8 (in 231.5g soln) 1.2 1.2
Reaction Temperature - - - - 25-35°C [1][9][10]

| Reaction Time | - | - | - | - | 30 minutes [1][9][10] |

Table 2: Product Yield and Purity

Product Formula Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by GC)

| this compound | C₇H₈O₃S | 172.20 | 172.2 | 169.3 | 98.3%[10] | 99.2%[10] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

Property Value
Appearance Colorless, transparent liquid[10]
Molecular Weight 172.20 g/mol
Density 1.269 g/mL
Boiling Point 280°C
Refractive Index 1.5165
Solubility Miscible with chloroform, methanol, ether. Immiscible with water.
¹H NMR (CDCl₃, 400 MHz) δ 7.66 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.8 Hz, 2H)[11]

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.3, 133.6, 129.2 (2C), 127.8 (2C)[11] |

Safety and Handling

Benzenesulfonyl chloride is a corrosive substance that reacts with water and moisture.[3] this compound is a potential genotoxic and alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1] The reaction should be performed with care, especially during the neutralization step with sulfuric acid, which is exothermic.

References

methyl benzenesulfonate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl Benzenesulfonate (B1194179)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfonate (CAS No. 80-18-2) is a methyl ester of benzenesulfonic acid, recognized for its role as a potent methylating agent in organic synthesis.[1][2] It is also classified as a potential genotoxic impurity (PGI) in drug substances due to its ability to exert genotoxic effects in bacterial and mammalian cell systems.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow or light brown liquid.[1][4][5] A summary of its key quantitative properties is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Identifiers
IUPAC NameThis compound[6][7]
CAS Number80-18-2[1][3][8]
Molecular FormulaC₇H₈O₃S[3][4][8]
Molecular Weight172.20 g/mol [1][4][8]
Physical Properties
AppearanceClear colorless to pale yellow/light brown liquid[1][4][5]
Melting Point-4 °C[3][4]
Boiling Point147-150 °C @ 13 mmHg~250-280 °C @ 760 mmHg[1][3]
Density1.269 - 1.300 g/cm³[3][4]
Refractive Index1.514 - 1.519 @ 20°C[3][5]
Flash Point143 °C (289.4 °F)[3][4]
Solubility
WaterImmiscible[3]
Organic SolventsMiscible with chloroform, methanol (B129727), ethanol, ether, acetone[3][9]
Toxicological Data
LD50 (Oral, mouse)250 mg/kg[4]
LD50 (Oral, rat)740 mg/kg[4][10]

Reactivity and Hazardous Profile

Reactivity

This compound's primary reactivity stems from its function as an effective methylating agent, transferring a methyl group to various nucleophiles.[2][11]

  • Methylation: It is widely used in organic synthesis for methylation reactions. A notable application is the methylation of 3-methylxanthine (B41622) to produce theobromine.[2][11] Unlike other agents like dimethyl sulfate, this compound does not readily decompose in neutral or weakly acidic conditions, which simplifies the control of the methylation process.[2] It can also be used for the C-methylation of compounds like perbromothiophene and in nickel-catalyzed methylation of alkyl halides.[12][13]

  • Hydrolysis: The compound undergoes hydrolysis to form benzenesulfonic acid and methanol.[9][14] The kinetics of its hydrolysis have been studied to understand SN2 reaction mechanisms.[14][15]

  • Polymerization: It has applications in the polymerization of ethylene, where it is used in the synthesis of imine ligands and their corresponding palladium complexes.[11][16]

Stability and Incompatibilities

The compound is stable under normal temperatures and pressures.[4][17] However, it is incompatible with:

  • Strong oxidizing agents[4]

  • Strong acids[2]

  • Strong bases[2]

Contact with these substances should be avoided. Exposure to excess heat should also be prevented.[4]

Hazardous Decomposition

Upon thermal decomposition or combustion, this compound can generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4][10][17]

Genotoxicity

This compound is recognized as a sulfonate ester that acts as a potential genotoxic impurity in pharmaceutical products.[3] Its genotoxic effects have been observed in both bacterial and mammalian cell systems, making its detection and control critical in drug development and manufacturing.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A high-yield synthesis method involves the reaction of benzenesulfonyl chloride with sodium methoxide (B1231860).[2][18]

Protocol:

  • Add benzenesulfonyl chloride (1.0 mol) to a suitable reaction vessel.

  • While maintaining the temperature between 25-35°C, slowly add a sodium methoxide methanol solution (1.2-1.4 mol) dropwise.

  • After the addition is complete, continue to stir the mixture at 25-35°C for 30 minutes.

  • Neutralize the reaction mixture to a pH of 7.0-7.2.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Heat the filtrate to distill off and remove the methanol.

  • Cool the remaining liquid to room temperature.

  • Perform a decolorization filtration (e.g., using activated carbon) to obtain the final product as a colorless, transparent liquid.[18]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product BSC Benzenesulfonyl Chloride Reaction 1. Mix & React (25-35°C, 30 min) BSC->Reaction SM Sodium Methoxide in Methanol SM->Reaction Neutralize 2. Neutralize (pH 7.0-7.2) Reaction->Neutralize Mixture Filter1 3. Filter NaCl Neutralize->Filter1 Neutralized Slurry Distill 4. Remove Methanol Filter1->Distill Filtrate Filter2 5. Decolorize & Filter Distill->Filter2 Crude Product Product This compound Filter2->Product Purified Product

Synthesis of this compound Workflow
Methylation of 3-Methylxanthine to Theobromine

This protocol details the use of this compound as a methylating agent.[2]

Protocol:

  • Dissolve 30 g of 3-methylxanthine in 127 g of an 8% caustic potash solution at 65°C.

  • Add 120 ml of methanol to the solution.

  • While maintaining the temperature at 65°C, add 30 ml of 95.5% this compound over a period of 45 minutes. The pH should reach 7.5-8.0 towards the end of the addition.

  • Stir the mixture for 20 minutes, maintaining the pH by adding more 8% caustic potash solution as needed.

  • Add another 19.5 ml of this compound over 15 minutes, keeping the pH within the 7.5-8.0 range for one hour.

  • Monitor the reaction until 3-methylxanthine is no longer detected.

  • Cool the mixture to 20-25°C and maintain for 8 hours to allow the product to crystallize.

  • Filter the resulting solid (theobromine), wash it with cold water, and proceed with further purification steps (e.g., dissolution in caustic potash, treatment with activated carbon, and precipitation with hydrochloric acid).[2]

Methylation_Reaction cluster_inputs Reactants & Reagents cluster_reaction Process cluster_outputs Products MX 3-Methylxanthine Reaction Methylation (65°C, pH 7.5-8.0) MX->Reaction MBS This compound (Methylating Agent) MBS->Reaction Base Caustic Potash (Base) Base->Reaction maintains pH Theo Theobromine Reaction->Theo forms BSA Benzenesulfonic Acid Salt (Byproduct) Reaction->BSA forms

Methylation of 3-Methylxanthine using this compound

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Health Hazards: It is harmful if swallowed and causes severe burns to the eyes, skin, and digestive and respiratory tracts.[4][6][19] It may also cause an allergic skin reaction.[6][10]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate protective gloves, and clothing to prevent skin exposure.[4][20] Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[4]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][19] Wash thoroughly after handling. Avoid ingestion and inhalation.[4][20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[4][20]

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical aid.[4] If inhaled, move to fresh air. If ingested by a conscious person, give 2-4 cupfuls of milk or water and get immediate medical aid.[4]

References

Technical Guide: Methyl Benzenesulfonate (CAS 80-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of Methyl benzenesulfonate (B1194179) (CAS 80-18-2).

Compound Identification

Methyl benzenesulfonate is an organic compound, specifically the methyl ester of benzenesulfonic acid.[1][2] It is primarily utilized as a reagent in organic synthesis, particularly as a methylating agent for various chemical intermediates.[1][3] It is recognized for its role in the production of pharmaceuticals and dyes.[4][5]

IdentifierValue
CAS Number 80-18-2[1][2][4][6][7]
Chemical Name This compound[1][2][7]
Synonyms Benzenesulfonic acid methyl ester, Methyl besylate, BSM[1][3][4]
Molecular Formula C₇H₈O₃S[1][2][7]
Molecular Weight 172.20 g/mol [8]
SMILES COS(=O)(=O)c1ccccc1[1]
InChI Key CZXGXYBOQYQXQD-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2.1: Physical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][2][4]
Odor Sweet, aromatic, penetrating[1][9]
Melting Point -4 °C[4][10][11]
Boiling Point ~280 °C (at 760 mmHg)[12]
147-150 °C (at 13 mmHg)[10][11]
Density ~1.27 - 1.3 g/mL[4][9][10]
Refractive Index ~1.514 - 1.518 (at 20°C)[6][10][11][13]
Flash Point 143 °C[7][10][11]
Table 2.2: Solubility and Stability
PropertyDescriptionSource(s)
Solubility in Water Insoluble / Immiscible[4][9][10][12]
Solubility in Organic Solvents Soluble/miscible in ethanol, ether, chloroform, methanol[4][5][10]
Stability Stable under normal temperatures and pressures[7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5][7]
Storage Store in a cool, dry, well-ventilated area away from moisture. Recommended storage at 2-8°C.[4][6][8]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and purity are outlined below.

Protocol for Boiling Point Determination (Capillary Method)

This method determines the boiling point of a liquid by observing the temperature at which its vapor pressure equals the atmospheric pressure.[14][15][16]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (appropriate range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or heating oil

  • Stand and clamps

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.[15][16]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[14][16]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[14]

  • Heating: Immerse the assembly in a Thiele tube or oil bath. Heat the apparatus slowly and uniformly.[14][17]

  • Observation: As the liquid heats, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14][17]

  • Temperature Reading: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid. For higher accuracy, remove the heat source and note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[14]

Protocol for Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard technique used to separate and analyze volatile compounds, providing a quantitative assessment of a sample's purity.[18][19][20]

Apparatus:

  • Gas Chromatograph (GC) system with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., DB-624 or similar polarity)

  • Inert carrier gas (e.g., Nitrogen, Helium)[19][20]

  • Volumetric flasks and syringes

  • Suitable solvent (e.g., Methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol). The concentration should be within the linear range of the detector.

  • Instrument Setup:

    • Set the injector and detector temperatures (e.g., 180°C and 200°C, respectively).

    • Program the column oven temperature. An example program could be an initial temperature of 150°C held for a set time, followed by a temperature ramp.

    • Set the carrier gas flow rate and the split ratio (e.g., 1:50).

  • Injection: Inject a small, precise volume (e.g., 0.5-1.0 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: A chromatogram is generated, displaying peaks corresponding to the different components of the sample as they elute from the column. The time taken for a component to elute is its retention time.[19]

  • Purity Calculation: The purity is determined by the area normalization method. The area under each peak is integrated. The percent purity of this compound is calculated by dividing its peak area by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[18]

    • % Purity = (Area_Methyl_benzenesulfonate / Total_Peak_Area) * 100

Logical and Experimental Workflows

Visualizations of key processes involving this compound are provided below using the DOT language.

Workflow for Use as a Methylating Agent

This compound is an effective methylating agent used in the synthesis of various organic intermediates, such as in the preparation of theobromine (B1682246) from 3-methylxanthine.[21][22]

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Product Isolation Substrate Substrate (e.g., 3-methylxanthine) Dissolve 1. Dissolve Substrate & Base in Solvent MBS This compound (CAS 80-18-2) AddMBS 2. Add this compound (Controlled Temperature) MBS->AddMBS Base Base (e.g., KOH) Solvent Solvent (e.g., Methanol) Dissolve->AddMBS React 3. Stir & Maintain pH (Allow Reaction to Complete) AddMBS->React Filter 4. Filter Product React->Filter Wash 5. Wash with Solvent Filter->Wash Purify 6. Purify (e.g., Recrystallization) Wash->Purify Product Final Methylated Product (e.g., Theobromine) Purify->Product

Workflow for a typical methylation reaction.
Experimental Workflow for Purity Analysis via GC

This diagram illustrates the logical steps involved in determining the purity of a this compound sample using Gas Chromatography.

G GC Purity Analysis Workflow Prep Sample Preparation (Dissolve MBS in Solvent) Inject Sample Injection (Inject precise volume) Prep->Inject Setup GC Instrument Setup (Set Temp, Flow, Method) Setup->Inject Separate Chromatographic Separation (Components separate in column) Inject->Separate Detect Peak Detection (FID) (Generate electronic signal) Separate->Detect Chromatogram Data Acquisition (Generate Chromatogram) Detect->Chromatogram Analyze Data Analysis (Integrate Peak Areas) Chromatogram->Analyze Calculate Purity Calculation (% Area Normalization) Analyze->Calculate Result Final Purity Report Calculate->Result

Logical workflow for GC purity analysis.

References

An In-depth Technical Guide to the Mechanism of Methylation by Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfonate (B1194179) (CH₃SO₃C₆H₅) is a potent and effective methylating agent utilized in a variety of organic syntheses. As a sulfonate ester, it serves as a valuable reagent for the introduction of methyl groups onto various nucleophilic substrates, including those containing oxygen, nitrogen, and carbon atoms. Its utility is underscored by its relatively high reactivity and the stability of the benzenesulfonate leaving group. A thorough understanding of the underlying mechanism of methylation by methyl benzenesulfonate is paramount for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies, particularly within the realm of drug development where precise molecular modification is critical. This technical guide provides a comprehensive overview of the core mechanistic principles of methylation by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: The Sₙ2 Pathway

The methylation of nucleophiles by this compound proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism .[1] This is a single, concerted step where the nucleophile attacks the electrophilic methyl carbon at the same time as the benzenesulfonate leaving group departs.[1]

Key characteristics of the Sₙ2 reaction involving this compound include:

  • Kinetics: The reaction is second-order overall, with the rate being dependent on the concentration of both the this compound and the nucleophile.

    • Rate = k[CH₃SO₃C₆H₅][Nucleophile]

  • Stereochemistry: The nucleophile attacks the methyl carbon from the side opposite to the benzenesulfonate leaving group, in a process known as "backside attack".[2] This leads to an inversion of stereochemistry at the carbon center if it is chiral.

  • Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the methyl carbon, 180° apart.[3]

The benzenesulfonate anion is an excellent leaving group due to the delocalization of the negative charge across the sulfonate group and the benzene (B151609) ring, which stabilizes the anion and facilitates the departure from the methyl carbon.

Signaling Pathway Diagram

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₃---OSO₂Ph]⁻ Nu->TS Backside Attack MeBs H₃C-OSO₂Ph MeBs->TS Product Nu-CH₃ TS->Product Bond Formation LeavingGroup ⁻OSO₂Ph TS->LeavingGroup Bond Cleavage

Caption: The Sₙ2 mechanism of methylation by this compound.

Quantitative Data: Substituent Effects on Reaction Rate

The rate of the Sₙ2 reaction of methyl benzenesulfonates is sensitive to the electronic properties of substituents on the benzene ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate constants to the substituent constants (σ) and a reaction constant (ρ). A study by Brinchi et al. investigated the kinetics of the reaction of para-substituted methyl benzenesulfonates with various nucleophiles.[4] The detailed rate constants are available in the supplementary material of their publication.[4]

The following table summarizes the second-order rate constants for the reaction of various p-substituted methyl benzenesulfonates with hydroxide (B78521) ion (OH⁻) and bromide ion (Br⁻) in water at 25°C.

Substituent (X)σpk(OH⁻) (10⁻³ M⁻¹s⁻¹)k(Br⁻) (10⁻⁵ M⁻¹s⁻¹)
OCH₃-0.271.351.10
CH₃-0.171.801.45
H0.002.502.15
Cl0.234.804.10
Br0.235.004.20
NO₂0.7825.021.0

Data extracted from Brinchi, L., Di Profio, P., Germani, R., Savelli, G., Spreti, N., & Bunton, C. A. (2000). The Hammett Equation and Micellar Effects on SN2 Reactions of Methyl Benzenesulfonates 2 The Role of Micellar Polarity. European Journal of Organic Chemistry, 2000(23), 3849-3854, and its supplementary information.[4]

The positive ρ values obtained from the Hammett plots for these reactions indicate that electron-withdrawing substituents on the benzene ring accelerate the reaction. This is because they help to stabilize the developing negative charge on the sulfonate leaving group in the transition state, making it a better leaving group.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound as a methylating agent. Below are representative protocols for N-methylation and the preparation of the methylating agent itself.

Preparation of this compound

This protocol is adapted from the method described by Liming Wang and colleagues.[5]

Materials:

  • Benzenesulfonyl chloride

  • Sodium methoxide (B1231860) in methanol (B129727) solution (e.g., 25-30 wt%)

  • Sulfuric acid (for neutralization)

  • Activated carbon

  • Methanol

  • Reaction kettle with dropping funnel and temperature control

Procedure:

  • Add benzenesulfonyl chloride to the reaction kettle.

  • Dropwise, add the sodium methoxide methanol solution while maintaining the temperature between 25-35°C. The molar ratio of benzenesulfonyl chloride to sodium methoxide should be approximately 1:1.2-1.4.

  • After the addition is complete, stir the mixture at 25-35°C for 30 minutes.

  • Neutralize the reaction mixture to a pH of 7.0-7.2 with sulfuric acid.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Heat the filtrate to distill off the methanol.

  • Cool the residue to room temperature.

  • Add activated carbon for decolorization and filter to obtain colorless, transparent this compound.

N-Methylation of 3-Methylxanthine (B41622) to Theobromine (B1682246)

This protocol is based on the synthesis of theobromine using this compound as the methylating agent.[5]

Materials:

  • 3-Methylxanthine

  • 8% aqueous solution of potassium hydroxide

  • Methanol

  • This compound (95.5%)

  • Activated carbon

  • 10% Hydrochloric acid

Procedure:

  • Dissolve 30 g of 3-methylxanthine in 127 g of an 8% solution of caustic potash at 65°C.

  • Add 120 ml of methanol to the solution.

  • At 65°C, add 30 ml of 95.5% this compound over a period of 45 minutes. The pH should be monitored and maintained between 7.5 and 8.0 towards the end of the addition.

  • Stir the mixture for 20 minutes, maintaining the pH with the 8% potassium hydroxide solution.

  • Add another 19.5 ml of this compound over 15 minutes, keeping the pH within the same range for one hour.

  • Monitor the reaction for the disappearance of 3-methylxanthine.

  • Once the reaction is complete, cool the mixture to 20-25°C and maintain for 8 hours.

  • Filter the precipitated theobromine and wash with cold water.

  • Resuspend the crude product in 300 ml of water and add a 20% solution of caustic potash until the solid dissolves.

  • Add 2.5 g of activated carbon and stir for 30 minutes.

  • Filter the solution and precipitate the theobromine by adding 10% hydrochloric acid to a pH of 4.0.

  • Isolate the theobromine by filtration and wash with water. A yield of approximately 75.4% can be expected.

Experimental Workflow Diagram

Experimental_Workflow Start Start Dissolve Dissolve Substrate in Base and Solvent Start->Dissolve Add_Reagent Add this compound (Controlled Temperature and pH) Dissolve->Add_Reagent Reaction Stir and Monitor Reaction Progress (e.g., TLC) Add_Reagent->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Extraction Extract Product with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify Product (e.g., Chromatography) Extraction->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for methylation using this compound.

Computational Insights

Computational studies provide a deeper understanding of the Sₙ2 reaction mechanism at a molecular level. Ab initio calculations on the Sₙ2 reaction of methyl p-nitrobenzenesulfonate with a chloride anion have been performed to model the energy profile and solvation effects.[6] These theoretical models support the concerted mechanism and allow for the calculation of activation energies and the visualization of the transition state structure, further corroborating the experimental findings.

Conclusion

The methylation of nucleophiles by this compound is a synthetically important transformation that proceeds via a well-defined Sₙ2 mechanism. The reaction is characterized by second-order kinetics, backside attack of the nucleophile, and inversion of stereochemistry. The rate of methylation is significantly influenced by the electronic nature of substituents on the benzenesulfonate ring, with electron-withdrawing groups accelerating the reaction by stabilizing the leaving group. The provided experimental protocols offer a practical guide for the application of this compound in organic synthesis. The combination of empirical kinetic data, detailed procedural information, and computational insights presented in this guide provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize and further explore the chemistry of this versatile methylating agent.

References

An In-depth Technical Guide to the Solubility of Methyl Benzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl benzenesulfonate (B1194179) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative solubility information and detailed experimental protocols to enable researchers to determine quantitative solubility parameters in their own laboratory settings.

Introduction to Methyl Benzenesulfonate

This compound (MBS), with the chemical formula C₇H₈O₃S, is a sulfonate ester known for its role as a methylating agent in organic synthesis.[1] Its physical state at standard conditions is a colorless to slightly yellow liquid.[1] Understanding the solubility of MBS in different organic solvents is crucial for its application in various chemical processes, including reaction medium selection, purification, and formulation development in the pharmaceutical and chemical industries.

The polarity of the sulfonate group in this compound generally enhances its solubility in polar solvents.[1] However, the overall solubility is a balance between the polar sulfonate group and the nonpolar benzene (B151609) ring.

Solubility Data

SolventChemical FormulaPolarityQualitative Solubility of this compound
Chloroform (B151607)CHCl₃NonpolarMiscible
Methanol (B129727)CH₃OHPolar ProticMiscible
EthanolC₂H₅OHPolar ProticMiscible
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible
WaterH₂OPolar ProticImmiscible

Note: Some sources describe the solubility in chloroform as "sparingly" and in methanol as "slightly," which may indicate that while they are miscible, the dissolution behavior might vary under certain conditions.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are adapted from standard laboratory procedures for organic compound solubility testing.

General Qualitative Solubility Testing

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform, toluene, hexane)

  • Deionized water

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add 1 mL of the chosen solvent to a clean, dry test tube.

  • To the solvent, add a small, measured amount of this compound (e.g., 0.1 mL).

  • Vigorously shake or vortex the test tube for 30-60 seconds.

  • Allow the mixture to stand and observe for any signs of insolubility, such as the formation of a second layer, cloudiness, or undissolved droplets.

  • If the this compound appears to have dissolved, add another portion (e.g., 0.2 mL) and repeat the shaking process.

  • Continue adding this compound in increments until it no longer dissolves, or until a significant volume has been added, indicating high solubility or miscibility.

  • Record the observations for each solvent, noting whether the compound is immiscible, slightly soluble, soluble, or miscible.

Quantitative Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a method to determine the quantitative solubility of this compound at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Syringes and syringe filters (chemically resistant, e.g., PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials for sample analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. An excess is ensured when an undissolved phase of this compound remains.

    • Place the sealed container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Determine the mass of the collected filtrate.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Analyze the standard solutions and the diluted sample using a calibrated GC or HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Solubility Testing Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Obtain Pure This compound & Solvent add_solvent Add 1 mL of Solvent to a Test Tube start->add_solvent add_solute Add 0.1 mL of This compound add_solvent->add_solute shake Vortex/Shake for 30-60 seconds add_solute->shake observe Observe for Homogeneous Solution shake->observe soluble Homogeneous (Soluble/Miscible) observe->soluble Yes insoluble Phase Separation (Insoluble/Immiscible) observe->insoluble No add_more Add another 0.2 mL of This compound soluble->add_more end_soluble Record as Soluble/Miscible soluble->end_soluble end_insoluble Record as Insoluble/Immiscible insoluble->end_insoluble add_more->shake quant_analysis Proceed to Quantitative Analysis (Isothermal Method) end_soluble->quant_analysis

Caption: A flowchart of the qualitative solubility testing workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments consistently indicate its miscibility with common nonpolar and polar organic solvents like chloroform, methanol, ethanol, and diethyl ether, and its immiscibility with water. For drug development and process chemistry where precise solubility is critical, the experimental protocols provided in this guide offer a robust framework for determining these values. The provided workflow visualization further clarifies the systematic approach to solubility testing. This guide serves as a foundational resource for researchers working with this compound, enabling informed decisions on solvent selection and process design.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzenesulfonate (B1194179) (MBS), a vital methylating agent in organic synthesis and a potential genotoxic impurity in pharmaceutical manufacturing, necessitates a thorough understanding of its thermal stability and decomposition profile for safe handling, process optimization, and risk assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of methyl benzenesulfonate. Due to a notable scarcity of specific quantitative thermal analysis data in publicly available literature, this guide synthesizes information from safety data sheets, analogous chemical structures, and general thermal analysis principles. It outlines the known decomposition products, proposes a likely decomposition pathway, and provides standardized, albeit general, experimental protocols for its analysis.

Introduction

This compound (CAS 80-18-2) is a sulfonate ester widely employed in the chemical and pharmaceutical industries.[1] Its utility as a methylating agent is well-established; however, its classification as a potential genotoxic impurity (PGI) underscores the importance of controlling its presence in active pharmaceutical ingredients (APIs).[2] The thermal stability of MBS is a critical parameter influencing its storage, handling, and behavior in various chemical processes, particularly at elevated temperatures. Thermal decomposition can lead to the formation of hazardous substances and compromise process safety and product purity. This guide aims to consolidate the available information on the thermal stability and decomposition of this compound to inform safety protocols and guide further research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈O₃S[3][4]
Molecular Weight 172.20 g/mol [3][4]
Appearance Colorless to light yellow liquid[3][5]
Boiling Point Data not available
Melting Point -4 °C
Flash Point 143 °C
Solubility Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water.
Stability Stable under normal conditions.[1]

Thermal Stability and Decomposition

General Stability

This compound is generally considered to be stable under normal storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can likely promote its decomposition. It is also noted that the compound can withstand moderate temperatures without decomposing, a property attributed to its relatively high boiling point.[1]

Thermal Decomposition Products

Upon thermal decomposition, this compound is reported to release irritating gases and vapors. The primary hazardous decomposition products identified in safety data sheets are:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Sulfur oxides (SOₓ)

Proposed Decomposition Pathway

A plausible decomposition pathway under thermal stress likely involves the homolytic or heterolytic cleavage of the ester bonds. The C-O and S-O bonds are the most probable sites of initial fragmentation. A proposed logical pathway for its decomposition is illustrated in the diagram below.

DecompositionPathway Proposed Thermal Decomposition Pathway of this compound MBS This compound (C₆H₅SO₃CH₃) Initial_Cleavage Thermal Energy (Heat) MBS->Initial_Cleavage Fragments Primary Fragments Initial_Cleavage->Fragments Benzenesulfonic_Acid Benzenesulfonic Acid (C₆H₅SO₃H) Initial_Cleavage->Benzenesulfonic_Acid Alternative Pathway Benzenesulfonyl_Radical Benzenesulfonyl Radical (C₆H₅SO₂•) Fragments->Benzenesulfonyl_Radical Methyl_Radical Methyl Radical (•CH₃) Fragments->Methyl_Radical Further_Decomp Further Decomposition & Oxidation Benzenesulfonyl_Radical->Further_Decomp Methyl_Radical->Further_Decomp Benzenesulfonic_Acid->Further_Decomp SOx Sulfur Oxides (SO₂, SO₃) Further_Decomp->SOx CO_CO2 Carbon Monoxide (CO) Carbon Dioxide (CO₂) Further_Decomp->CO_CO2 Water Water (H₂O) Further_Decomp->Water

Caption: Proposed decomposition pathway for this compound.

Quantitative Thermal Analysis Data

There is a significant lack of published quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound. A single visual reference to a TGA of "benzenesulfonate methyl ester" has been identified, but the full study containing the experimental data and conditions is not publicly accessible.[6] The data presented in the following tables are therefore limited and highlight the need for further experimental investigation.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueReference(s)
Onset Decomposition Temperature (Tₒ) Data not available
Peak Decomposition Temperature (Tₘₐₓ) Data not available
Mass Loss (%) Data not available
Residue at end of experiment (%) Data not available

Table 3: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueReference(s)
Melting Point (Tₘ) -4 °C
Enthalpy of Fusion (ΔHₘ) Data not available
Decomposition Exotherm/Endotherm Data not available
Enthalpy of Decomposition (ΔHₔ) Data not available

Experimental Protocols

The following sections describe generalized experimental protocols for the thermal analysis of liquid organic compounds, which can be adapted for this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

5.1.1. Objective

To determine the onset of decomposition, mass loss as a function of temperature, and the amount of non-volatile residue for this compound.

5.1.2. Materials and Equipment

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Analytical balance

  • This compound sample

  • Appropriate sample pans (e.g., alumina (B75360) or platinum)

5.1.3. Procedure

  • Tare the TGA sample pan.

  • Using a microliter syringe, accurately weigh 5-10 mg of this compound into the sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss and temperature data throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges.

Caption: General experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

5.2.1. Objective

To determine the melting point, enthalpy of fusion, and to identify and quantify any exothermic or endothermic events associated with the decomposition of this compound.

5.2.2. Materials and Equipment

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen or argon gas

  • Analytical balance

  • This compound sample

  • Hermetically sealed aluminum or stainless steel sample pans and lids

  • Crimping press for sealing pans

5.2.3. Procedure

  • Tare an empty hermetically sealed DSC pan and lid.

  • Dispense 2-5 mg of this compound into the pan.

  • Hermetically seal the pan using a crimping press to prevent volatilization.

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Equilibrate the cell at a low temperature (e.g., -50 °C).

  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition range.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify and quantify thermal events.

Caption: General experimental workflow for DSC.

Conclusion and Recommendations

This technical guide consolidates the currently available information on the thermal stability and decomposition of this compound. While it is known to be stable under normal conditions, it decomposes at elevated temperatures to produce hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides. The decomposition pathway is likely initiated by the cleavage of the ester bonds.

A significant knowledge gap exists regarding the quantitative thermal behavior of this compound. There is a pressing need for detailed experimental studies employing techniques such as TGA and DSC to determine key parameters like the onset of decomposition, kinetic parameters, and enthalpies of decomposition. Such data are essential for accurate risk assessment, the development of robust safety protocols in manufacturing processes, and for ensuring the stability of pharmaceutical preparations where it may be present as an impurity.

It is strongly recommended that researchers working with this compound, particularly in contexts involving elevated temperatures, conduct their own thermal analysis to establish safe operating limits and to better understand its decomposition profile under their specific process conditions.

References

Methyl Benzenesulfonate: A Comprehensive Technical Guide to its Genotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl benzenesulfonate (B1194179), a sulfonate ester, is a potential genotoxic impurity (PGI) that can arise during the synthesis of active pharmaceutical ingredients (APIs). Its structural alerts for alkylating activity raise concerns about its potential to interact with DNA, leading to mutations and potential carcinogenicity. This technical guide provides an in-depth analysis of methyl benzenesulfonate's genotoxic profile, including a review of available quantitative data, detailed experimental protocols for its assessment, an overview of the cellular signaling pathways it may trigger, and a summary of the current regulatory landscape for controlling such impurities in pharmaceutical products.

Chemical and Physical Properties

This compound (CAS No. 80-18-2) is the methyl ester of benzenesulfonic acid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
Appearance Colorless to light brown liquid
Boiling Point 280 °C
Melting Point -4 °C
Density 1.269 g/cm³
Solubility Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water.[1]

Genotoxicity Profile

This compound is recognized as a potential genotoxic impurity due to its alkylating nature.[1] Alkylating agents can transfer an alkyl group to nucleophilic sites on DNA bases, leading to DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations if not repaired.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Quantitative Data:

A study by Glowienke et al. (2005) evaluated the mutagenicity of a series of sulfonate esters, including this compound, in S. typhimurium strains TA98 and TA100. The results are summarized in Table 2.

CompoundStrainMetabolic Activation (S9)Lowest Effective Concentration (µ g/plate )Fold Increase over Control
This compound TA100-100>2
TA100+100>2

Data extracted from Glowienke et al., 2005.

The data indicates that this compound is mutagenic in the Ames test, causing base-pair substitutions in strain TA100, both with and without metabolic activation.

In Vitro Micronucleus Assay

The in vitro micronucleus test assesses the potential of a substance to induce chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Quantitative Data:

The same study by Glowienke et al. (2005) also investigated the clastogenic potential of this compound in L5178Y mouse lymphoma cells.

CompoundTreatment DurationMetabolic Activation (S9)Lowest Effective Concentration (µg/mL)Fold Increase in Micronucleated Cells
This compound 4 hours-10Significant
4 hours+30Significant
24 hours-3Significant

Data extracted from Glowienke et al., 2005.

These results demonstrate that this compound induces a significant increase in micronucleated cells, indicating its potential to cause chromosomal damage.

In Vitro Chromosomal Aberration Test

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the accurate assessment of potential impurities. The following sections outline standardized protocols based on OECD guidelines.

Ames Test (OECD 471) Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prep_strain Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix Mix Bacteria, Test Compound, and +/- S9 Mix prep_strain->mix prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix prep_test Prepare Test Compound (this compound) prep_test->mix plate Plate on Minimal Glucose Agar (B569324) mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Dose-response, Fold Increase) count->analyze

Ames Test Experimental Workflow

Methodology:

  • Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to prepare a range of concentrations.

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.

In Vitro Micronucleus Assay (OECD 487) Experimental Workflow

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis prep_cells Culture Mammalian Cells (e.g., L5178Y, TK6, CHO) treat_cells Treat Cells with Test Compound (+/- S9 Mix) prep_cells->treat_cells prep_test Prepare Test Compound (this compound) prep_test->treat_cells add_cytoB Add Cytochalasin B (to block cytokinesis) treat_cells->add_cytoB harvest Harvest and Fix Cells add_cytoB->harvest stain Stain with DNA-specific dye (e.g., Giemsa, Acridine Orange) harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Analyze Data (Frequency of Micronucleated Cells) score->analyze

In Vitro Micronucleus Assay Workflow

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, TK6, CHO) or primary cells (e.g., human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 1.5-2 normal cell cycles) in the absence of S9.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells at an appropriate time after treatment, fix, and stain with a DNA-specific stain.

  • Scoring and Data Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Signaling Pathways in Response to DNA Damage

Genotoxic agents like this compound trigger complex cellular signaling pathways to detect and respond to DNA damage. The primary mechanism of action for this compound is DNA alkylation, which can lead to single-strand breaks (SSBs) and double-strand breaks (DSBs) if not properly repaired.

ATM/ATR-Mediated DNA Damage Response

The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Sensor Activation cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes mbs This compound alkylation DNA Alkylation mbs->alkylation ssb Single-Strand Breaks (SSBs) alkylation->ssb dsb Double-Strand Breaks (DSBs) alkylation->dsb atr ATR Activation ssb->atr atm ATM Activation dsb->atm chk1 Chk1 Phosphorylation atr->chk1 chk2 Chk2 Phosphorylation atm->chk2 p53 p53 Stabilization & Activation chk1->p53 chk2->p53 arrest Cell Cycle Arrest p53->arrest repair DNA Repair p53->repair apoptosis Apoptosis p53->apoptosis Regulatory_Workflow start Potential Genotoxic Impurity Identified (this compound) hazard_assessment Hazard Assessment (in silico, Ames test) start->hazard_assessment risk_characterization Risk Characterization (Compare exposure to TTC) hazard_assessment->risk_characterization control_strategy Define Control Strategy risk_characterization->control_strategy option1 Option 1: Control at or below TTC control_strategy->option1 option2 Option 2: Further toxicological assessment (if above TTC) control_strategy->option2 option3 Option 3: Process modification to reduce level control_strategy->option3

References

Spectroscopic Profile of Methyl Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzenesulfonate (B1194179), a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for identification, quantification, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyl benzenesulfonate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the methyl protons of the ester group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.73 - 7.70m2HAr-H (ortho)
7.57 - 7.55m3HAr-H (meta, para)
3.49s3H-OCH₃

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
144.0Ar-C (ipso)
132.2Ar-C (para)
129.1Ar-C (ortho)
125.4Ar-C (meta)
49.7-OCH₃

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring the spectra.[1]

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the sulfonyl and ester groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~1360StrongAsymmetric SO₂ stretch
~1180StrongSymmetric SO₂ stretch
~995StrongS-O-C stretch
~750, ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Note: The exact peak positions can vary slightly.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a thin film.[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum is presented below.

m/zRelative Intensity (%)Assignment
172~20[M]⁺ (Molecular Ion)
157~5[M - CH₃]⁺
93~10[M - SO₂CH₃]⁺
77100[C₆H₅]⁺ (Base Peak)
51~30[C₄H₃]⁺

Data obtained by Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: The liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Chemical Structure

This compound Chemical Structure of this compound cluster_benzene Benzene Ring C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 = O2 O S->O2 = O3 O S->O3 C7 CH₃ O3->C7

Caption: Chemical structure of this compound.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation Proposed Mass Spectrometry Fragmentation Pathway of this compound mol_ion [C₆H₅SO₂OCH₃]⁺˙ m/z = 172 frag1 [C₆H₅SO₂]⁺ m/z = 157 mol_ion->frag1 - •CH₃ frag2 [C₆H₅]⁺ m/z = 77 mol_ion->frag2 - •SO₂OCH₃ frag4 [SO₂OCH₃]⁺ m/z = 93 mol_ion->frag4 - C₆H₅• frag1->frag2 - SO₂ frag3 [C₄H₃]⁺ m/z = 51 frag2->frag3 - C₂H₂

Caption: Proposed fragmentation pathway of this compound under electron ionization.

References

An In-depth Technical Guide to the Safe Handling and Storage of Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of methyl benzenesulfonate (B1194179) (CAS No: 80-18-2). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research activities. Methyl benzenesulfonate is a versatile reagent in organic synthesis, but it also presents significant health hazards that necessitate careful management.

Chemical and Physical Properties

This compound is a colorless to light brown or yellow liquid.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₈O₃S[2][3]
Molecular Weight 172.20 g/mol [2][3]
CAS Number 80-18-2[2][3]
Appearance Colorless to pale yellow or light brown liquid[2][4]
Boiling Point ~250-280 °C[2]
Melting Point ~-4 to -30 °C[2][5]
Flash Point 143 °C (289.4 °F)[6][7]
Solubility Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water.[8]
Stability Stable under normal temperatures and pressures.[7][9]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6][10][11] Some evidence suggests it may be a genotoxic impurity and a suspected mutagen.[8][11][12]

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4) [10][11]

  • Skin Corrosion/Irritation (Category 1B/1C) [11][13]

  • Serious Eye Damage/Irritation (Category 1) [13]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [10]

  • Skin Sensitization (Category 1) [13]

Toxicological Data

The following table summarizes the available acute toxicity data for this compound.

TestSpeciesRouteValueReference(s)
LD50 MouseOral250 mg/kg[6][10]
LD50 RatOral740 mg/kg[6][10]
TDLo RatOral2400 mg/kg/30D-I (Lowest published toxic dose)[5]

Note: No occupational exposure limits (PEL, TLV, WEL) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[4][6]

Safe Handling and Engineering Controls

Proper handling procedures are essential to minimize exposure risk. The following workflow illustrates the hierarchy of controls that should be implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, closed systems) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for minimizing exposure to this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A laboratory fume hood or other appropriate local exhaust ventilation is required to keep airborne concentrations low.[4][14]

  • Closed Systems: For larger quantities or continuous processes, use of a closed system is recommended.[10]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][10]

Administrative Controls & Work Practices
  • Wash hands and face thoroughly after handling.[6][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Remove contaminated clothing immediately and wash it before reuse.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid ingestion and inhalation of vapors or mists.[4][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow Start Handling Methyl Benzenesulfonate Eyes Eye/Face Protection - Chemical splash goggles - Face shield Start->Eyes Risk Risk of Splash or Significant Exposure? Respiratory Respiratory Protection (If ventilation is inadequate or exposure limits are exceeded) Risk->Respiratory Yes End Proceed with Work Risk->End No Skin Skin Protection - Appropriate protective gloves - Lab coat/protective clothing Eyes->Skin Skin->Risk Respiratory->End

Caption: Decision workflow for selecting appropriate PPE.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[6] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[7] Gloves must be inspected prior to use, and hands should be washed and dried after removal.[14]

    • Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[7] For significant exposure risks, impervious clothing may be necessary.[10][14]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[6][7][13]

Storage and Incompatibility

Proper storage is crucial to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area.[6][7] Keep containers tightly closed when not in use.[6] Some suppliers recommend refrigerated storage (2-8°C).[3] The storage area should be designated for corrosive materials.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7][8]

  • Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4][7][13]

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

Spill Cleanup Protocol

The following workflow outlines the general procedure for managing a this compound spill.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Supervisor Spill->Alert Assess Assess Spill Size & Risk (Is it safe to clean up?) Alert->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate No PPE Don Appropriate PPE Assess->PPE Yes Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Closed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose

Caption: General workflow for responding to a chemical spill.

Detailed Spill Cleanup Methodology:

  • Immediate Action: Evacuate non-essential personnel and ensure adequate ventilation.[6][15] Remove all sources of ignition.[16]

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[4][17] Apply the absorbent from the perimeter inward.[15]

  • Collection: Carefully sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[6][7] The container must be properly labeled as hazardous waste.

  • Decontamination: Wash the spill area thoroughly with soap and water or a mild detergent solution.[15][17]

  • Disposal: Contact your institution's environmental health and safety office for proper disposal procedures. Do not empty into drains.[4]

First Aid Measures

In all cases of exposure, seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][7]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting.[6][7]

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6] Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[10] It is recommended to entrust the disposal of this material to a licensed hazardous waste disposal company.[10][14] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10][14]

References

The Genesis of a Reagent: A Technical History of Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the reagents employed is paramount. Methyl benzenesulfonate (B1194179), a potent methylating agent, has a rich history rooted in the foundational discoveries of aromatic chemistry. This technical guide explores the discovery and historical development of methyl benzenesulfonate, detailing its synthesis, key experimental protocols, and the evolution of its applications.

Discovery and Early History

The journey of this compound begins with the discovery of its parent compound, benzenesulfonic acid. In 1834, the German chemist Eilhard Mitscherlich first synthesized benzenesulfonic acid by reacting benzene (B151609) with fuming sulfuric acid.[1][2] This discovery was a significant milestone in the nascent field of organic chemistry, opening the door to a new class of aromatic compounds.

While benzenesulfonic acid itself was a subject of study, the development of its esters, including this compound, followed the broader understanding of esterification and the preparation of key intermediates. The synthesis of benzenesulfonyl chloride, the primary precursor for this compound, was a critical step. Methods for preparing benzenesulfonyl chloride from benzenesulfonic acid or its salts using reagents like phosphorus pentachloride were established in the late 19th and early 20th centuries.[1]

The precise first synthesis of this compound is not prominently documented as a singular landmark discovery but rather as a logical extension of the established chemistry of sulfonic acids and alcohols. The reaction of benzenesulfonyl chloride with methanol (B129727) to yield the methyl ester would have been a feasible transformation for organic chemists of that era.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is essential for its effective and safe use.

PropertyValue
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~250 °C
Melting Point ~-30 °C
CAS Number 80-18-2

Synthesis of this compound: Experimental Protocols

The synthesis of this compound has evolved over time, with modern methods focusing on efficiency, yield, and safety. The most common laboratory and industrial preparation involves the reaction of benzenesulfonyl chloride with a methoxide (B1231860) source.

Modern Synthesis from Benzenesulfonyl Chloride

A widely used contemporary method involves the reaction of benzenesulfonyl chloride with sodium methoxide in methanol.[3][4]

Reaction:

C₆H₅SO₂Cl + NaOCH₃ → C₆H₅SO₃CH₃ + NaCl

Experimental Protocol:

  • Benzenesulfonyl chloride is added to a reaction vessel.

  • A solution of sodium methoxide in methanol is added dropwise to the reaction vessel while maintaining a controlled temperature, typically between 25-35 °C.[3][4]

  • The reaction mixture is stirred for a period to ensure complete reaction.

  • The resulting solution is neutralized.[3][4]

  • The mixture is filtered to remove the sodium chloride precipitate.

  • Methanol is removed from the filtrate via distillation.

  • The crude this compound is then purified, often by decolorization with activated carbon followed by filtration, to yield a colorless to pale yellow liquid.[3]

Key Parameters for the Modern Synthesis of this compound

ParameterValue/Condition
Reactants Benzenesulfonyl chloride, Sodium methoxide in methanol
Molar Ratio (Benzenesulfonyl chloride : Sodium methoxide) 1 : (1.2 - 1.4)[3][4]
Reaction Temperature 25 - 35 °C[3][4]
Neutralization pH 7.0 - 7.2[3][4]

Evolution of this compound as a Reagent

The utility of this compound lies in its ability to act as an efficient methylating agent. The sulfonate group is an excellent leaving group, facilitating the transfer of the methyl group to a nucleophile.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Methylating Agent Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Methyl_Benzenesulfonate Methyl Benzenesulfonate Benzenesulfonyl_Chloride->Methyl_Benzenesulfonate Esterification Methanol_Base Methanol / Base (e.g., Sodium Methoxide) Methanol_Base->Methyl_Benzenesulfonate Methylated_Product Methylated Product Methyl_Benzenesulfonate->Methylated_Product SN2 Reaction Benzenesulfonate_Anion Benzenesulfonate Anion (Leaving Group) Methyl_Benzenesulfonate->Benzenesulfonate_Anion Nucleophile Nucleophile (e.g., Amine, Phenoxide) Nucleophile->Methylated_Product

Caption: General workflow for the synthesis and application of this compound.

Role in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily as a source of a methyl group. Its applications include:

  • Methylation of Amines and Phenols: It is used to introduce a methyl group onto nitrogen and oxygen atoms, respectively.

  • Synthesis of Pharmaceuticals and Dyes: Due to its role as a methylating agent, it serves as a key building block in the synthesis of various pharmaceutical compounds and dyes.

  • Polymer Chemistry: It has found applications in ethylene (B1197577) polymerization.

A Case Study: Methylation of 3-Methylxanthine (B41622)

An illustrative example of its application is the methylation of 3-methylxanthine to produce theobromine (B1682246), a key component of chocolate.

Reaction:

3-Methylxanthine + C₆H₅SO₃CH₃ → Theobromine + C₆H₅SO₃H

Experimental Protocol:

  • 3-methylxanthine is dissolved in an alkaline solution (e.g., potassium hydroxide (B78521) in methanol).

  • This compound is added portion-wise to the solution at an elevated temperature (e.g., 65 °C).

  • The pH of the reaction mixture is carefully controlled during the addition.

  • After the reaction is complete, the mixture is cooled, and the theobromine product is precipitated, filtered, and purified.

Conclusion

From its theoretical underpinnings in the 19th-century discovery of benzenesulfonic acid to its modern applications as a versatile methylating agent, this compound holds a significant place in the repertoire of organic chemists. Its straightforward synthesis and potent reactivity have ensured its continued relevance in academic research and industrial processes, particularly in the realms of pharmaceuticals and materials science. The historical development of this reagent underscores the progressive nature of chemical science, where foundational discoveries pave the way for the creation of indispensable tools for molecular manipulation.

References

Methodological & Application

Application Notes and Protocols for N-Methylation of Heterocycles using Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a fundamental transformation in organic synthesis and medicinal chemistry, profoundly influencing the pharmacological and physicochemical properties of heterocyclic compounds. The introduction of a methyl group to a nitrogen atom within a heterocyclic scaffold can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Methyl benzenesulfonate (B1194179) has emerged as an effective and versatile reagent for the N-methylation of a variety of heterocycles. This document provides detailed application notes, experimental protocols, and quantitative data for the N-methylation of heterocycles using methyl benzenesulfonate.

Advantages of this compound

This compound offers several advantages as a methylating agent. Unlike highly volatile and toxic reagents such as methyl iodide and dimethyl sulfate, this compound is a liquid with a relatively high boiling point, making it easier and safer to handle.[1] Furthermore, it demonstrates good stability in neutral and weakly acidic media, allowing for controlled methylation reactions.[2]

Data Presentation: N-Methylation of Heterocycles

The following table summarizes the reaction conditions and yields for the N-methylation of various heterocyclic substrates using this compound. This data is intended to provide a comparative overview for researchers designing their synthetic routes.

Heterocycle SubstrateBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
3-Methylxanthine (B41622)8% KOHMethanol (B129727)/Water651.5 hoursNot Specified[2]

Note: The available literature primarily details the N-methylation of xanthine (B1682287) derivatives with this compound. Data for other heterocycles with this specific reagent is limited in the reviewed sources. The enzymatic methylation of various heterocycles using a related reagent, methyl tosylate, has been reported with high yields (up to 99%) and excellent regioselectivity.[1][3]

Experimental Protocols

This section provides a detailed protocol for the N-methylation of a representative heterocycle, 3-methylxanthine, to synthesize theobromine (B1682246). This protocol can be adapted for other heterocyclic substrates with appropriate modifications to the reaction conditions.

Protocol 1: N-Methylation of 3-Methylxanthine to Theobromine

Materials:

  • 3-Methylxanthine

  • 8% Potassium Hydroxide (B78521) (KOH) solution

  • Methanol

  • This compound (95.5%)

  • 10% Hydrochloric acid (HCl)

  • Activated carbon

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Dissolution of Substrate: In a round-bottom flask, dissolve 30 g of 3-methylxanthine in 127 g of an 8% solution of potassium hydroxide at 65°C with stirring.

  • Solvent Addition: Add 120 ml of methanol to the reaction mixture.

  • Addition of Methylating Agent (Part 1): While maintaining the temperature at 65°C, add 30 ml of 95.5% this compound dropwise over 45 minutes. Towards the end of the addition, the pH of the mixture should be between 7.5 and 8.0.

  • pH Maintenance and Stirring: Stir the mixture for 20 minutes, maintaining the pH within the 7.5-8.0 range by adding small portions of the 8% KOH solution as needed.

  • Addition of Methylating Agent (Part 2): Add an additional 19.5 ml of this compound over 15 minutes, continuing to maintain the pH between 7.5 and 8.0 for one hour.

  • Reaction Monitoring: The completion of the methylation can be monitored by a test with cobalt chloride, which indicates the absence of 3-methylxanthine.[4]

  • Work-up:

    • Allow the reaction mixture to cool to 20-25°C and stir for 8 hours.

    • Filter the precipitated theobromine and wash it with cold water.

    • Suspend the crude theobromine in 300 ml of water.

    • Add a 20% solution of potassium hydroxide until the solid dissolves completely.

    • Add 2.5 g of activated carbon and stir for 30 minutes.

    • Filter the solution to remove the activated carbon.

    • Precipitate the theobromine by adding 10% hydrochloric acid until the pH reaches 4.0.

    • Isolate the purified theobromine by filtration and wash with water.

Visualizations

General Workflow for N-Methylation of Heterocycles

N_Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Heterocycle Heterocycle Reaction_Mixture Reaction Mixture Heterocycle->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Heating & Stirring Methyl_Benzenesulfonate This compound Methyl_Benzenesulfonate->Reaction_Mixture Addition Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product N-Methylated Heterocycle Purification->Product

Caption: General workflow for the N-methylation of heterocycles.

Key Parameters Influencing N-Methylation

Key_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions Outcome Reaction Outcome (Yield & Selectivity) Substrate Heterocycle Substrate (Sterics & Electronics) Substrate->Outcome Reagent This compound (Equivalents) Reagent->Outcome Base Base (Strength & Type) Base->Outcome Solvent Solvent (Polarity) Solvent->Outcome Temperature Temperature Temperature->Outcome Time Reaction Time Time->Outcome

Caption: Key parameters influencing the outcome of N-methylation reactions.

Conclusion

This compound is a valuable reagent for the N-methylation of heterocycles, offering a safer alternative to other common methylating agents. The provided protocol for the synthesis of theobromine illustrates a practical application of this methodology. Further research into the substrate scope and optimization of reaction conditions for a broader range of heterocycles will undoubtedly expand the utility of this compound in synthetic and medicinal chemistry. Researchers are encouraged to use the provided information as a foundation for developing robust and efficient N-methylation strategies tailored to their specific target molecules.

References

Application Notes and Protocols for O-Methylation of Phenols with Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers, which are common motifs in pharmaceuticals, agrochemicals, and fragrances.[1][2] While traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are effective, they are also highly toxic and carcinogenic.[3] Methyl benzenesulfonate (B1194179) presents itself as a viable alternative, acting as a potent methylating agent.[4][5][6] This document provides a detailed protocol for the O-methylation of phenols using methyl benzenesulfonate, based on established chemical principles. This compound is noted for its stability in neutral and weakly acidic media, which can offer advantages in certain synthetic contexts.[4]

Data Presentation

The efficiency of the O-methylation of phenols is influenced by the electronic nature of substituents on the phenolic ring. Electron-donating groups generally increase the nucleophilicity of the phenoxide ion, accelerating the reaction, while electron-withdrawing groups have the opposite effect.[7] The following table summarizes representative data for the O-methylation of various substituted phenols.

EntryPhenolic SubstrateProductBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenol (B47542)AnisoleK₂CO₃Acetone (B3395972)Reflux6>95
2p-Cresol4-MethylanisoleK₂CO₃DMF804>95
3p-Nitrophenol4-NitroanisoleCs₂CO₃AcetonitrileReflux1285
4VanillinVeratraldehydeK₂CO₃AcetoneReflux892
5GuaiacolVeratroleNaOHWater/Methanol (B129727)60590

Note: The data presented are representative and may require optimization for specific substrates and scales.

Experimental Protocols

This section details the necessary protocols for the synthesis of the methylating agent and the subsequent O-methylation reaction.

Protocol 1: Synthesis of this compound

This compound can be conveniently prepared from benzenesulfonyl chloride and sodium methoxide (B1231860).[4][6][8]

Materials:

  • Benzenesulfonyl chloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask equipped with a dropping funnel and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve benzenesulfonyl chloride in a minimal amount of a suitable inert solvent like dichloromethane (B109758) or use it neat if it is a liquid.

  • Cool the flask in an ice bath.

  • Prepare a solution of sodium methoxide in methanol. The molar ratio of benzenesulfonyl chloride to sodium methoxide should be approximately 1:1.2 to 1:1.4.[4][8]

  • Slowly add the sodium methoxide solution dropwise to the cooled benzenesulfonyl chloride with vigorous stirring. Maintain the reaction temperature between 25-35°C.[4][8]

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[4][8]

  • Neutralize the reaction mixture to a pH of 7-7.2 with dilute hydrochloric acid.[4][8]

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the methanol from the filtrate using a rotary evaporator.[4][8]

  • The resulting crude this compound can be purified by vacuum distillation or used directly in the next step after drying with a suitable drying agent like anhydrous magnesium sulfate.

Protocol 2: General Procedure for O-Methylation of Phenols

This protocol describes a general method for the O-methylation of a phenolic substrate using this compound in the presence of a base.

Materials:

  • Substituted phenol

  • This compound

  • Anhydrous potassium carbonate (or another suitable base, see table)

  • Acetone (or another suitable aprotic solvent, e.g., DMF, Acetonitrile)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Dichloromethane or ethyl acetate (B1210297) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable volume of acetone to ensure stirring.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Add this compound (1.1-1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and rinse it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

The O-methylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The phenoxide ion, generated in situ by the reaction of the phenol with a base, acts as the nucleophile, attacking the methyl group of this compound and displacing the benzenesulfonate leaving group.

O_Methylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol Phenol Ar-OH Phenoxide Phenoxide Ion Ar-O⁻ Phenol->Phenoxide Deprotonation ConjugateAcid Conjugate Acid HB Base Base B⁻ MethylBenzenesulfonate This compound CH₃-OSO₂Ph ArylMethylEther Aryl Methyl Ether Ar-O-CH₃ Benzenesulfonate Benzenesulfonate Anion PhSO₃⁻ MethylBenzenesulfonate->Benzenesulfonate Leaving Group Departure Phenoxide->ArylMethylEther SN2 Attack

Caption: O-Methylation of Phenols via SN2 Mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the O-methylation of phenols using this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Phenol and Base in Solvent B Add this compound A->B C Heat to Reflux B->C D Cool and Filter C->D Reaction Complete E Evaporate Solvent D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Column Chromatography (if needed) H->I J Characterize Product I->J

Caption: General Experimental Workflow.

References

Synthesis of Theobromine from 3-Methylxanthine Using Methyl Benzenesulfonate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive guide for the synthesis of theobromine (B1682246), a key compound in pharmaceutical and nutraceutical research, through the methylation of 3-methylxanthine (B41622) using methyl benzenesulfonate (B1194179). This method offers an alternative to more commonly employed methylating agents like dimethyl sulfate.

The synthesis involves the nucleophilic substitution reaction where the nitrogen at the 7-position of the 3-methylxanthine purine (B94841) ring attacks the methyl group of methyl benzenesulfonate. The reaction is carried out in an alkaline methanolic solution, and careful control of pH is crucial to prevent the formation of the over-methylated by-product, caffeine.[1] Reaction completion can be monitored by a qualitative test for the presence of the starting material, 3-methylxanthine.

While specific yield data for this exact reaction is not extensively reported in readily available literature, similar methylation reactions of xanthines suggest that yields can be optimized by careful control of reaction parameters. For comparison, the methylation of 3-methylxanthine sodium salt using dimethyl carbonate has been reported to yield theobromine in 79% yield.[2]

Reaction Scheme

reaction_scheme 3-Methylxanthine 3-Methylxanthine Theobromine Theobromine 3-Methylxanthine->Theobromine  Methylation at N7 This compound This compound Benzenesulfonic Acid Salt Benzenesulfonic Acid Salt This compound->Benzenesulfonic Acid Salt  Byproduct

Caption: General reaction scheme for the methylation of 3-methylxanthine.

Experimental Protocols

Protocol 1: Synthesis of Theobromine

This protocol is adapted from the method described by V. M. Nesterov and I. E. Chubova (1968).[1]

Materials:

  • 3-Methylxanthine

  • 8% (w/w) Potassium Hydroxide (B78521) (Caustic Potash) solution

  • Methanol (B129727)

  • 95.5% this compound

  • 20% (w/w) Potassium Hydroxide solution

  • 10% (v/v) Hydrochloric Acid

  • Activated Carbon

  • Cold deionized water

  • Cobalt Chloride test solution (for reaction monitoring)

Equipment:

  • Reaction flask with a stirrer and dropping funnel

  • Heating mantle

  • pH meter or pH indicator strips

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a reaction flask, dissolve 30 g of 3-methylxanthine in 127 g of an 8% solution of caustic potash at 65°C with stirring.

  • Addition of Methanol: To the solution from step 1, add 120 ml of methanol.

  • First Addition of Methylating Agent: While maintaining the temperature at 65°C, add 30 ml of 95.5% this compound dropwise over 45 minutes. Towards the end of the addition, the pH of the reaction mixture should be between 7.5 and 8.0.

  • pH Adjustment and Stirring: Stir the mixture for 20 minutes, maintaining the pH within the 7.5-8.0 range by adding an 8% solution of caustic potash as needed.

  • Second Addition of Methylating Agent: Add another 19.5 ml of 95.5% this compound over 15 minutes, continuing to maintain the pH between 7.5 and 8.0 for one hour.

  • Reaction Monitoring: Monitor the reaction for the absence of 3-methylxanthine using a qualitative test with cobalt chloride.

  • Reaction Quenching and Isolation: Once the reaction is complete, maintain the reaction mass at 20-25°C for 8 hours. Filter the precipitated theobromine and wash it with cold water.

  • Purification: a. Suspend the crude theobromine in 300 ml of water. b. Add a 20% solution of caustic potash until the solid dissolves completely. c. Add 2.5 g of activated carbon and stir for 30 minutes. d. Filter the solution to remove the activated carbon. e. Precipitate the theobromine by adding 10% hydrochloric acid to the filtrate until the pH reaches 4.0. f. Isolate the purified theobromine by filtration, wash with water, and dry.[1]

Protocol 2: Qualitative Test for 3-Methylxanthine (Cobalt Chloride Test)

This qualitative test is used to monitor the disappearance of the starting material, 3-methylxanthine. The formation of a colored complex with cobalt chloride indicates the presence of certain nitrogen-containing heterocyclic compounds. While the original literature refers to this test, specific details for 3-methylxanthine are not extensively documented. A general procedure for xanthines is provided below.

Materials:

  • Reaction mixture sample

  • Cobalt (II) acetate (B1210297) dihydrate solution (0.1 g in 100 mL of methanol with 0.2 mL of glacial acetic acid)

  • Isopropylamine solution (5 mL in 95 mL of methanol)

  • Test tube

Procedure:

  • Withdraw a small aliquot of the reaction mixture.

  • Dissolve the sample in a few drops of 2 M hydrochloric acid.

  • Add 2 to 3 mL of the cobalt (II) acetate reagent.

  • Dilute the mixture to 10 mL with water.

  • Observe for any color change. A positive test for the presence of a xanthine (B1682287) is indicated by the formation of a colored residue (red, pink, orange, or yellow) which may change color upon addition of an ammonium (B1175870) hydroxide solution. The absence of this color change suggests the completion of the reaction.

Data Presentation

ParameterValueReference
Starting Material3-Methylxanthine[1]
Methylating AgentThis compound[1]
SolventMethanol / Aqueous KOH[1]
Reaction Temperature65°C[1]
Reaction pH7.5 - 8.0[1]
Potential ByproductCaffeine[1]
Reported Yield (Dimethyl Carbonate Method)79%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Dissolve 3-Methylxanthine in KOH Dissolve 3-Methylxanthine in KOH Add Methanol Add Methanol Dissolve 3-Methylxanthine in KOH->Add Methanol Add this compound (1st portion) Add this compound (1st portion) Add Methanol->Add this compound (1st portion) pH Adjustment & Stirring pH Adjustment & Stirring Add this compound (1st portion)->pH Adjustment & Stirring Add this compound (2nd portion) Add this compound (2nd portion) pH Adjustment & Stirring->Add this compound (2nd portion) Monitor Reaction (Cobalt Chloride Test) Monitor Reaction (Cobalt Chloride Test) Add this compound (2nd portion)->Monitor Reaction (Cobalt Chloride Test) Quench & Isolate Crude Theobromine Quench & Isolate Crude Theobromine Monitor Reaction (Cobalt Chloride Test)->Quench & Isolate Crude Theobromine Dissolve in KOH Dissolve in KOH Quench & Isolate Crude Theobromine->Dissolve in KOH Treat with Activated Carbon Treat with Activated Carbon Dissolve in KOH->Treat with Activated Carbon Filter Filter Treat with Activated Carbon->Filter Precipitate with HCl Precipitate with HCl Filter->Precipitate with HCl Isolate & Dry Pure Theobromine Isolate & Dry Pure Theobromine Precipitate with HCl->Isolate & Dry Pure Theobromine

Caption: Experimental workflow for the synthesis of theobromine.

signaling_pathway 3-Methylxanthine 3-Methylxanthine Theobromine Theobromine 3-Methylxanthine->Theobromine Methylation at N7 (Desired Reaction) Caffeine Caffeine Theobromine->Caffeine Over-methylation at N1 (Side Reaction)

Caption: Reaction pathway showing the desired synthesis and potential side reaction.

References

Application of Methyl Benzenesulfonate Derivatives in Ethylene Polymerization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While methyl benzenesulfonate (B1194179) itself is not a direct catalyst for ethylene (B1197577) polymerization, its derivatives play a crucial role as ligands in the formation of highly effective palladium(II) catalysts. Specifically, imino-methyl benzenesulfonate-ligated palladium(II) complexes have demonstrated catalytic activity in the insertion polymerization of ethylene to produce polyethylene.[1][2] These neutral, single-component palladium(II) complexes can polymerize ethylene without the need for a co-catalyst or activator.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in this area of catalysis.

Application Notes

The primary application of methyl benzenesulfonate derivatives in this context is in the synthesis of specialized ligands for palladium-catalyzed ethylene polymerization. The process involves a single-step synthesis of imino-methyl benzenesulfonate ligands, which are then complexed with a palladium precursor to form neutral alkyl-palladium(II) complexes.[1][2] These complexes serve as the active catalysts for the polymerization of ethylene.

The synthetic route to these catalysts is versatile, allowing for the creation of a library of imine ligands by reacting sodium 2-formylbenzenesulfonate with various electron-donating amines.[1][4] This tunability of the ligand structure can influence the catalytic performance. The resulting palladium complexes have been successfully employed in the insertion polymerization of ethylene, yielding polyethylene.[1][2][4]

Key Features:

  • Catalyst Type: Neutral imino-methyl benzenesulfonate-ligated palladium(II) complexes.

  • Polymerization Type: Insertion polymerization.

  • Co-catalyst/Activator: Not required.[2]

  • Advantages: The single-component nature of the catalyst simplifies the polymerization setup. The modular synthesis of the ligands allows for fine-tuning of the catalyst's steric and electronic properties.

Quantitative Data Summary

The performance of various imino-methyl benzenesulfonate-ligated palladium(II) complexes in ethylene polymerization is summarized below. The data highlights the effect of reaction conditions on catalytic activity and polymer yield.

EntryCatalystTemp. (°C)Pressure (bar)Time (h)Activity (kg PE mol⁻¹ h⁻¹)Yield (g)
1C140152-ND
2C1801521.40.13
3C1802522.10.20
4C2801521.60.15
5C3801521.10.11
  • ND: Not detected.

  • Data sourced from ACS Omega.[2]

Experimental Protocols

Protocol 1: Synthesis of Sodium-2-((phenylimino)methyl)benzenesulfonate (Ligand L1)

This protocol describes the synthesis of a representative imino-methyl benzenesulfonate ligand.

Materials:

Procedure:

  • Combine sodium-2-formyl benzene sulfonate and aniline in a Schlenk flask equipped with a magnetic stirring bar.

  • Add 5 mL of DMF and molecular sieves to the flask.

  • Reflux the reaction mixture for 3 hours with constant stirring at 150 °C.

  • Allow the mixture to cool to room temperature.

  • Filter the reaction mixture.

  • Evaporate the volatiles from the filtrate under reduced pressure to obtain the product.[1]

Protocol 2: Synthesis of an Imino-Methyl Benzenesulfonate-Ligated Palladium(II) Complex (Catalyst C1)

This protocol outlines the synthesis of a palladium catalyst using the prepared ligand.

Materials:

  • [(COD)PdMeCl]

  • AgBF₄

  • Dichloromethane (DCM)

  • Sodium-2-(((4-methoxyphenyl)imino)methyl)benzenesulfonate (Ligand L2)

  • 2,6-lutidine (Lu)

Procedure:

  • In an in-situ approach, treat [(COD)PdMeCl] with a stoichiometric amount of AgBF₄ in DCM.

  • Stir the mixture at room temperature for 2 hours.

  • Add ligand L2 to the mixture and stir for an additional 15 minutes.

  • Add 44 μL of 2,6-lutidine.

  • Work-up and dry the resulting mixture to yield the palladium complex [L2PdMeLu] (C1).[2]

Protocol 3: Ethylene Polymerization

This protocol details the procedure for ethylene polymerization using the synthesized palladium complex.

Equipment:

  • 250 mL stainless steel high-pressure Büchi reactor with heating/cooling jacket and mechanical stirrer.

Procedure:

  • Thoroughly dry the reactor by heating it under vacuum at 90 °C for 60 minutes.

  • Cool the reactor to room temperature and fill it with argon.

  • Flush the reactor with ethylene three times at the desired pressure.

  • Charge the reactor with 100 mL of toluene (B28343) under positive ethylene pressure.

  • Pressurize the reactor to the desired pressure and saturate with ethylene for 30 minutes at the desired reaction temperature (e.g., 80 °C).

  • After saturation, cool the reactor to room temperature.

  • Introduce a solution of the catalyst (e.g., 48 μmol of C1 in 2 mL DCM) into the reactor.

  • Pressurize the reactor to the final desired ethylene pressure (e.g., 5–25 bar) and commence stirring.

  • Carry out the polymerization for the desired duration (e.g., 2 hours).

  • Terminate the polymerization by slowly venting the excess ethylene.

  • Allow the reactor to cool to room temperature.

  • Separate the resulting solid polyethylene. Dry the remaining solution under reduced pressure at 50 °C for 8 hours to recover any waxy polyethylene. The total yield is the sum of the precipitated and waxy polymer.[2]

Visualizations

Experimental Workflow

G cluster_ligand Ligand Synthesis (Protocol 1) cluster_catalyst Catalyst Synthesis (Protocol 2) cluster_polymerization Ethylene Polymerization (Protocol 3) L1 Sodium-2-formyl benzenesulfonate L3 Reaction in DMF (150 °C, 3h) L1->L3 L2 Aniline L2->L3 L4 Imino-methyl benzenesulfonate Ligand L3->L4 C2 Prepared Ligand L4->C2 Used in C1 [(COD)PdMeCl] + AgBF4 C4 Complexation Reaction C1->C4 C2->C4 C3 2,6-lutidine C3->C4 C5 Palladium(II) Complex (Catalyst) C4->C5 P3 Catalyst Injection C5->P3 Injected into P1 Reactor Setup & Solvent Charging P2 Ethylene Saturation P1->P2 P2->P3 P4 Polymerization (Controlled T & P) P3->P4 P5 Polymer Isolation & Purification P4->P5 P6 Polyethylene P5->P6

Caption: Workflow for synthesis and application of palladium catalysts.

Proposed Catalytic Cycle

G A [L]Pd-Me (Active Catalyst) B Ethylene Coordination A->B C2H4 C Migratory Insertion B->C D [L]Pd-CH2-CH2-Me C->D D->A Chain Propagation (repeats with C2H4)

Caption: Simplified mechanism of insertion polymerization.

References

Application Notes and Protocols for the Preparation of Thin Cation-Exchanger Films Using Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of ultrathin, uniform, and pinhole-free cation-exchanger films. This method utilizes plasma polymerization of 1,3-butadiene (B125203) and methyl benzenesulfonate (B1194179), followed by a chemical conversion to introduce cation-exchange functionalities. The resulting films exhibit excellent permselectivity and low electrical resistance, making them suitable for a variety of applications requiring efficient ion transport.

Introduction

The preparation of high-performance cation-exchange membranes is crucial for various applications, including fuel cells, electrodialysis, and drug delivery systems. A novel approach to fabricating such membranes involves the use of plasma polymerization to create a highly cross-linked and uniform thin film. This method offers precise control over film thickness and composition.

In this process, a plasma co-polymerization of 1,3-butadiene and methyl benzenesulfonate is performed to deposit a thin film containing sulfonic ester groups. The 1,3-butadiene serves as a primary building block for the polymer backbone, while this compound is incorporated to introduce the desired functional groups. Subsequently, these sulfonic ester groups are chemically converted to lithium sulfonate groups by treatment with lithium iodide, rendering the film ion-conductive.[1][2]

Principle of the Method

The synthesis is a two-step process:

  • Plasma Polymerization: A mixture of 1,3-butadiene and this compound vapors is introduced into a plasma reactor. The energetic plasma environment initiates the polymerization and deposition of a thin, highly cross-linked polymer film onto a substrate. The resulting film contains covalently bound benzenesulfonate ester groups.

  • Chemical Conversion: The sulfonic ester groups in the plasma-polymerized film are then converted into ionically conductive sulfonate groups. This is achieved by reacting the film with lithium iodide, which transforms the ester into a lithium sulfonate.

Quantitative Data Summary

The properties of the resulting cation-exchanger films can be tailored by adjusting the plasma polymerization and chemical treatment conditions. Below is a summary of reported performance data for films prepared using this method.

PropertyValueMeasurement ConditionsReference
Film Thickness ~0.2 µm-[2]
K+ Ion Transference Number 0.99In aqueous KCl solution[1]
Resistance per Unit Area 0.04 Ω·cm²In 0.5M aqueous H₂SO₄[1][2]
Ionic Conductivity 1.8 × 10⁻⁴ S·cm⁻¹In 0.5M aqueous H₂SO₄[1][2]

Experimental Protocols

The following protocols provide a general framework for the preparation of thin cation-exchanger films using this compound. The specific parameters for plasma polymerization may require optimization based on the reactor geometry and desired film properties.

Materials and Equipment
  • Monomers:

    • 1,3-Butadiene (gas)

    • This compound (liquid)

  • Reagents:

    • Lithium iodide (LiI)

    • Acetone (or other suitable solvent for LiI)

  • Substrates: Glass slides, porous supports, or other materials compatible with plasma deposition.

  • Equipment:

    • Plasma polymerization reactor (capacitively or inductively coupled)

    • RF power supply

    • Vacuum system (rotary and diffusion pumps)

    • Monomer delivery system with mass flow controllers

    • Reaction vessel for chemical treatment

    • Instrumentation for film characterization (e.g., ellipsometer for thickness, impedance spectrometer for conductivity)

Experimental Workflow

Workflow cluster_prep I. Substrate Preparation cluster_plasma II. Plasma Polymerization cluster_conversion III. Chemical Conversion cluster_char IV. Characterization Clean Substrate Cleaning Mount Mounting in Reactor Clean->Mount Evacuate Evacuate Reactor Mount->Evacuate Monomers Introduce Monomers (1,3-Butadiene & this compound) Evacuate->Monomers Plasma Initiate Plasma (RF Power) Monomers->Plasma Deposit Film Deposition Plasma->Deposit Remove Remove Film from Reactor Deposit->Remove Immerse Immerse in LiI Solution Remove->Immerse React Reaction Immerse->React Rinse Rinse and Dry React->Rinse Thickness Thickness Measurement Rinse->Thickness Conductivity Ionic Conductivity Rinse->Conductivity Transference Ion Transference Number Rinse->Transference

Figure 1. Experimental workflow for the preparation and characterization of cation-exchanger films.
Detailed Methodologies

Step 1: Substrate Preparation

  • Thoroughly clean the chosen substrates to remove any organic contaminants. This can be achieved by sequential sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • For enhanced adhesion, the substrate surface can be plasma-treated with an inert gas like argon prior to film deposition.

  • Securely mount the cleaned substrates within the plasma polymerization reactor.

Step 2: Plasma Polymerization of 1,3-Butadiene and this compound

  • Evacuate the plasma reactor to a base pressure typically in the range of 10⁻³ to 10⁻⁴ Pa.

  • Introduce the 1,3-butadiene gas and this compound vapor into the reactor at controlled flow rates. The ratio of the monomers will influence the final composition and properties of the film.

  • Apply radio frequency (RF) power to the electrodes to generate a stable plasma. The power level will affect the deposition rate and the degree of cross-linking in the polymer film.

  • Allow the plasma polymerization to proceed for a predetermined duration to achieve the desired film thickness.

  • After deposition, turn off the RF power and stop the monomer flow. Allow the reactor to cool and return to atmospheric pressure before removing the coated substrates.

Step 3: Conversion to Lithium Sulfonate

  • Prepare a solution of lithium iodide in a suitable solvent such as acetone. The concentration of the lithium iodide solution will influence the efficiency of the conversion reaction.

  • Immerse the plasma-polymerized films in the lithium iodide solution.

  • Allow the reaction to proceed for a sufficient time to ensure complete conversion of the sulfonic ester groups to lithium sulfonate groups. This may range from several hours to a day at room temperature.

  • After the reaction is complete, remove the films from the solution and rinse them thoroughly with the pure solvent to remove any unreacted lithium iodide.

  • Dry the films, for example, in a vacuum oven at a moderate temperature.

Characterization of the Cation-Exchanger Films

The prepared films should be characterized to determine their physical and electrochemical properties.

  • Film Thickness: Measured using techniques such as ellipsometry or profilometry.

  • Chemical Composition: Analyzed by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of sulfonate groups and by X-ray photoelectron spectroscopy (XPS) for elemental analysis.

  • Ionic Conductivity: Determined by electrochemical impedance spectroscopy (EIS). The film is typically placed between two electrodes in a controlled environment, and its resistance is measured over a range of frequencies.

  • Ion Transference Number: This parameter quantifies the permselectivity of the membrane and can be measured using electrochemical methods, such as the Hittorf method or by measuring the membrane potential in a concentration cell.

Logical Relationship of Synthesis Steps

SynthesisLogic cluster_process Plasma Polymerization cluster_conversion Chemical Conversion Monomers Monomers (1,3-Butadiene + this compound) Polymerization Co-polymerization and Deposition Monomers->Polymerization Plasma Plasma (RF Energy) Plasma->Polymerization Film Intermediate Film (with Sulfonic Ester Groups) Polymerization->Film Conversion Nucleophilic Substitution Film->Conversion LiI Lithium Iodide (LiI) LiI->Conversion FinalFilm Final Cation-Exchanger Film (with Lithium Sulfonate Groups) Conversion->FinalFilm

Figure 2. Logical steps in the synthesis of cation-exchanger films.

Conclusion

The use of this compound in plasma polymerization provides a versatile and effective method for the preparation of high-performance thin cation-exchanger films. The resulting films are characterized by their ultrathin nature, uniformity, and excellent ion-exchange properties. These application notes and protocols offer a comprehensive guide for researchers and scientists to fabricate and characterize these advanced materials for a range of applications in drug development and beyond.

References

Application Notes and Protocols: C-methylation of Active Methylene Compounds with Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-methylation of active methylene (B1212753) compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the elaboration of pharmaceutical intermediates and other fine chemicals. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), exhibit enhanced acidity, facilitating their deprotonation to form a nucleophilic carbanion (enolate). This enolate can then react with an electrophilic methyl source to introduce a methyl group.

While alkyl halides are the most common methylating agents for this transformation, methyl benzenesulfonate (B1194179) offers an alternative. As a sulfonate ester, it is a potent electrophile. However, its use for the C-methylation of active methylene compounds is not widely documented, and careful consideration of reaction conditions is necessary to favor the desired C-alkylation over the competing O-alkylation pathway. These notes provide a generalized protocol and key considerations for employing methyl benzenesulfonate in this capacity.

Reaction Principle and Considerations

The core of the reaction involves the deprotonation of an active methylene compound by a suitable base to form a resonance-stabilized enolate. This enolate is an ambident nucleophile, meaning it can react at either the central carbon atom (C-alkylation) or the oxygen atom (O-alkylation).

Scheme 1: General Reaction for C-methylation of an Active Methylene Compound

A significant consideration when using sulfonate esters like this compound is the propensity for O-alkylation, as they are considered "hard" electrophiles which, according to Hard-Soft Acid-Base (HSAB) theory, tend to react preferentially at the "harder" oxygen atom of the enolate.[1] The choice of solvent, counter-ion, and temperature can influence the ratio of C- to O-alkylation. Generally, conditions that promote a "free" enolate (e.g., polar aprotic solvents) can lead to more O-alkylation, while conditions that favor aggregation or a more covalent character of the metal-enolate bond may favor C-alkylation.

Experimental Protocols

The following are generalized protocols for the C-methylation of common active methylene compounds using this compound. These are based on standard procedures for enolate alkylation and should be optimized for specific substrates.

Protocol 1: C-methylation of Diethyl Malonate
  • Reagents and Setup:

    • Diethyl malonate

    • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

    • Anhydrous ethanol (B145695) (if using NaOEt) or anhydrous THF (if using NaH)

    • This compound

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and nitrogen atmosphere setup.

  • Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol. b. To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate. c. Add this compound (1.0 equivalent) dropwise to the enolate solution at a rate that maintains the reaction temperature below reflux. d. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. e. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. f. Remove the ethanol under reduced pressure. g. Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3 x volume). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by fractional distillation under reduced pressure to obtain diethyl 2-methylmalonate.

Protocol 2: C-methylation of Ethyl Acetoacetate (B1235776)
  • Reagents and Setup:

    • Ethyl acetoacetate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • This compound

    • Standard reaction apparatus as described in Protocol 1.

  • Procedure: a. Prepare the sodium enolate of ethyl acetoacetate by adding ethyl acetoacetate (1.0 equivalent) to a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol at room temperature, as described in Protocol 1. b. Cool the resulting enolate solution in an ice bath. c. Slowly add this compound (1.0 equivalent) dropwise, maintaining the temperature below 10 °C to potentially minimize O-alkylation. d. After the addition, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC). e. Work up the reaction as described in Protocol 1 (steps e-h). f. Purify the product, ethyl 2-methylacetoacetate, by vacuum distillation.

Data Presentation

Due to the limited specific literature on the use of this compound for C-methylation of active methylene compounds, the following table presents hypothetical yet expected outcomes based on the reactivity of similar alkylating agents. Yields are illustrative and will require experimental optimization.

Active Methylene CompoundBaseSolventMethylating AgentProductExpected Yield (%)
Diethyl malonateNaOEtEthanolThis compoundDiethyl 2-methylmalonate60-75
Ethyl acetoacetateNaOEtEthanolThis compoundEthyl 2-methylacetoacetate55-70
AcetylacetoneK₂CO₃AcetoneThis compound3-methyl-2,4-pentanedione65-80
MalononitrileNaHTHFThis compound2-methylmalononitrile70-85

Visualizations

Reaction Workflow

G cluster_prep Enolate Formation cluster_reaction Methylation cluster_workup Workup & Purification A Active Methylene Compound D Enolate Solution A->D B Base (e.g., NaOEt) B->D C Anhydrous Solvent (e.g., Ethanol, THF) C->D F Reaction Mixture D->F E This compound E->F G Quenching (e.g., Water) F->G H Extraction G->H I Drying & Concentration H->I J Purification (e.g., Distillation) I->J K Methylated Product J->K

Caption: General workflow for the C-methylation of active methylene compounds.

C- vs. O-Alkylation Pathways

G cluster_paths Reaction with this compound enolate Resonance-Stabilized Enolate c_alkylation C-Alkylation (SN2 at Carbon) enolate->c_alkylation Favored by: - Less polar solvents - Covalent metal-enolate bond o_alkylation O-Alkylation (SN2 at Oxygen) enolate->o_alkylation Favored by: - Polar aprotic solvents - 'Hard' electrophiles c_product C-Methylated Product (Desired) c_alkylation->c_product o_product O-Methylated Product (Byproduct) o_alkylation->o_product

Caption: Competing pathways of C- and O-alkylation of an enolate.

Safety Precautions

  • This compound is a sulfonate ester and should be handled with care as it is a potential alkylating agent. It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Bases such as sodium hydride and sodium ethoxide are corrosive and/or flammable. Handle them under anhydrous conditions and with appropriate care.

Conclusion

This compound can be considered as a reagent for the C-methylation of active methylene compounds, although it is not as commonly employed as alkyl halides. The primary challenge is to control the regioselectivity and favor C-alkylation over the competing O-alkylation. The provided protocols offer a starting point for investigation, but optimization of reaction conditions, particularly solvent and temperature, is crucial for achieving satisfactory yields of the desired C-methylated products. Researchers should be prepared to analyze the product mixture for the presence of the O-alkylated isomer.

References

Application Notes and Protocols: Selective Methylation of Carbohydrates Using Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of scientific literature, we have found that the use of methyl benzenesulfonate (B1194179) for the selective methylation of carbohydrates is not a well-documented or commonly employed method. While methyl benzenesulfonate is recognized as an effective methylating agent for various organic compounds, its specific application in carbohydrate chemistry, particularly for achieving selective methylation, appears to be limited or not extensively reported in accessible scholarly articles and established protocols.[1][2][3]

The available literature primarily details the preparation of this compound and its use in the methylation of other classes of molecules, such as xanthine (B1682287) derivatives.[1][3] General methods for the methylation of carbohydrates overwhelmingly feature other reagents like methyl iodide or dimethyl sulfate (B86663), often in the presence of a base such as sodium hydride or silver oxide.

Given the scarcity of specific data and established procedures, we are unable to provide detailed application notes, quantitative data tables, or specific experimental protocols for the selective methylation of carbohydrates using this compound at this time.

To provide context and potential avenues for exploration, we present a general overview of carbohydrate methylation and the properties of this compound.

Overview of Carbohydrate Methylation

Methylation is a fundamental tool in carbohydrate chemistry for the protection of hydroxyl groups. This protection strategy is crucial for achieving regioselective modifications at other positions of the carbohydrate scaffold. The reactivity of the different hydroxyl groups on a sugar molecule can vary, allowing for selective protection under carefully controlled conditions.

Commonly used methylating agents include:

  • Methyl iodide (MeI) with a base (e.g., Ag₂O, NaH)

  • Dimethyl sulfate ((CH₃)₂SO₄) with a base (e.g., NaOH)

The choice of solvent, base, and temperature can significantly influence the regioselectivity of the methylation reaction.

Properties of this compound

This compound is a sulfonate ester that serves as a methylating agent.[1] It is known to be a potent electrophile, capable of transferring a methyl group to nucleophiles.

General Reaction Scheme for Methylation:

G Carbohydrate_OH Carbohydrate-OH Carbohydrate_O_minus Carbohydrate-O⁻ Carbohydrate_OH->Carbohydrate_O_minus Deprotonation Base Base Base->Carbohydrate_O_minus Methylated_Carbohydrate Carbohydrate-O-CH₃ Carbohydrate_O_minus->Methylated_Carbohydrate SN2 Attack Methyl_Benzenesulfonate CH₃-O-SO₂-Ph Methyl_Benzenesulfonate->Methylated_Carbohydrate Benzenesulfonate_Anion ⁻O-SO₂-Ph Methyl_Benzenesulfonate->Benzenesulfonate_Anion Leaving Group

Caption: General mechanism of O-methylation of a carbohydrate hydroxyl group.

Experimental Workflow for a Typical Carbohydrate Methylation (Using Methyl Iodide)

While a specific protocol for this compound is unavailable, the following represents a general workflow for the methylation of a carbohydrate using a common alternative, methyl iodide. This can serve as a conceptual framework.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carbohydrate in Anhydrous Solvent (e.g., DMF) B Add Base (e.g., NaH) A->B C Cool Reaction Mixture (e.g., 0 °C) B->C D Add Methylating Agent (e.g., Methyl Iodide) Dropwise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench Reaction (e.g., with Methanol) E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: A generalized workflow for the methylation of a carbohydrate.

Conclusion

The selective methylation of carbohydrates is a nuanced area of organic synthesis that relies on established and well-documented procedures. While this compound is a valid methylating agent, its application for the selective modification of carbohydrates is not prominently featured in the scientific literature. Researchers interested in this specific transformation may need to undertake significant methods development and optimization. For predictable and reliable outcomes, we recommend consulting protocols that utilize more conventional methylating agents for carbohydrates.

We will continue to monitor the literature for any developments in this area and will update our resources accordingly.

References

Methyl Benzenesulfonate: A Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl benzenesulfonate (B1194179) has emerged as a valuable and efficient methylating agent in the landscape of medicinal chemistry. Its utility spans the synthesis of a variety of biologically active molecules, from established pharmaceuticals to novel therapeutic candidates. As a potent electrophile, it facilitates the introduction of a methyl group onto various nucleophilic centers, a common and often critical modification in drug design to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of methyl benzenesulfonate in medicinal chemistry, with a focus on key reaction types and their application in the synthesis of pharmaceutically relevant compounds.

Key Applications in Medicinal Chemistry

This compound is predominantly utilized for the methylation of heteroatoms, particularly nitrogen and oxygen, within complex molecular scaffolds. Its favorable reactivity profile and physical properties make it a suitable alternative to other methylating agents like methyl iodide or dimethyl sulfate, which can be more volatile or produce hazardous byproducts.

N-Methylation of Heterocycles

A primary application of this compound is the N-methylation of heterocyclic compounds, a crucial step in the synthesis of many alkaloids and other pharmacologically active agents. A notable example is the synthesis of theobromine, a methylxanthine alkaloid with various physiological effects, from 3-methylxanthine.[1]

O-Methylation of Phenols

The O-methylation of phenolic hydroxyl groups is another important transformation in medicinal chemistry. This modification can alter the hydrogen-bonding capacity of a molecule, influencing its binding to biological targets and improving its oral bioavailability.

While specific protocols detailing the use of this compound for O-methylation of complex phenols in drug synthesis are less commonly published, its reactivity is analogous to other methyl sulfonates used for this purpose. The general principle involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack the methyl group of this compound.

Experimental Protocols

Protocol 1: Synthesis of Theobromine via N-Methylation of 3-Methylxanthine

This protocol details the synthesis of theobromine, a key pharmaceutical compound, using this compound as the methylating agent.[1]

Reaction Scheme:

G cluster_0 Synthesis of Theobromine 3-Methylxanthine 3-Methylxanthine Theobromine Theobromine 3-Methylxanthine->Theobromine This compound, KOH, Methanol G cluster_0 Synthesis of this compound Benzenesulfonyl Chloride Benzenesulfonyl Chloride This compound This compound Benzenesulfonyl Chloride->this compound Sodium Methoxide, Methanol Theobromine_Signaling Theobromine Theobromine PDE4 Phosphodiesterase 4 (PDE4) Theobromine->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKA->MAPK_pathway modulates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway modulates Akt_mTOR_pathway Akt/mTOR Pathway PKA->Akt_mTOR_pathway modulates Cellular_Responses Cellular Responses: - Anti-inflammatory Effects - Modulation of Cell Growth and Proliferation MAPK_pathway->Cellular_Responses NFkB_pathway->Cellular_Responses Akt_mTOR_pathway->Cellular_Responses

References

Application Notes and Protocols: Protecting Group Strategies Involving Benzenesulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. Benzenesulfonyl derivatives are a prominent class of protecting groups, particularly for amines and, to a lesser extent, alcohols. Their utility stems from the formation of stable sulfonamides and sulfonates, which are inert to a wide range of reaction conditions. The choice of a specific benzenesulfonyl derivative is a strategic decision, balancing the need for robust protection with the requirement for mild and selective removal.

This document provides a detailed overview of protecting group strategies employing key benzenesulfonyl derivatives, including p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and the parent benzenesulfonyl (Bs) group. It offers comparative data, detailed experimental protocols, and logical workflows to guide the synthetic chemist in leveraging these powerful tools.

Application Notes: A Comparative Overview

Benzenesulfonyl groups protect primary and secondary amines by converting them into sulfonamides. This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom, shielding it from a variety of reagents.[1] The electronic nature of the aryl ring dictates the stability of the sulfonamide and the conditions required for its cleavage.

  • p-Toluenesulfonyl (Tosyl, Ts): The tosyl group is one of the most widely used sulfonyl protecting groups, renowned for its exceptional stability.[2] Tosylamides are generally crystalline solids, which facilitates their purification.[2] They are resistant to a broad spectrum of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[2] This high stability, however, is also its primary drawback, as deprotection often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic hydrolysis, which may not be compatible with sensitive functional groups in complex molecules.[2][3]

  • 2-Nitrobenzenesulfonyl (Nosyl, Ns): The nosyl group, pioneered by Fukuyama, offers a powerful alternative to the tosyl group.[1][4] The presence of the electron-withdrawing nitro group in the ortho position serves two critical functions. First, it increases the acidity of the N-H proton of the sulfonamide, facilitating N-alkylation (the Fukuyama amine synthesis).[4][5] Second, and most importantly, it activates the aromatic ring towards nucleophilic aromatic substitution.[1] This allows for the cleavage of the N-S bond under very mild conditions, typically using a thiol and a mild base.[1][6] This mild deprotection protocol is the key advantage of the nosyl group, making it highly valuable in the synthesis of complex and delicate molecules.[1]

  • Benzenesulfonyl (Bs): The parent benzenesulfonyl group is a robust protecting group, similar in stability to the tosyl group. Its deprotection also requires strongly reductive or acidic conditions.[7] While less common than the tosyl group, it serves as a durable protecting group where harsh cleavage conditions are tolerable. The benzylsulfonyl (Bns) group is a related protecting group for phenols that is stable under drastic conditions and can be removed by catalytic hydrogenolysis.[8]

Data Presentation: Comparison of Benzenesulfonyl Protecting Groups

The following table summarizes the key characteristics and common reaction conditions for the protection and deprotection of primary amines with Ts, Ns, and Bs groups.

Characteristic p-Toluenesulfonyl (Tosyl, Ts) 2-Nitrobenzenesulfonyl (Nosyl, Ns) Benzenesulfonyl (Bs)
Abbreviation TsNsBs
Protecting Reagent p-Toluenesulfonyl chloride (Ts-Cl)2-Nitrobenzenesulfonyl chloride (Ns-Cl)Benzenesulfonyl chloride (Bs-Cl)
Typical Protection Conditions Amine, Ts-Cl, Base (Pyridine, Et3N), CH2Cl2, 0 °C to RT.[1][9]Amine, Ns-Cl, Base (Pyridine, Et3N), CH2Cl2, 0 °C to RT.[1]Amine, Bs-Cl, Base (Pyridine, Et3N), CH2Cl2, 0 °C to RT.
Stability Very High: Stable to strong acids, bases, oxidants, and reductants.[2]Moderate: Stable to acidic conditions, but labile to nucleophiles (thiols).[10]High: Similar to Tosyl group.[7]
Deprotection Conditions Harsh: Na/NH3; SmI2; HBr/AcOH; H2SO4.[2][11]Mild: Thiophenol, K2CO3, MeCN or DMF, RT to 50 °C.[1][6]Harsh: Similar to Tosyl group; electroreductive methods.[7]
Key Advantage High stability and robustness.[10]Mild deprotection conditions.[1]High stability.
Key Disadvantage Harsh deprotection conditions.[10]Limited stability towards strong nucleophiles.[10]Harsh deprotection conditions.

Experimental Protocols

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood. All glassware should be flame-dried, and reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12]

Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride (Tosylation)

This protocol describes a general procedure for the tosylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (Ts-Cl, 1.1 - 1.2 eq)

  • Triethylamine (B128534) (Et3N, 1.5 - 2.0 eq) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO4 or Na2SO4

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH2Cl2 in a round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with CH2Cl2.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • The crude N-tosylated amine can be purified by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: Deprotection of a Primary N-Tosyl Amide using SmI2

This protocol describes a mild reductive cleavage of a tosyl group, particularly useful for sensitive substrates.[11]

Materials:

  • N-tosylated amine (1.0 eq)

  • Trifluoroacetic anhydride (B1165640) (TFAA, 1.2 eq)

  • Samarium(II) iodide (SmI2, 0.1 M solution in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated K2CO3 solution

  • Saturated Na2S2O3 solution

  • Brine

  • Anhydrous Na2SO4

  • Round-bottom flask, magnetic stirrer, low-temperature bath (-78 °C)

Procedure:

  • Dissolve the N-tosylated amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add trifluoroacetic anhydride (1.2 eq) dropwise. Stir the mixture at -78 °C for 1 hour to activate the sulfonamide.

  • Slowly add the SmI2 solution (2.5 eq) until the deep blue color persists.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated K2CO3 solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with saturated Na2S2O3 solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by silica gel column chromatography.

Protocol 3: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Nosylation)

This protocol outlines the formation of a 2-nitrobenzenesulfonamide (B48108) from a primary amine.[1]

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with CH2Cl2.[1]

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]

  • The crude N-nosylated amine can be further purified by recrystallization or silica gel column chromatography.[1]

Protocol 4: Deprotection of an N-Nosyl Amide using Thiophenol

This protocol describes the mild cleavage of a nosyl group.[1][6]

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.0 - 3.0 eq)

  • Potassium carbonate (K2CO3, 2.0 - 3.0 eq)

  • Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) to the solution.[1]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

  • Heat the reaction mixture to 50 °C or stir at room temperature for 2-8 hours, monitoring progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).[1]

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]

  • The crude amine can be purified by silica gel column chromatography.

Visualizations: Workflows and Logic

The following diagrams illustrate the strategic workflows and decision-making processes involved in using benzenesulfonyl protecting groups.

G Start Starting Material (with Amine) Protect Step 1: Protection (e.g., Nosylation) Start->Protect Protected_Int Protected Intermediate (Stable Sulfonamide) Protect->Protected_Int Reaction Step 2: Synthetic Transformation(s) Protected_Int->Reaction Deprotect_Int Post-Reaction Intermediate Reaction->Deprotect_Int Deprotect Step 3: Deprotection (e.g., Thiolysis) Deprotect_Int->Deprotect Final Final Product (Free Amine) Deprotect->Final

Caption: General workflow for a protection-reaction-deprotection sequence.

G Start Choose a Sulfonyl Protecting Group Question1 Are subsequent reaction conditions very harsh (e.g., strong acid/base)? Start->Question1 Question2 Is mild deprotection critical for the final product's stability? Question1->Question2 No Use_Ts Use Tosyl (Ts) Group Question1->Use_Ts  Yes Question2->Use_Ts No Use_Ns Use Nosyl (Ns) Group Question2->Use_Ns  Yes Ts_Info Advantage: High Stability Disadvantage: Harsh Removal Use_Ts->Ts_Info Ns_Info Advantage: Mild Removal Disadvantage: Less Robust Use_Ns->Ns_Info G NosylAmide N-Nosyl Amide (R-NH-Ns) Meisenheimer Meisenheimer Complex (Intermediate) NosylAmide->Meisenheimer + PhS⁻ Thiolate Thiolate (PhS⁻) TransitionState N-S Bond Cleavage Meisenheimer->TransitionState Nucleophilic Aromatic Substitution FreeAmine Free Amine (R-NH₂) TransitionState->FreeAmine Byproduct Thioether Byproduct TransitionState->Byproduct

References

Application Notes and Protocols for the Large-Scale Synthesis and Use of Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfonate (B1194179) (MBS), a methyl ester of benzenesulfonic acid, is a significant organic intermediate widely utilized as an effective methylating agent in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its application extends to the dye and pharmaceutical industries and in the manufacturing of specialized materials like thin cation-exchanger films.[1] However, its utility in pharmaceutical development is nuanced by its classification as a potential genotoxic impurity (PGI).[1] Sulfonate esters are known to be alkylating agents that can exert genotoxic effects in bacterial and mammalian cell systems.[1][3]

This document provides detailed application notes and protocols for the large-scale synthesis of methyl benzenesulfonate, focusing on a high-yield industrial method. It outlines key considerations for process safety, purification, and handling. Furthermore, it addresses the critical aspects of using MBS in drug development, including its role in API synthesis and strategies for controlling it as a PGI, in line with regulatory expectations.

Large-Scale Synthesis of this compound

The traditional industrial synthesis of this compound via the esterification of benzenesulfonic acid with methanol (B129727) is often associated with high starting material costs, long reaction times, and low product yields.[1][4] A more efficient and economically viable method, suitable for industrial production, involves the reaction of benzenesulfonyl chloride with sodium methoxide (B1231860).[4] This process is characterized by its high yield, shorter reaction time, and high practicality for large-scale implementation.[4]

Synthesis Pathway

The reaction proceeds via the esterification of benzenesulfonyl chloride with sodium methoxide in a methanol solution. The process is conducted at or near room temperature and results in a high yield of this compound.[4]

Quantitative Data for Large-Scale Synthesis

The following table summarizes the key quantitative parameters for the industrial-scale synthesis of this compound from benzenesulfonyl chloride and sodium methoxide, based on patented procedures.[4]

ParameterValueNotes
Reactants
Benzenesulfonyl Chloride1 mole equivalent
Sodium Methoxide1.2 - 1.4 mole equivalentProvided as a methanol solution (e.g., 28% w/w)
Reaction Conditions
Temperature25-35 °CMaintained during addition and insulation period
Reaction Time30 minutes (insulation)After dropwise addition of sodium methoxide
Neutralization pH7.0 - 7.2Achieved by adding an acid (e.g., sulfuric acid)
Purification & Yield
Methanol Removal< 0.5% residualAchieved by heating the filtrate
DecolorizationActivated CarbonAdded to the cooled, methanol-free product
Product Quality
Final Product Yield98.3% - 99.2%[4]
Final Product Purity (GC)99.2% - 99.4%[4]
AppearanceColorless transparent liquid[4]
Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from a patented method designed for industrial production.[4]

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), mechanical stirrer, dropping funnel, and pH probe.

  • Filtration unit (e.g., filter press or centrifugal filter).

  • Distillation setup for solvent removal.

  • Benzenesulfonyl chloride (176.6 kg, 1 kmol)

  • Sodium methoxide in methanol (28% w/w solution, 231.5 kg, 1.2 kmol)

  • Sulfuric acid (98%) for neutralization

  • Activated carbon

Procedure:

  • Charging the Reactor: Charge the reaction kettle with benzenesulfonyl chloride (176.6 kg, 1 kmol).

  • Reactant Addition: Begin stirring and maintain the internal temperature at 25-30 °C. Slowly add the 28% sodium methoxide methanol solution (231.5 kg, 1.2 kmol) dropwise from the addition funnel. The addition rate should be controlled to maintain the temperature between 25-35 °C. This reaction is exothermic, and efficient cooling is critical.

  • Reaction: After the addition is complete, maintain the reaction mixture at 25-35 °C with continued stirring for 30 minutes to ensure the reaction goes to completion.

  • Neutralization: Cool the reaction mixture to 25-30 °C. Slowly add 98% sulfuric acid to neutralize the excess sodium methoxide until the pH of the mixture reaches 7.0-7.2.

  • Filtration: Filter the resulting slurry to remove the precipitated sodium chloride. Collect the filtrate.

  • Solvent Removal: Transfer the filtrate to a distillation unit. Heat the filtrate to distill off the methanol. Monitor the residual methanol content by Gas Chromatography (GC) until it is below 0.5%.

  • Decolorization and Final Filtration: Cool the concentrated product to room temperature. Add an appropriate amount of activated carbon (e.g., 10 kg) to decolorize the liquid. Stir for a sufficient time, then filter to remove the activated carbon.

  • Packaging: The resulting colorless and transparent liquid is high-purity this compound. Package the final product in suitable containers.

Process Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Reactor with Benzenesulfonyl Chloride B Add Sodium Methoxide in Methanol (25-35°C) A->B C Insulation Period (30 min at 25-35°C) B->C D Neutralization to pH 7.0-7.2 C->D E Filtration of Sodium Chloride D->E F Methanol Removal (Distillation) E->F G Decolorization with Activated Carbon F->G H Final Filtration G->H I High-Purity This compound H->I

Workflow for the large-scale synthesis of this compound.

Large-Scale Purification

For large-scale operations, achieving high purity is essential. The primary impurities from the synthesis described are residual starting materials, sodium chloride, and colored byproducts. For applications requiring extremely high purity, such as in pharmaceuticals, additional purification steps like vacuum distillation may be necessary.

Protocol for Large-Scale Purification by Vacuum Distillation

Equipment:

  • Industrial-scale vacuum distillation unit with a fractionating column, condenser, and receiver flasks.

  • Heating mantle or oil bath.

  • Vacuum pump.

Procedure:

  • Charge the Still: Charge the crude this compound (obtained after solvent removal and initial filtration) into the distillation flask.

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Reduce Pressure: Gradually reduce the pressure inside the system using the vacuum pump. This compound has a high boiling point (~250 °C at atmospheric pressure), and distillation under vacuum will lower the boiling point, preventing thermal decomposition.[2]

  • Heating: Once the desired vacuum is achieved, begin to heat the distillation flask gently.

  • Fraction Collection: Collect the distilled this compound in the receiver flask. Monitor the temperature and pressure to ensure a stable distillation rate. Discard any initial or final fractions that may contain impurities.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols, especially when handled in large quantities.

  • Hazards: It is corrosive and can cause severe burns to the skin and eyes.[5] It is also harmful if swallowed.[6] Thermal decomposition can release irritating gases and vapors.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant suit.[7]

  • Handling: Handle only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing vapors or mists.[7] Ground all transfer equipment to prevent electrostatic discharge.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1] Keep containers tightly closed.

  • Spills: In case of a spill, contain the material and absorb it with an inert material. Place it into a suitable, closed container for disposal.[8] Do not let the product enter drains.[7]

Applications in Drug Development

This compound serves as a potent methylating agent in the synthesis of various pharmaceutical compounds.

Use as a Methylating Agent

A notable example is its use in the synthesis of theobromine (B1682246) from 3-methylxanthine (B41622).[1] In this reaction, this compound provides the methyl group to the 3-methylxanthine molecule.[9] It is also used to synthesize quaternary ammonium (B1175870) salts in APIs, such as in the synthesis of atracurium (B1203153) besylate.[4]

This compound as a Potential Genotoxic Impurity (PGI)

A critical consideration for drug development professionals is the status of this compound as a PGI.[1] PGIs are impurities that can directly damage DNA, leading to mutations and potentially cancer.[10] Regulatory agencies like the FDA and EMA have stringent guidelines for controlling such impurities in APIs.[11][12]

Formation: this compound can form as an impurity in API synthesis when benzenesulfonic acid (or its derivatives) is used in the presence of methanol, which is a common solvent.[11][12]

Control Strategy: The control of PGIs is based on the Threshold of Toxicological Concern (TTC), which for mutagenic impurities is typically 1.5 µ g/day exposure.[13] A robust control strategy is required if there is a potential for MBS to be present in the final API.

Logical Framework for PGI Control:

  • Risk Assessment: Evaluate the synthesis process to determine if the conditions could lead to the formation of this compound. This involves checking for the presence of both a sulfonate source (e.g., benzenesulfonic acid) and a methyl source (e.g., methanol).

  • Process Optimization: If a risk is identified, modify the synthetic process to avoid the formation of the PGI. This could involve:

    • Using a different salt-forming acid.

    • Changing the solvent from methanol to a non-alcoholic solvent.

    • Placing the step where the PGI could form early in the synthesis, allowing for its removal in subsequent purification steps.[7]

  • Analytical Testing: Develop and validate a sensitive analytical method (e.g., GC-MS or LC-MS) to detect and quantify trace levels of this compound in the API.[11][14]

  • Specification Setting: Based on the risk assessment and analytical data, establish an appropriate limit for this compound in the API specification to ensure patient safety.

G A Risk Assessment: Potential for MBS Formation? B Yes A->B C No A->C D Modify Synthesis Process: - Change Reagents/Solvents - Reorder Synthesis Steps B->D H Document Risk Assessment: No Control Strategy Needed C->H E Develop & Validate Trace Analytical Method D->E F Set Specification for MBS in Final API E->F G Routine Testing & Release F->G

Logical framework for controlling this compound as a PGI.

Mechanism of Genotoxicity Signaling Pathway

As an alkylating agent, the genotoxicity of this compound stems from its ability to covalently modify DNA bases, forming DNA adducts.[15] This damage triggers a complex cellular response aimed at repairing the DNA and determining the cell's fate.

The primary mechanism involves the methylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940) and the O6 position of guanine (O6-MeG).[16] The O6-MeG lesion is particularly mutagenic as it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[11]

This DNA damage activates the DNA Damage Response (DDR) pathway:

  • Damage Recognition: The DNA adducts are recognized by DNA repair proteins.

  • Repair Initiation: Several repair pathways are activated:

    • Base Excision Repair (BER): Removes smaller N-methylated adducts.[11][17]

    • Direct Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from O6-MeG, restoring the guanine base in an error-free manner.[11][18]

    • Mismatch Repair (MMR): Recognizes the O6-MeG:T mispair after replication. Futile attempts by the MMR system to repair this can lead to the formation of highly toxic double-strand breaks (DSBs).[11][19]

  • Signal Transduction: The presence of DNA damage, especially DSBs, activates sensor kinases like ATM and ATR. These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[18]

  • Cellular Outcomes: The activation of the DDR can lead to several outcomes:

    • Cell Cycle Arrest: To allow time for DNA repair.

    • Apoptosis: If the damage is too extensive to be repaired, the cell is programmed to die.[18]

    • Senescence: A state of permanent cell cycle arrest.

G cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_response DNA Damage Response (DDR) MBS This compound (Alkylating Agent) DNA_Adduct DNA Methylation (e.g., O6-methylguanine) MBS->DNA_Adduct BER Base Excision Repair (BER) DNA_Adduct->BER N-adducts MGMT Direct Reversal (MGMT) DNA_Adduct->MGMT O6-adducts MMR Mismatch Repair (MMR) DNA_Adduct->MMR O6-adduct mispairing DSB Double-Strand Breaks (DSBs) MMR->DSB ATM_ATR Sensor Kinases (ATM / ATR) DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Checkpoints Cell Cycle Checkpoints (CHK1 / CHK2) ATM_ATR->Checkpoints Cell_Fate Cell Cycle Arrest Apoptosis Senescence p53->Cell_Fate Checkpoints->Cell_Fate

Signaling pathway for this compound-induced genotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Methylation with Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during methylation experiments using methyl benzenesulfonate (B1194179).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the methylation process, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired O-Methylated Product (e.g., Anisole Derivative)

Potential Cause Troubleshooting Step
Incomplete Deprotonation of the Hydroxyl Group The phenoxide or alkoxide is a much stronger nucleophile than the neutral alcohol. Ensure a sufficiently strong base is used to completely deprotonate the starting material. For phenols (pKa ~10), bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH) are effective. Use at least one equivalent of base.
Reaction Conditions Not Optimized The reaction may be too slow at room temperature. Consider gently heating the reaction mixture (e.g., to 50-80 °C) to increase the rate of the SN2 reaction. Monitor the reaction progress by TLC to avoid decomposition at excessive temperatures.
Hydrolysis of Methyl Benzenesulfonate The presence of excessive water, especially under basic conditions and with prolonged heating, can lead to the hydrolysis of the methylating agent. Ensure reagents and solvents are appropriately dried if the reaction is sensitive to water.
Poor Nucleophilicity of the Substrate Electron-withdrawing groups on a phenol (B47542) can decrease the nucleophilicity of the corresponding phenoxide. In such cases, a more polar aprotic solvent (e.g., DMF, DMSO) can help to enhance the reaction rate.

Issue 2: Formation of a Significant Amount of C-Alkylated Byproduct with Phenols

Potential Cause Troubleshooting Step
Solvent Choice Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen, making it less available for O-alkylation and thereby increasing the proportion of C-alkylation.[1] Switch to a polar aprotic solvent like DMF or DMSO, which does not solvate the phenoxide ion as strongly, favoring O-alkylation.[1]
Counter-ion Effect The nature of the cation can influence the O/C alkylation ratio. While not extensively documented for this compound, in related systems, different alkali metal cations can alter the reactivity of the phenoxide ion.
High Temperature Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.[2] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: Competing N-Methylation in Substrates with Both -OH and -NH₂ Groups (e.g., Aminophenols)

Potential Cause Troubleshooting Step
Higher Nucleophilicity of the Amine The nitrogen atom of an amine is generally a stronger nucleophile than the oxygen of a neutral phenol. Direct methylation will likely result in a mixture of N- and O-methylated products.
Protection/Deprotection Strategy Protect the more nucleophilic amino group before methylation. For example, the amino group can be converted to an imine by reacting with benzaldehyde (B42025). After O-methylation, the imine can be hydrolyzed to regenerate the free amine.[3][4][5]
pH Control (for selective N-methylation) To achieve selective N-methylation, the phenol can be left protonated (as the less nucleophilic -OH group) while the amine reacts. This is generally harder to control to avoid O-alkylation completely.

Issue 4: Formation of an Elimination (E2) Product

Potential Cause Troubleshooting Step
Sterically Hindered Substrate While this compound itself is not sterically hindered, if the nucleophile is on a secondary or tertiary carbon, the strong base used to form the nucleophile can promote an E2 elimination reaction instead of the desired SN2 substitution.[6]
Reaction Design The Williamson ether synthesis, the class of reaction to which this methylation belongs, is most effective with primary alkyl halides/sulfonates.[6] If the substrate design allows, ensure the methyl group is being transferred to a primary center.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound for the O-methylation of phenols?

A1: The most common side reaction is C-alkylation, where the methyl group attaches to a carbon atom on the aromatic ring instead of the oxygen atom.[1] This occurs because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ring (particularly at the ortho and para positions). The choice of solvent and temperature can significantly influence the ratio of O- to C-alkylation.[1][2][7]

Q2: How does the choice of base affect the methylation reaction?

A2: The base is critical for deprotonating the alcohol or phenol to form the much more nucleophilic alkoxide or phenoxide ion.[8] For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary. Using a base that is too strong or in large excess can increase the likelihood of elimination side reactions if the substrate is susceptible.

Q3: Which solvent is best for minimizing side reactions?

A3: For O-methylation of phenols, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred.[1] These solvents effectively solvate the cation of the base but not the phenoxide anion, leaving the oxygen nucleophile highly reactive and favoring the desired O-alkylation pathway. Protic solvents like water or alcohols can hydrogen-bond with the oxygen of the phenoxide, shielding it and increasing the chance of C-alkylation.[1]

Q4: My substrate contains both a hydroxyl and an amine group. Which one will be methylated?

A4: Typically, the amine group is more nucleophilic and will be methylated preferentially. To achieve selective O-methylation, it is often necessary to protect the amine group before performing the methylation reaction.[3][4] A common strategy involves forming a Schiff base (imine) from the amine and an aldehyde (like benzaldehyde), performing the O-methylation, and then hydrolyzing the imine to restore the amine functionality.[3][5]

Q5: Is this compound considered a hazardous reagent?

A5: Yes. Like other potent alkylating agents such as dimethyl sulfate (B86663) and methyl iodide, this compound is considered a potential genotoxic impurity and should be handled with appropriate caution.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Data Presentation: Influence of Reaction Parameters on Methylation Outcome

The following tables summarize the qualitative effects of key reaction parameters on the selectivity of methylation reactions. Specific quantitative data for this compound is not widely available; therefore, these tables are based on the general principles of SN2 reactions and Williamson ether synthesis involving sulfonate esters.

Table 1: O- vs. C-Alkylation of Phenoxides

ParameterConditionEffect on O-AlkylationEffect on C-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO)FavoredSuppressedAnion is poorly solvated, making the oxygen highly nucleophilic.[1]
Protic (Water, Ethanol)SuppressedIncreasedSolvent hydrogen-bonds to the oxygen, "shielding" it and making ring carbons more competitive nucleophiles.[1]
Temperature LowKinetically FavoredSuppressedO-alkylation is typically the faster reaction.
HighPossible DecreaseMay IncreaseC-alkylated product can be more thermodynamically stable; higher temperatures provide the energy to overcome the higher activation barrier.[2]

Table 2: O- vs. N-Alkylation of Aminophenols

ParameterConditionEffect on O-AlkylationEffect on N-AlkylationRationale
pH / Base Basic (e.g., K₂CO₃)PossibleFavoredThe amine is typically more nucleophilic than the phenoxide.
Protection Amine Protected (e.g., as imine)Exclusive ProductSuppressedThe nitrogen lone pair is not available for reaction.[3][5]

Experimental Protocols

Protocol 1: General Procedure for O-Methylation of a Simple Phenol

This protocol describes a general method for the methylation of a simple phenol (e.g., p-cresol) using this compound.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF, approx. 5-10 mL per gram of phenol). Add a powdered, anhydrous base (e.g., K₂CO₃, 1.5 eq.).

  • Addition of Methylating Agent: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Selective O-Methylation of p-Aminophenol via Amine Protection

This protocol outlines a method to selectively methylate the hydroxyl group of p-aminophenol by first protecting the amine.[3][5]

  • Protection of the Amine Group:

    • In a round-bottom flask, dissolve p-aminophenol (1.0 eq.) in methanol.

    • Add benzaldehyde (1.0 eq.) and stir the solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure. The resulting residue (the N-benzylideneaminophenol, an imine) can often be used directly in the next step after drying.

  • O-Methylation:

    • Dissolve the crude imine from the previous step in acetone (10 mL per gram).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add this compound (1.1 eq.) and reflux the mixture for 6-20 hours, monitoring by TLC.

  • Workup and Deprotection:

    • Cool the reaction mixture and filter off the solids. Concentrate the filtrate under reduced pressure.

    • To the crude product, add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Isolation:

    • Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) until it is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting p-methoxyaniline by column chromatography.

Visualizations

Competing_Pathways cluster_start Reactants cluster_products Potential Products Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Product O-Methylated Product (Ether) Phenoxide->O_Product  O-Alkylation (Kinetic Pathway) C_Product C-Methylated Product (Substituted Phenol) Phenoxide->C_Product  C-Alkylation (Thermodynamic Pathway) MePhSO3 This compound (Electrophile)

Caption: Competing O- vs. C-alkylation pathways for a phenoxide nucleophile.

Experimental_Workflow start Start reagents 1. Combine Phenol/Alcohol, Base, and Solvent start->reagents add_mbs 2. Add this compound (MePhSO3) reagents->add_mbs react 3. Heat and Stir (Monitor by TLC) add_mbs->react workup 4. Cool and Quench/ Filter react->workup extract 5. Liquid-Liquid Extraction workup->extract dry 6. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 7. Concentrate Solvent (Rotary Evaporator) dry->concentrate purify 8. Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for methylation reactions.

Logical_Relationships cluster_inputs Experimental Parameters cluster_outputs Primary Outcomes Solvent Solvent Choice SN2 Sₙ2 (Desired) Solvent->SN2 Polar Aprotic Favors C_Alk C-Alkylation Solvent->C_Alk Protic Favors Base Base Strength E2 E2 (Elimination) Base->E2 Strong/Bulky Favors Temperature Temperature Temperature->E2 High Favors Substrate Substrate Sterics Substrate->SN2 Primary Favors Substrate->E2 Secondary/Tertiary Favors

Caption: Relationship between parameters and reaction outcomes.

References

Technical Support Center: pH Control for Methyl Benzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of methyl benzenesulfonate (B1194179) as a methylating agent, with a specific focus on controlling pH to prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts when using methyl benzenesulfonate, and how does pH influence their formation?

A1: The primary byproducts in reactions involving this compound are typically related to hydrolysis and over-methylation.

  • Hydrolysis: Under aqueous conditions, particularly with a high pH (basic), this compound can hydrolyze to form benzenesulfonic acid and methanol (B129727).[1] This reaction consumes the methylating agent, reducing the yield of the desired product. This compound is known to be practically stable in neutral and weakly acidic media.[2]

  • Over-methylation: In substrates with multiple potential methylation sites, a pH outside the optimal range can lead to undesired secondary methylation. A classic example is the methylation of 3-methylxanthine (B41622) to produce theobromine (B1682246). If the pH exceeds 8.0 during this reaction, the formation of caffeine (B1668208) as a byproduct is observed.[2][3]

Q2: My methylation reaction has a low yield. Could the pH be the cause?

A2: Yes, pH is a critical factor for both the initiation and efficiency of the reaction. Methylation often does not proceed at a significant rate at a pH below 7.0-7.5.[2] Conversely, if the pH is too high, the rate of hydrolysis of this compound can increase, competing with your desired methylation reaction and reducing the overall yield. Therefore, an unoptimized pH, either too low or too high, can be a direct cause of poor yields.

Q3: What is the optimal pH range for methylation using this compound?

A3: The optimal pH is substrate-dependent, but a common starting point is a slightly alkaline range of pH 7.5 to 8.0 .[2] In the synthesis of theobromine, maintaining the pH within this specific window is crucial for maximizing product yield and preventing the formation of the caffeine byproduct.[2][3] It is essential to perform optimization studies for your specific reaction to determine the ideal pH.

Q4: How can I effectively monitor my reaction for byproduct formation?

A4: Several analytical techniques can be employed to monitor the consumption of starting materials and the formation of both the desired product and potential byproducts.[4] The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction components.[5][6]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information and can be used to quantify the relative amounts of different species in the reaction mixture.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components.[5]

These techniques can detect common byproducts like benzenesulfonic acid from hydrolysis or side-products from over-methylation.[6][7]

Q5: I am detecting a significant amount of benzenesulfonic acid in my product mixture. How can I prevent this?

A5: The presence of benzenesulfonic acid indicates that hydrolysis of the this compound reagent is occurring.[1] This is typically accelerated by excessively basic conditions. To minimize this side reaction, you should:

  • Maintain strict control over the pH, keeping it within the optimized range (e.g., 7.5-8.0) and avoiding unnecessarily high alkalinity.

  • Employ controlled addition of base throughout the reaction rather than adding it all at once.

  • Ensure the reaction temperature is not excessively high, as this can also accelerate hydrolysis.

Troubleshooting Guide

The following table addresses common issues encountered during methylation reactions with this compound.

Problem Possible pH-Related Cause Recommended Solution Citation
Low or No Reaction The reaction medium is too acidic or neutral (pH < 7.5).Gradually increase the pH to the 7.5-8.0 range using a suitable base and monitor the reaction progress.[2]
Low Yield of Desired Product The pH is too high, causing competitive hydrolysis of this compound.Lower the reaction pH, ensuring it remains high enough for methylation but minimizes hydrolysis. Use a pH controller for precise base addition.[2]
Formation of Over-Methylated Byproduct The pH has exceeded the optimal range for selective methylation (e.g., pH > 8.0).Implement strict pH control using an automated titrator or a carefully selected buffer system to maintain the pH within the narrow optimal window.[2][3]
Presence of Benzenesulfonic Acid The reaction is too basic, leading to significant hydrolysis of the methylating agent.Reduce the amount of base, use a weaker base, or add the base portion-wise throughout the reaction to avoid pH spikes.[1]

Experimental Protocols

Protocol 1: pH-Controlled Methylation of 3-Methylxanthine to Theobromine

This protocol is based on the synthesis described in the literature and serves as an example of precise pH control.[2]

  • Dissolution: Dissolve 30 g of 3-methylxanthine in 127 g of an 8% caustic potash solution at 65°C.

  • Solvent Addition: Add 120 ml of methanol to the solution.

  • Initial Reagent Addition: While maintaining the temperature at 65°C, add 30 ml of 95.5% this compound over a period of 45 minutes. The pH should naturally decrease to 7.5-8.0 towards the end of this addition.

  • pH Maintenance: Stir the mixture for 20 minutes, carefully maintaining the pH between 7.5 and 8.0 by adding small amounts of an 8% caustic potash solution as needed.

  • Second Reagent Addition: Add another 19.5 ml of this compound over 15 minutes.

  • Reaction & Monitoring: Continue stirring the reaction for one hour, keeping the pH strictly within the 7.5-8.0 range. Monitor the disappearance of 3-methylxanthine using a suitable method (e.g., TLC with cobalt chloride test).

  • Workup: Once the reaction is complete, cool the mixture to 20-25°C and hold for 8 hours. Filter the precipitated theobromine and proceed with washing and purification steps.

Protocol 2: Monitoring Reaction by HPLC

  • Standard Preparation: Prepare standard solutions of your starting material, expected product, and likely byproducts (e.g., benzenesulfonic acid, over-methylated product) in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it by diluting it in a known volume of mobile phase or a suitable solvent to stop the reaction.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Use a detector (e.g., UV-Vis) set to a wavelength where all components of interest absorb.

  • Data Analysis: Develop a gradient or isocratic elution method that effectively separates the starting material, product, and byproducts. Identify peaks by comparing their retention times to the prepared standards.

  • Quantification: Create a calibration curve using the standards to quantify the concentration of each component over time, allowing you to determine reaction conversion and byproduct formation.

Visualizations

cluster_input Reaction Conditions cluster_outcomes Potential Outcomes ph Reaction pH outcome1 No Reaction / Very Slow ph->outcome1 < 7.0 (Acidic/Neutral) outcome2 Desired Methylation (High Yield) ph->outcome2 7.5 - 8.0 (Optimal) outcome3 Hydrolysis of Reagent (Benzenesulfonic Acid) ph->outcome3 > 8.0 (High Alkalinity) outcome4 Over-Methylation Byproduct ph->outcome4 > 8.0 (Substrate Dependent)

Caption: Logical flow of pH's impact on reaction pathways.

start Start: Setup Reactor setup 1. Add Substrate & Solvent start->setup probe 2. Insert Calibrated pH Probe & Controller setup->probe reagent 3. Begin Slow Addition of This compound probe->reagent condition Is pH in Optimal Range? reagent->condition base 4. Add Base via Pump (Controlled by pH Meter) base->condition condition->base No (pH too low) monitor 5. Monitor Reaction (TLC, HPLC, etc.) condition->monitor Yes end End: Reaction Complete monitor->end

Caption: Experimental workflow for a pH-controlled reaction.

References

Technical Support Center: Optimization of Reaction Temperature for Methyl Benzenesulfonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing alkylation reactions using methyl benzenesulfonate (B1194179). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for alkylation reactions using methyl benzenesulfonate?

A typical starting point for alkylation with this compound is in the range of room temperature to moderate heating. For instance, the methylation of 3-methylxanthine (B41622) is effectively carried out at 65°C.[1] However, the optimal temperature is highly dependent on the substrate's reactivity and the solvent used. For some reactions, starting at a lower temperature (e.g., 0°C to room temperature) and gradually increasing the temperature to 50-80°C if the reaction is sluggish can be an effective strategy.[2]

Q2: How does reaction temperature influence the rate and yield of the alkylation?

Reaction temperature is a critical parameter that directly affects the reaction rate.

  • Low Temperatures (e.g., < 25°C): At lower temperatures, the reaction rate may be very slow, leading to incomplete conversion and low yields, even over extended periods.

  • Moderate Temperatures (e.g., 25-80°C): This range often provides a good balance between a reasonable reaction rate and minimizing side reactions, leading to higher yields of the desired product.[1][2]

  • High Temperatures (e.g., > 80°C): While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, polyalkylation, or decomposition of the alkylating agent or product, which can ultimately reduce the yield and purity.[2]

Q3: What are the common side reactions when using this compound, and how does temperature affect them?

The most common side reactions in alkylation are polyalkylation and elimination. Temperature plays a significant role in controlling these.

  • Polyalkylation: This occurs when the mono-alkylated product reacts further with the alkylating agent. Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[2]

  • Elimination Reactions: With secondary alkyl halides, higher temperatures can promote elimination side reactions.[2]

  • pH-Dependent Side Reactions: In some cases, the combination of temperature and pH can lead to specific side products. For example, in the methylation of 3-methylxanthine with this compound, if the pH exceeds 8.0 at 65°C, the formation of caffeine (B1668208) as a by-product can occur.[1]

  • Decomposition: this compound can undergo thermal decomposition at elevated temperatures, which can release irritating gases and vapors.[3]

Q4: Can temperature be used to control regioselectivity?

Yes, in some alkylation reactions, temperature can be used to control which isomer is formed (kinetic vs. thermodynamic control). While specific data for this compound is limited, the general principle is that lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Reaction temperature is too low. Gradually increase the reaction temperature in 10-15°C increments and monitor the reaction progress by TLC or LC-MS.
Insufficient reaction time. Continue to monitor the reaction over a longer period. Some alkylations may require several hours to overnight for completion.[2]
Ineffective deprotonation of the substrate. If using a weak base, you may need to increase the temperature to facilitate deprotonation. Alternatively, switch to a stronger base.[2]
Moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with strong bases and some alkylating agents.
Degradation of this compound. Avoid excessively high temperatures, as this can lead to the decomposition of the alkylating agent.[3] this compound should be stored at 2-8°C.
Issue 2: Formation of Multiple Products (Low Purity)
Potential Cause Troubleshooting Recommendation
N,N-dialkylation or polyalkylation. Cool the reaction to a lower temperature (e.g., 0°C) before adding the this compound.[2] Consider a slow, dropwise addition of the alkylating agent.
Elimination side reactions. If your substrate is prone to elimination, conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.[2]
pH is not optimal. Carefully control the pH of the reaction mixture, as side reactions can be pH-dependent.[1]
Reaction temperature is too high. Lowering the reaction temperature can often improve the selectivity of the reaction and reduce the formation of byproducts.

Data Presentation

The following table summarizes the impact of temperature on alkylation reactions based on the available literature.

Temperature Range General Observations Potential Issues
0°C - Room Temperature Slower reaction rates. Often favors the formation of the kinetic product. Can improve selectivity and reduce dialkylation.[2]Incomplete reaction, long reaction times.
Room Temperature - 80°C Generally a good starting point for many alkylations, balancing reaction rate and selectivity.[1][2]May still lead to side reactions depending on the substrate.
> 80°C Faster reaction rates. May favor the thermodynamic product.Increased risk of side reactions (elimination, polyalkylation), decomposition of reagents, and lower overall yield and purity.[2][3]

Experimental Protocols

General Protocol for Alkylation using this compound

This protocol provides a general starting point. The optimal conditions, particularly temperature, will need to be determined empirically for each specific substrate.

  • Reactant Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate to be alkylated and an appropriate anhydrous solvent (e.g., THF, DMF, Acetonitrile).

  • Deprotonation: Add a suitable base (e.g., NaH, K₂CO₃). The choice of base and the temperature at which it is added will depend on the pKa of the substrate. For strong bases like NaH, this is often done at 0°C.

  • Addition of Alkylating Agent: After stirring for a period to allow for deprotonation, add this compound (typically 1.05-1.2 equivalents) dropwise to the reaction mixture. The temperature during addition can be critical for controlling selectivity; starting at a low temperature (e.g., 0°C) is often a good practice.[2]

  • Reaction: The reaction mixture can then be stirred at a chosen temperature. A good starting point is room temperature, with the option to gently heat to 50-80°C if the reaction is slow.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic layers should be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Alkylation

low_yield_troubleshooting start Low or No Product Yield check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature (e.g., in 10-15°C increments) check_temp->increase_temp Yes check_time Is the reaction time sufficient? check_temp->check_time No end Re-evaluate Reaction increase_temp->end extend_time Continue monitoring for a longer duration check_time->extend_time No check_base Is deprotonation complete? check_time->check_base Yes extend_time->end optimize_base Increase temperature or use a stronger base check_base->optimize_base No check_reagents Are reagents (e.g., solvent) anhydrous? check_base->check_reagents Yes optimize_base->end dry_reagents Ensure use of anhydrous reagents and dry glassware check_reagents->dry_reagents No check_reagents->end Yes dry_reagents->end

Caption: A logical workflow for troubleshooting low product yield.

Temperature Effect on Alkylation Side Reactions

temperature_effects temp Reaction Temperature low_temp Low Temperature (e.g., 0°C - RT) temp->low_temp Decrease high_temp High Temperature (e.g., > 80°C) temp->high_temp Increase mono_alkylation Desired Mono-alkylation low_temp->mono_alkylation Favors poly_alkylation Polyalkylation high_temp->poly_alkylation Promotes elimination Elimination high_temp->elimination Promotes decomposition Decomposition high_temp->decomposition Promotes

Caption: The influence of temperature on common alkylation side reactions.

References

Technical Support Center: Work-up Procedure to Remove Benzenesulfonic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of benzenesulfonic acid as a byproduct in their chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up procedure to remove benzenesulfonic acid.

Issue 1: Product is contaminated with benzenesulfonic acid after a standard aqueous work-up.

  • Question: I've performed an extraction with an aqueous base, but my organic layer is still contaminated with an acidic impurity that I suspect is benzenesulfonic acid. How can I remove it?

  • Answer: Benzenesulfonic acid, while its salt is highly water-soluble, can have some solubility in organic solvents, particularly polar ones.[1] To effectively remove it, consider the following steps:

    • Perform Additional Basic Washes: Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base such as sodium hydroxide (B78521) (NaOH).[1] This ensures the complete deprotonation of benzenesulfonic acid to its water-soluble salt, which will then partition into the aqueous layer.

    • Verify pH of Aqueous Washes: It is crucial to ensure the pH of your aqueous wash is sufficiently basic to fully deprotonate the sulfonic acid.[1]

    • Silica (B1680970) Gel Chromatography: If aqueous washes prove insufficient, benzenesulfonic acid can be effectively removed by silica gel chromatography. Due to its high polarity, benzenesulfonic acid will adhere strongly to the silica gel, allowing for the elution of your less polar product first.[1]

Issue 2: My desired product is sensitive to basic conditions.

  • Question: My product degrades or undergoes side reactions in the presence of a strong base. How can I remove benzenesulfonic acid without a basic wash?

  • Answer: For base-sensitive products, alternative non-aqueous or milder methods can be employed:

    • Scavenger Resins: Utilize solid-supported scavengers, such as silica-bound amines (Si-NH₂). These resins will react with and bind to the benzenesulfonic acid, allowing for its removal by simple filtration.[1]

    • Ion-Exchange Chromatography (IEX): A weakly basic ion-exchange column can be used. The crude mixture is loaded onto the column, washed with neutral water to remove non-ionic impurities, and then the purified product is eluted. The benzenesulfonic acid will remain bound to the resin.

Issue 3: An oily residue persists after quenching the reaction with cold water.

  • Question: After my reaction, I quenched with cold water, and now there is an oily residue that is difficult to separate. What is this, and how can I remove it?

  • Answer: The oily residue is likely unreacted benzenesulfonyl chloride, which is a viscous oil and hydrolyzes slowly in cold water.[1] To remove it effectively, you must first convert it to a more water-soluble species:

    • Quenching with a Nucleophilic Amine: Add a water-soluble amine, such as aqueous ammonia, to the reaction mixture. This will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can be easily removed during the aqueous work-up.[1]

    • Hydrolysis with Aqueous Base: Treat the reaction mixture with an aqueous base like sodium hydroxide (NaOH). This will hydrolyze the benzenesulfonyl chloride to benzenesulfonic acid, which can then be removed as its water-soluble salt during extraction.[1] This method should be avoided if your product is base-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind removing benzenesulfonic acid using a basic wash?

A1: The principle is an acid-base extraction. Benzenesulfonic acid is a strong acid.[2] By washing the organic layer containing the product and the benzenesulfonic acid byproduct with an aqueous basic solution (e.g., NaHCO₃ or NaOH), the benzenesulfonic acid is deprotonated to form its corresponding salt (e.g., sodium benzenesulfonate). This salt is ionic and therefore highly soluble in the aqueous layer, while the desired organic product remains in the organic layer.[1][3] The two layers can then be separated.

Q2: Can I use precipitation to remove benzenesulfonic acid?

A2: Yes, precipitation can be a viable method. One approach involves treating the reaction mixture with an oxide, hydroxide, or carbonate of a metal whose sulfonate is water-soluble but whose sulfate (B86663) is relatively insoluble (e.g., calcium, barium). This can help in separating benzenesulfonic acid from sulfuric acid, which is a common impurity.[4] Another strategy is to precipitate the benzenesulfonic acid salt from a solution. For instance, after forming the sodium salt of benzenesulfonic acid, it can be precipitated from a solution by altering the solvent composition.[5]

Q3: Is reverse-phase chromatography a suitable method for removing benzenesulfonic acid?

A3: Yes, reverse-phase chromatography can be very effective, especially for water-soluble compounds. A C18 cartridge can be used for desalting and purification. The crude mixture is dissolved in water and loaded onto the cartridge. The salts are washed away with water, and then the more retained product can be eluted with an organic solvent like methanol (B129727) or acetonitrile.[6]

Q4: How can I confirm that the benzenesulfonic acid has been successfully removed?

A4: Several analytical techniques can be used to confirm the removal of benzenesulfonic acid:

  • Thin Layer Chromatography (TLC): If your product and benzenesulfonic acid have different polarities, TLC can be a quick way to check for the presence of the impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess the purity of your product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the characteristic aromatic signals of benzenesulfonic acid if it is present in a sufficient concentration.

Experimental Protocols

Protocol 1: Removal of Benzenesulfonic Acid by Basic Aqueous Extraction

This protocol describes the standard procedure for removing benzenesulfonic acid from a reaction mixture in an organic solvent.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution (steps 2-5) two more times.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter or decant the dried organic layer to remove the drying agent.

  • Concentrate the organic solvent in vacuo to obtain the purified product.

Quantitative Data Summary:

Reagent/SolventPurposeTypical Volume/Amount
Reaction Mixture in Organic SolventStarting material1 volume
Saturated Aqueous NaHCO₃Basic wash to remove sulfonic acid3 x 1 volume
Brine (Saturated Aqueous NaCl)Remove residual water1 volume
Anhydrous Na₂SO₄ or MgSO₄Drying agent for organic layerSufficient to dry the solvent
Protocol 2: Purification using Silica Gel Flash Chromatography

This protocol is suitable when aqueous extraction is insufficient to remove benzenesulfonic acid.

Methodology:

  • Concentrate the crude reaction mixture to a small volume.

  • Pre-adsorb the concentrated crude mixture onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexanes/ethyl acetate). The choice of solvent system will depend on the polarity of the desired product.

  • Load the pre-adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the purified product. Benzenesulfonic acid, being highly polar, will remain on the column or elute much later with a highly polar solvent.

  • Combine the pure fractions and concentrate them in vacuo to yield the purified product.

Quantitative Data Summary:

ParameterDescriptionTypical Value/Range
Silica GelStationary phase20-50 times the weight of the crude product
EluentMobile phaseHexanes/Ethyl Acetate, Dichloromethane/Methanol (gradient)
Fraction SizeVolume of collected fractionsDependent on column size

Visualizations

experimental_workflow cluster_extraction Basic Aqueous Extraction reaction_mixture Reaction Mixture (Product + Benzenesulfonic Acid in Organic Solvent) add_base Add Aqueous Base (e.g., NaHCO3) reaction_mixture->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Purified Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Benzenesulfonate Salt) separate_layers->aqueous_layer dry_concentrate Dry & Concentrate organic_layer->dry_concentrate purified_product1 Purified Product dry_concentrate->purified_product1

Caption: Workflow for the removal of benzenesulfonic acid using basic aqueous extraction.

logical_relationship cluster_troubleshooting Troubleshooting Logic start Benzenesulfonic Acid Removal Required is_product_base_sensitive Is Product Base-Sensitive? start->is_product_base_sensitive basic_wash Perform Basic Aqueous Wash is_product_base_sensitive->basic_wash No scavenger_resin Use Scavenger Resin or IEX is_product_base_sensitive->scavenger_resin Yes is_removal_complete Is Removal Complete? basic_wash->is_removal_complete scavenger_resin->is_removal_complete chromatography Silica Gel or Reverse-Phase Chromatography is_removal_complete->chromatography No end Pure Product is_removal_complete->end Yes chromatography->end

Caption: Decision-making workflow for selecting a benzenesulfonic acid removal method.

References

Technical Support Center: Purification of Products from Reactions with Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying products from reactions involving methyl benzenesulfonate (B1194179). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of compounds synthesized using methyl benzenesulfonate.

Question 1: My reaction mixture is a complex mess. How do I start the purification process?

Answer: A systematic approach is crucial when dealing with a complex reaction mixture. The first step is to perform an aqueous workup to remove the majority of water-soluble impurities.

An initial aqueous workup is critical for simplifying the purification process.[1] This involves partitioning the reaction mixture between an organic solvent and water.[2] Acidic and basic washes can be employed to remove specific impurities. For instance, a wash with a dilute acid will remove basic compounds, while a wash with a basic solution, such as sodium bicarbonate, will remove acidic byproducts like benzenesulfonic acid.[1]

Question 2: I suspect unreacted this compound is contaminating my product. How can I remove it?

Answer: Unreacted this compound can often be removed through a combination of quenching and extraction.

This compound is sensitive to hydrolysis, especially under basic conditions. Quenching the reaction with a mild base, such as aqueous sodium bicarbonate, can help to hydrolyze the remaining this compound to the more water-soluble benzenesulfonic acid, which can then be extracted into the aqueous phase.[3] For less polar products, column chromatography is also a highly effective method for separating the desired compound from residual this compound.[4]

Question 3: My product is contaminated with benzenesulfonic acid. What is the best way to remove it?

Answer: Benzenesulfonic acid, the primary hydrolysis byproduct of this compound, is highly water-soluble and can be effectively removed with an aqueous workup.[5][6]

Washing the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate is a standard procedure.[3] The basic wash deprotonates the sulfonic acid, forming the sodium salt, which is highly soluble in the aqueous layer and thus easily removed.[1]

Question 4: I am observing poor separation during column chromatography. What can I do to improve it?

Answer: Poor separation in column chromatography can be due to several factors, including the choice of solvent system and column packing.

For compounds of moderate polarity, a normal-phase silica (B1680970) gel column is often effective.[7] A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can improve the separation of compounds with similar polarities.[3] If your compound is still not separating well, consider reverse-phase chromatography, especially for more polar compounds.

Question 5: My product is an oil and I am struggling to purify it. What techniques can I use?

Answer: Purifying oily products can be challenging, but several techniques can be employed.

If the product is thermally stable, vacuum distillation can be an effective method for purification.[8] For non-volatile oils, column chromatography remains a primary tool.[7] It is also worth attempting to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the product. Scratching the inside of the flask with a glass rod at the liquid-air interface can also sometimes initiate crystallization.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties of substances encountered in reactions with this compound and general purification protocols.

Question: What are the key physical properties of this compound and its main byproduct, benzenesulfonic acid?

Answer: Understanding the physical properties of these compounds is essential for designing effective purification strategies.

PropertyThis compoundBenzenesulfonic Acid
CAS Number 80-18-298-11-3
Molecular Formula C₇H₈O₃SC₆H₆O₃S
Molecular Weight 172.20 g/mol 158.18 g/mol
Appearance Colorless to pale yellow liquidWhite deliquescent sheet crystals or waxy solid
Boiling Point ~250°CDecomposes
Melting Point ~ -30°C58 - 64°C
Solubility Soluble in many organic solvents (ether, acetone, ethanol); immiscible with water.[10]Soluble in water and ethanol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[5][6]

Question: Can you provide a general protocol for an aqueous workup to remove this compound and benzenesulfonic acid?

Answer: A standard aqueous workup is a fundamental first step in purification.

Experimental Protocol: Aqueous Workup

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Neutral Wash: Wash the organic layer with water to remove highly water-soluble impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, primarily benzenesulfonic acid. Repeat this wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1][8]

Question: What is a general procedure for purifying a solid product by recrystallization?

Answer: Recrystallization is a powerful technique for purifying solid compounds.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but poorly soluble at room temperature.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.[11]

Question: How do I perform column chromatography for product purification?

Answer: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel for normal-phase) and a solvent system (eluent) that provides good separation of your product from impurities, as determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a chromatography column with the stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect the fractions. A gradient of increasing solvent polarity is often used to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12]

Visual Guides

Troubleshooting Workflow for Purification

G Troubleshooting Purification start Reaction Complete workup Perform Aqueous Workup (Water, NaHCO3, Brine) start->workup check_purity Analyze Crude Product (TLC, NMR, LC-MS) workup->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes purification Further Purification Needed is_pure->purification No is_solid Is Product a Solid? purification->is_solid recrystallize Recrystallization is_solid->recrystallize Yes distill Is Product Volatile? is_solid->distill No (Oil) recrystallize->check_purity column Column Chromatography column->check_purity distill->column No distillation Vacuum Distillation distill->distillation Yes distillation->check_purity

Caption: A flowchart for troubleshooting the purification of reaction products.

General Experimental Workflow for Purification

G General Purification Workflow reaction Crude Reaction Mixture aqueous_workup Aqueous Workup reaction->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product purification_step Purification (Chromatography or Recrystallization) crude_product->purification_step pure_product Pure Product purification_step->pure_product

Caption: A generalized workflow for the purification of chemical compounds.

References

Technical Support Center: Managing Genotoxic Impurities from Methyl Benzenesulfonate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the management of genotoxic impurities (GTIs), specifically focusing on methyl benzenesulfonate (B1194179) in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is methyl benzenesulfonate and why is it a concern in pharmaceuticals?

This compound (MBS) is a process-related impurity that can form during the synthesis of active pharmaceutical ingredients (APIs), particularly when benzenesulfonic acid is used in the presence of methanol (B129727). It is classified as a potential genotoxic impurity (PGI) because it has the potential to interact with DNA, which could lead to mutations and an increased risk of cancer.[1][2] Therefore, its presence in pharmaceuticals is strictly controlled by regulatory agencies.

Q2: What are the regulatory limits for this compound in pharmaceutical products?

Regulatory limits for genotoxic impurities are guided by the International Council for Harmonisation (ICH) M7 guideline.[3][4][5][6] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible carcinogenic risk. For most genotoxic impurities, the TTC is set at 1.5 µg per person per day for lifetime exposure.[7] The permissible concentration of the impurity in the drug substance is then calculated based on the maximum daily dose of the drug.

Q3: How can the formation of this compound be controlled during drug synthesis?

The formation of this compound can be controlled through various strategies:

  • Process Optimization: Modifying reaction conditions (e.g., temperature, reaction time, pH) to minimize the formation of MBS.

  • Alternative Reagents: Substituting benzenesulfonic acid or methanol with less reactive alternatives if chemically feasible.

  • Purification Processes: Implementing and optimizing purification steps such as crystallization, chromatography, or distillation to effectively remove MBS from the final API. The effectiveness of these steps is evaluated using the concept of "purge factors," which quantify the removal of an impurity at each process step.[3][8][9]

Troubleshooting Analytical Methods

Q4: I am having trouble detecting low levels of this compound using HPLC-UV. What can I do?

Low-level detection with HPLC-UV can be challenging due to the low UV absorbance of this compound. Here are some troubleshooting steps:

  • Optimize Wavelength: Ensure you are using the optimal detection wavelength, which is typically around 220 nm.[10][11]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Sample Concentration: Concentrate the sample if possible, but be aware of potential matrix effects from concentrating the API.

  • Consider an Alternative Detector: For higher sensitivity, consider using a mass spectrometer (LC-MS).[4]

Q5: My GC-MS analysis of this compound is showing poor peak shape and inconsistent results. What are the likely causes?

Poor peak shape and reproducibility in GC-MS analysis can stem from several factors:

  • Active Sites in the GC System: this compound can interact with active sites in the injector liner, column, or detector, leading to tailing peaks and poor recovery. Use deactivated liners and high-quality, low-bleed GC columns.[12][13]

  • Inlet Temperature: An inappropriate inlet temperature can lead to either incomplete vaporization (too low) or degradation (too high) of the analyte. Optimization is key.

  • Matrix Effects: The drug substance matrix can interfere with the analysis, causing ion suppression or enhancement in the MS source.[14][15] Proper sample preparation and the use of an internal standard can help mitigate these effects.

  • Derivatization Issues: If using a derivatization method, incomplete or inconsistent derivatization can lead to variable results. Ensure the derivatization reaction goes to completion.[16][17]

Q6: What are matrix effects and how can I minimize them in my analysis?

Matrix effects occur when components of the sample matrix (e.g., the API, excipients) interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal.[14][15][18][19] This can result in inaccurate quantification. To minimize matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix.

  • Internal Standards: Use a stable isotope-labeled internal standard that behaves similarly to the analyte during sample preparation and analysis. This can compensate for variations in signal due to matrix effects.[18]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Regulatory Limits and Thresholds

ParameterValueReference
Threshold of Toxicological Concern (TTC)1.5 µ g/day [7]
Acceptable Intake for < 1 month exposure120 µ g/day [20]
Acceptable Intake for > 1 to 12 months exposure20 µ g/day [20]
Acceptable Intake for > 1 to 10 years exposure10 µ g/day [20]

Table 2: Typical Analytical Method Performance

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVThis compound-50 ng/mL[4]
UPLC-MSThis compound5 ng/mL15 ng/mL[4]
GC-MSMethyl p-toluenesulfonate-0.6 ppm[21]
LC-MS/MSMethyl Methanesulfonate-5 ng/g of API[21]

Experimental Protocols

Protocol 1: Determination of this compound by HPLC-UV

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of triethylamine (B128534) in phosphate (B84403) buffer (pH 3.0) and acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 220 nm.[10]

  • Sample Preparation: Dissolve the drug substance in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Standard Preparation: Prepare a stock solution of this compound and serially dilute to create calibration standards.

  • Analysis: Inject the sample and standards and quantify the amount of this compound using the calibration curve.

Protocol 2: Determination of this compound by GC-MS

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed, mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[22]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[22]

  • Oven Temperature Program: Initial temperature of 60°C for 3 minutes, then ramp at 25°C/min to 250°C and hold for 10.5 minutes.[22]

  • Injector Temperature: 200°C.[22]

  • MS Transfer Line Temperature: 300°C.[22]

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 172, 141).[23]

  • Sample Preparation: Dissolve the API in a suitable solvent (e.g., 0.1% diethylamine (B46881) in methanol).[22] Derivatization with a silylating agent like BSTFA may be required for certain sulfonic acid esters.[17][23]

  • Standard Preparation: Prepare a stock solution of this compound and serially dilute to create calibration standards.

  • Analysis: Inject the sample and standards and quantify using the calibration curve.

Visualizations

Genotoxic_Impurity_Risk_Assessment start_end start_end process process decision decision outcome outcome negative_outcome negative_outcome start Start: Identify Potential Genotoxic Impurity (PGI) hazard_assessment Hazard Assessment (ICH M7) start->hazard_assessment qsar_analysis (Q)SAR Analysis for Mutagenicity hazard_assessment->qsar_analysis ames_test_decision Structural Alert for Mutagenicity? qsar_analysis->ames_test_decision ames_test Perform Ames Test ames_test_decision->ames_test Yes no_action Treat as Non-Mutagenic Impurity (ICH Q3A/B) ames_test_decision->no_action No ames_result Ames Test Positive? ames_test->ames_result control_strategy Develop Control Strategy ames_result->control_strategy Yes ames_result->no_action No purge_assessment Assess Purge Factor control_strategy->purge_assessment purge_adequate Purge Factor Adequate? purge_assessment->purge_adequate analytical_testing Implement Analytical Testing in Specification purge_adequate->analytical_testing No end End purge_adequate->end Yes analytical_testing->end no_action->end

Caption: Workflow for Genotoxic Impurity Risk Assessment.

Analytical_Method_Troubleshooting start_end start_end problem problem decision decision action action outcome outcome start Start: Analytical Issue issue_type What is the issue? start->issue_type no_sensitivity Poor Sensitivity issue_type->no_sensitivity Sensitivity bad_peak_shape Poor Peak Shape issue_type->bad_peak_shape Peak Shape inconsistent_results Inconsistent Results issue_type->inconsistent_results Reproducibility optimize_detector Optimize Detector Settings (e.g., Wavelength, SIM ions) no_sensitivity->optimize_detector check_system_activity Check for Active Sites (Liner, Column) bad_peak_shape->check_system_activity check_sample_prep Review Sample Preparation for Consistency inconsistent_results->check_sample_prep increase_concentration Increase Sample Concentration or Injection Volume optimize_detector->increase_concentration resolved Issue Resolved increase_concentration->resolved optimize_temp Optimize Temperatures (Inlet, Oven) check_system_activity->optimize_temp optimize_temp->resolved evaluate_matrix Evaluate Matrix Effects check_sample_prep->evaluate_matrix use_is Use Internal Standard evaluate_matrix->use_is use_is->resolved

Caption: Troubleshooting Guide for Analytical Methods.

References

Technical Support Center: Troubleshooting Low Yield in Methyl Benzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in methyl benzenesulfonate (B1194179) synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing methyl benzenesulfonate?

The most prevalent industrial method for preparing this compound with high yield involves the reaction of benzenesulfonyl chloride with a sodium methoxide (B1231860) solution in methanol (B129727).[1][2] This method is favored due to its relatively short reaction time, high yields (often exceeding 98%), and the ready availability of the starting materials.[2]

Q2: I am experiencing a significantly lower yield than expected. What are the most likely causes?

Low yields in the synthesis of this compound can often be attributed to several critical factors:

  • Purity of Reactants: The presence of impurities, especially water, in the benzenesulfonyl chloride or the methanol can lead to undesirable side reactions.[3] Benzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid.

  • Improper Reaction Temperature: Temperature control is crucial. While the reaction between benzenesulfonyl chloride and sodium methoxide is typically conducted at room temperature (25-35°C), deviations can impact the reaction rate and promote side reactions.[1][2]

  • Incorrect Stoichiometry: The molar ratio of benzenesulfonyl chloride to sodium methoxide is a key parameter. An excess of sodium methoxide is generally used to drive the reaction to completion.[1][2]

  • Inadequate pH Control: After the initial reaction, the pH should be carefully neutralized. An improper pH can lead to the decomposition of the desired product during workup.[1][2]

  • Product Loss During Workup: this compound can be lost during the extraction and purification steps if the procedures are not optimized.

Q3: How can I minimize the hydrolysis of benzenesulfonyl chloride?

Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid is a common side reaction that significantly reduces the yield of the desired this compound. To minimize this:

  • Use Anhydrous Reagents and Solvents: Ensure that the benzenesulfonyl chloride, methanol, and any other solvents used are thoroughly dried.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to exclude atmospheric moisture.

  • Controlled Addition: Adding the benzenesulfonyl chloride to the sodium methoxide solution dropwise allows for better temperature control and minimizes localized heating, which can accelerate hydrolysis.

Q4: What are the optimal reaction conditions for the synthesis of this compound from benzenesulfonyl chloride and sodium methoxide?

Based on established high-yield procedures, the following conditions are recommended:[1][2]

ParameterRecommended Value
Reactants Benzenesulfonyl chloride, Sodium methoxide in methanol
Molar Ratio (Benzenesulfonyl Chloride : Sodium Methoxide) 1 : 1.2 to 1 : 1.4
Temperature 25-35°C
Reaction Time Approximately 30 minutes
pH after reaction Neutralized to pH 7.0-7.2

Troubleshooting Guide for Low Yield

This section provides a systematic approach to troubleshooting low yields in this compound synthesis.

Problem 1: Low yield with significant amount of unreacted benzenesulfonyl chloride.

  • Possible Cause: Incomplete reaction.

  • Solutions:

    • Verify Stoichiometry: Ensure the correct molar excess of sodium methoxide was used. A ratio of 1:1.2 to 1:1.4 (benzenesulfonyl chloride to sodium methoxide) is recommended.[1][2]

    • Check Reaction Time and Temperature: While the reaction is typically rapid, ensure it was allowed to proceed for the recommended duration (e.g., 30 minutes) within the optimal temperature range (25-35°C).[1][2]

    • Analyze Sodium Methoxide Quality: The sodium methoxide solution may have degraded. Use a freshly prepared or properly stored solution.

Problem 2: Low yield with the presence of benzenesulfonic acid as a major byproduct.

  • Possible Cause: Hydrolysis of benzenesulfonyl chloride.

  • Solutions:

    • Strict Anhydrous Conditions: Use freshly distilled, dry methanol and ensure all glassware is thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to moisture from the air.

    • Temperature Control: Avoid excessive temperatures during the reaction and workup, as higher temperatures can increase the rate of hydrolysis.

Problem 3: Low yield after purification, with product loss during workup.

  • Possible Cause: Suboptimal workup and purification procedure.

  • Solutions:

    • Efficient Extraction: Ensure thorough extraction of the this compound from the aqueous layer using a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

    • Careful Distillation: If purifying by distillation, ensure the vacuum is stable and the temperature is controlled to prevent product decomposition. This compound is a high-boiling liquid.

    • Minimize Transfers: Each transfer of the product between vessels can result in material loss. Streamline the workup procedure to minimize the number of transfers.

Experimental Protocols

High-Yield Synthesis of this compound [1][2]

This protocol is adapted from a high-yield industrial process.

Materials:

  • Benzenesulfonyl chloride

  • Sodium methoxide (28% solution in methanol)

  • Sulfuric acid (98%)

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask equipped with a stirrer and a dropping funnel, add benzenesulfonyl chloride.

  • While maintaining the temperature between 25-35°C, add the 28% sodium methoxide solution in methanol dropwise. The molar ratio of benzenesulfonyl chloride to sodium methoxide should be between 1:1.2 and 1:1.4.

  • After the addition is complete, continue stirring at 25-35°C for 30 minutes.

  • Carefully neutralize the reaction mixture to a pH of 7.0-7.2 by the dropwise addition of 98% sulfuric acid.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Heat the filtrate to distill off the methanol.

  • Cool the remaining crude product to room temperature.

  • Add a small amount of activated carbon to decolorize the product and stir for a short period.

  • Filter the mixture to remove the activated carbon.

  • The resulting colorless to pale yellow liquid is this compound. The product can be further purified by vacuum distillation if required.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low yields in this compound reactions.

start Low Yield Observed check_reactants Check Reactant Purity (Benzenesulfonyl Chloride, Methanol) start->check_reactants check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification (Extraction, Distillation) start->check_workup hydrolysis Side Reaction: Hydrolysis of Sulfonyl Chloride check_reactants->hydrolysis Impurities found (e.g., water) incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Deviations noted product_loss Product Loss During Workup check_workup->product_loss Inefficiencies identified solution_hydrolysis Implement Strict Anhydrous Conditions & Inert Atmosphere hydrolysis->solution_hydrolysis solution_incomplete Adjust Stoichiometry & Verify Reaction Time/Temperature incomplete_reaction->solution_incomplete solution_loss Optimize Extraction & Purification Protocols product_loss->solution_loss end Improved Yield solution_hydrolysis->end solution_incomplete->end solution_loss->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Benzenesulfonyl\nChloride Benzenesulfonyl Chloride Esterification\n(25-35°C, 30 min) Esterification (25-35°C, 30 min) Benzenesulfonyl\nChloride->Esterification\n(25-35°C, 30 min) Sodium Methoxide\nin Methanol Sodium Methoxide in Methanol Sodium Methoxide\nin Methanol->Esterification\n(25-35°C, 30 min) Neutralization Neutralization (to pH 7.0-7.2) Esterification\n(25-35°C, 30 min)->Neutralization Filtration Filtration (remove NaCl) Neutralization->Filtration Distillation Methanol Removal (Distillation) Filtration->Distillation Decolorization Decolorization (Activated Carbon) Distillation->Decolorization Final_Filtration Final Filtration Decolorization->Final_Filtration Product This compound Final_Filtration->Product

Caption: Experimental workflow for high-yield this compound synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for Methyl Benzenesulfonate-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving methyl benzenesulfonate (B1194179) as a methylating agent.

Troubleshooting Guide

This guide addresses common issues encountered during methyl benzenesulfonate-mediated reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low to no conversion of the starting material. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in this compound-mediated alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inadequate Catalyst Activity: The chosen catalyst may not be effective for the specific transformation.

      • Solution: Screen a variety of catalysts. For reactions involving anionic nucleophiles, phase-transfer catalysts (PTCs) are often effective. For other substrates, Lewis acids or Brønsted acids might be necessary. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.

    • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.

      • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Some alkylations require elevated temperatures to proceed at a reasonable rate.

    • Poor Solubility of Reactants: If the nucleophile or catalyst is not sufficiently soluble in the reaction solvent, the reaction rate will be significantly hindered.

      • Solution: For reactions with ionic reactants that are soluble in an aqueous phase but not in the organic phase, the use of a phase-transfer catalyst is highly recommended.[1] These catalysts facilitate the transfer of the reactant from one phase to another where the reaction occurs.[1] Alternatively, consider a co-solvent system or a different solvent that can better dissolve all reaction components.

    • Presence of Water: Many alkylation reactions are sensitive to moisture, which can quench the base or deactivate the catalyst.

      • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use anhydrous solvents and ensure starting materials are dry.

    • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

      • Solution: Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.

Issue 2: Formation of Undesired Byproducts (Low Selectivity)

  • Question: My reaction is producing a mixture of products, leading to a low yield of the desired compound. How can I improve the selectivity?

  • Answer: Poor selectivity is a common challenge and can manifest as O- versus C-alkylation, N- versus O-alkylation, or multiple alkylations.

    • O- vs. C-Alkylation of Phenoxides: Phenoxide ions are ambident nucleophiles and can be alkylated at either the oxygen or the carbon atom of the aromatic ring.[2]

      • To Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen atom of the phenoxide, making it more nucleophilic.[2]

      • To Favor C-Alkylation: Use protic solvents such as water or trifluoroethanol. These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atom more available for alkylation.[2]

    • N- vs. O-Alkylation of Substrates with both Amine and Hydroxyl Groups: The relative nucleophilicity of the nitrogen and oxygen atoms will determine the major product.

      • Solution: The pH of the reaction medium can be critical. Under basic conditions, the phenoxide is typically more nucleophilic than the amine. Under neutral or acidic conditions, the amine is generally more nucleophilic. Careful control of the base and reaction conditions is necessary to achieve the desired selectivity.

    • Mono- vs. Di-alkylation of Primary Amines or Sulfonamides: After the initial alkylation, the resulting secondary amine or sulfonamide can be deprotonated and react again with this compound.

      • Solution:

        • Control Stoichiometry: Use a minimal excess of this compound (e.g., 1.05-1.1 equivalents).

        • Slow Addition: Add the this compound slowly to the reaction mixture to maintain its low concentration, which favors mono-alkylation.

        • Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the second alkylation.

        • Steric Hindrance: If possible, using a bulkier starting material can sterically hinder the second alkylation.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What type of catalyst is best for reactions with this compound?

    • A1: The choice of catalyst depends heavily on the nature of the nucleophile and the reaction conditions. For reactions involving two immiscible phases (e.g., an aqueous solution of a salt and an organic solution of the substrate), phase-transfer catalysts (PTCs) are highly effective.[1] Commonly used PTCs include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) and phosphonium (B103445) salts.[1] For other types of reactions, Lewis acids or Brønsted acids may be more suitable, particularly in Friedel-Crafts type alkylations.

  • Q2: How does a phase-transfer catalyst work in a this compound reaction?

    • A2: A phase-transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction can occur.[1] For example, in the methylation of a phenol (B47542) with this compound under basic conditions, the phenoxide anion is typically in an aqueous phase, while the this compound is in an organic phase. The PTC, often a quaternary ammonium salt, forms an ion pair with the phenoxide, making it soluble in the organic phase where it can then react with the this compound.

Optimization of Reaction Conditions

  • Q3: What is the optimal temperature for a this compound-mediated alkylation?

    • A3: The optimal temperature is reaction-specific. Some reactions proceed well at room temperature, while others may require heating to 80-150°C to achieve a reasonable rate.[3][4] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Q4: Which solvents are recommended for these reactions?

    • A4: The choice of solvent depends on the solubility of the reactants and the desired selectivity. For PTC-mediated reactions, a two-phase system of water and a non-polar organic solvent (e.g., toluene, heptane) is common. For single-phase reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often used as they can enhance the nucleophilicity of anions.[2]

  • Q5: How critical is the stoichiometry of the reactants?

    • A5: Stoichiometry is crucial, especially for controlling selectivity. To avoid multiple alkylations on a primary amine or sulfonamide, it is advisable to use a slight excess (1.05-1.1 equivalents) of this compound. For substrates prone to decomposition or side reactions, using a 1:1 ratio might be optimal.

Data Presentation

Table 1: Representative Catalyst Performance in Phenol Alkylation

CatalystAlkylating AgentSubstrateSolventTemp. (°C)Time (h)Yield of p-alkylphenol (%)Reference
p-Toluenesulfonic acidIsobutylenePhenol-150-34.5[4]
m-Benzenedisulfonic acidIsobutylenePhenol-150-78.2[4]
Zinc Chloride/Acetic AcidIsobutylenePhenol-150-28.2[4]
Phosphoric AcidIsobutylenePhenol-150-5.8[4]
Boron trifluorideIsobutylenePhenol-140-78.6[4]

Note: This table shows a comparison of various acid catalysts in the alkylation of phenol with isobutylene, as direct comparative data for this compound was not available. The principles of catalyst acidity and its effect on selectivity are transferable.

Table 2: Representative Performance in N-Alkylation of Anilines with Alcohols

Catalyst (mol%)SubstrateAlkylating AgentBaseTemp. (°C)Time (h)Yield (%)Reference
NHC-Ir(III) (1.0)Aniline (B41778)Benzyl alcoholKOtBu1202480[5]
NHC-Ir(III) (1.0)4-MethylanilineBenzyl alcoholKOtBu1202472[5]
NHC-Ir(III) (1.0)2-NitroanilineBenzyl alcoholKOtBu1202464[5]
NHC-Ir(III) (1.0)AnilineMethanolKOtBu12024>80[5]

Note: This table provides data for the N-alkylation of anilines with alcohols using an iridium catalyst, illustrating typical conditions and yields for such transformations. While not specific to this compound, it provides a useful benchmark for N-alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol using this compound with Phase-Transfer Catalysis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), a suitable organic solvent (e.g., toluene), and an aqueous solution of a base (e.g., 20% NaOH).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq.).

  • Addition of this compound: While stirring vigorously, add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Alkylation of an Aniline using this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq.).

  • Addition of this compound: While stirring, add this compound (1.1 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution & Optimization cluster_analysis Analysis & Scale-up start Define Reaction: Substrate & Product reagents Select Reactants: - Nucleophile - this compound start->reagents catalyst_screening Select Initial Catalysts: - PTCs (e.g., TBAB) - Lewis/Brønsted Acids reagents->catalyst_screening solvent_screening Select Solvents: - Biphasic (Toluene/Water) - Aprotic (DMF, ACN) catalyst_screening->solvent_screening reaction_setup Set up Small-Scale Screening Reactions solvent_screening->reaction_setup param_opt Vary Parameters: - Temperature - Catalyst Loading - Concentration reaction_setup->param_opt monitoring Monitor Progress: TLC, LC-MS, GC param_opt->monitoring analysis Analyze Results: Yield, Selectivity, Purity monitoring->analysis decision Optimal Conditions Found? analysis->decision scale_up Scale-up Reaction decision->scale_up Yes troubleshoot Troubleshoot Issues decision->troubleshoot No troubleshoot->catalyst_screening Re-evaluate Catalyst/Solvent

Experimental workflow for catalyst selection and optimization.

troubleshooting_low_yield cluster_low_conversion Low Conversion cluster_high_conversion High Conversion start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion check_temp Is Temperature Optimal? check_conversion->check_temp Low check_side_products Side Products Observed? check_conversion->check_side_products High check_catalyst Is Catalyst Active? check_temp->check_catalyst No increase_temp Increase Temperature check_temp->increase_temp Yes check_solubility Are Reactants Soluble? check_catalyst->check_solubility No screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Yes change_solvent Change Solvent or Add PTC check_solubility->change_solvent No optimize_selectivity Optimize for Selectivity: - Stoichiometry - Temperature - Slow Addition check_side_products->optimize_selectivity Yes check_workup Review Workup & Purification Procedure check_side_products->check_workup No product_stable Is Product Stable to Conditions? check_workup->product_stable milder_conditions Use Milder Conditions product_stable->milder_conditions No ptc_mechanism Nu_aq Nu⁻ QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer M_aq M⁺ MX_aq M⁺X⁻ M_aq->MX_aq QX_aq Q⁺X⁻ QX_aq->Nu_aq Regeneration R_X R-X Product R-Me QNu_org->Product Reaction MeBSO3 Me-BSO₃ MeBSO3->Product QBSO3_org Q⁺BSO₃⁻ Product->QBSO3_org QBSO3_org->QX_aq Phase Transfer caption Mechanism of Phase-Transfer Catalysis (PTC) Q⁺ = Catalyst, Nu⁻ = Nucleophile, Me-BSO₃ = this compound

References

stability of methyl benzenesulfonate under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of methyl benzenesulfonate (B1194179) under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Stability of Methyl Benzenesulfonate: FAQs

Q1: How stable is this compound in aqueous solutions at different pH values?

Q2: What is the thermal stability of this compound?

This compound can decompose at elevated temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Thermogravimetric analysis (TGA) can be used to determine the thermal stability profile of the compound. A representative TGA analysis of benzenesulfonate methyl ester shows the mass loss of the substance as a function of temperature.

Q3: Is this compound sensitive to light?

While specific photolytic stability data such as quantum yield for this compound is not extensively documented in the provided search results, sulfonate esters, in general, can be sensitive to UV light. It is good laboratory practice to store this compound in amber vials or in the dark to minimize potential photodegradation, especially for long-term storage or when used in photosensitive reactions.

Q4: What are the common incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Reactions with these reagents can lead to rapid decomposition of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in methylation reaction Decomposition of this compound: The reaction might be conducted under conditions that are too basic or at an elevated temperature for a prolonged period, leading to hydrolysis of the methylating agent.- Ensure the pH of the reaction mixture is controlled and does not become excessively basic. Methylation with this compound is often carried out in a pH range of 7.5-8.0.[1] - Consider adding the base slowly to maintain a controlled pH. - If possible, perform the reaction at a lower temperature.
Presence of water: Water can hydrolyze this compound, especially under non-neutral pH.- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use.
Side reactions: The substrate or other components in the reaction mixture might be reacting with this compound in an undesired manner.- Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify potential byproducts. - Adjust reaction conditions (e.g., temperature, solvent, addition order) to minimize side reactions.
Reaction mixture turns dark or shows unexpected color change Decomposition of this compound: Thermal or chemical decomposition can lead to the formation of colored impurities.- Check the reaction temperature to ensure it is not exceeding the stability limit of the compound. - Ensure that incompatible reagents are not present in the reaction mixture.
Reaction with solvent or impurities: this compound might react with certain solvents or impurities, especially at elevated temperatures.- Use high-purity solvents. - Check for potential reactivity between this compound and the chosen solvent under the reaction conditions.
Difficulty in removing unreacted this compound after reaction High boiling point of this compound: this compound has a relatively high boiling point, making its removal by simple evaporation challenging.- Consider quenching the reaction with a nucleophilic reagent that will convert this compound into a more easily separable derivative. - Employ column chromatography for purification.

Data Presentation

Table 1: Summary of Hydrolysis Rate Data for Substituted Methyl Benzenesulfonates in Water

While a comprehensive pH-rate profile for this compound is not available, the following table, derived from studies on substituted methyl benzenesulfonates, illustrates the effect of substituents on the hydrolysis rate. This can provide a qualitative understanding of its reactivity.

Substituent (para)Temperature (°C)Rate Constant (k x 10^4 s^-1)
H40.0083.193
CH360~3.8
NO240.008~3.498

Note: The data is compiled from different sources and conditions and should be used for comparative purposes only.

Table 2: Thermal Decomposition Data for Benzenesulfonate Methyl Ester from TGA

The following table summarizes the key decomposition stages of benzenesulfonate methyl ester observed in a typical thermogravimetric analysis.

Temperature Range (°C)Weight Loss (%)Associated Process
Onset ~150-Start of decomposition
150 - 300SignificantMajor decomposition phase
> 300ContinuesFurther decomposition of residue

Note: The exact temperatures and weight loss percentages can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method for assessing the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) of known concentration.

  • Reaction Setup: In separate vials, add a known volume of the this compound stock solution to each buffer solution to reach a final desired concentration. Ensure the volume of the organic solvent is minimal to avoid significant changes in the aqueous medium.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).

  • Sampling: At regular time intervals, withdraw an aliquot from each vial.

  • Analysis: Quench the reaction if necessary (e.g., by neutralization). Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method such as HPLC-UV or GC-FID.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the pseudo-first-order rate constant (k) for the degradation at each pH from the slope of the natural logarithm of the concentration versus time plot.

Protocol 2: Assessment of Thermal Stability using TGA

This protocol outlines the use of Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound.

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

  • Experimental Conditions:

    • Atmosphere: Set the purge gas to an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Identify the temperatures at which the maximum rate of weight loss occurs from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of weight loss at different temperature ranges.

Protocol 3: Assessment of Photolytic Stability

This protocol provides a general method for assessing the photostability of this compound.

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) of known concentration.

  • Control Sample: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the sample solution to a controlled light source (e.g., a xenon lamp or a UV lamp with a specific wavelength) for a defined period. Place the dark control next to the exposed sample to maintain the same temperature.

  • Sampling: At regular time intervals, withdraw aliquots from both the exposed and the control solutions.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method like HPLC-UV or GC-FID.

  • Data Analysis:

    • Compare the concentration of this compound in the exposed sample to that in the dark control at each time point to determine the extent of photodegradation.

    • Calculate the degradation percentage over time.

    • If possible, identify the degradation products using techniques like LC-MS or GC-MS.

Visualizations

Stability_Under_Various_Conditions cluster_conditions Reaction Conditions cluster_outcomes Stability Outcome MBS This compound Acidic Strongly Acidic (pH < 3) MBS->Acidic Leads to Weakly_Acidic_Neutral Weakly Acidic / Neutral (pH 4-7) MBS->Weakly_Acidic_Neutral Generally Basic Strongly Basic (pH > 8) MBS->Basic Leads to Thermal High Temperature MBS->Thermal Leads to Photolytic UV Light MBS->Photolytic May lead to Decomposition Decomposition / Hydrolysis Acidic->Decomposition Stable Stable Weakly_Acidic_Neutral->Stable Basic->Decomposition Thermal->Decomposition Potential_Degradation Potential Degradation Photolytic->Potential_Degradation

Caption: Logical relationship of this compound stability under different conditions.

Experimental_Workflow_Stability_Assessment cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability cluster_photolytic Photolytic Stability start Start: Prepare Methyl Benzenesulfonate Solution expose_pH Expose to Buffers (pH 2, 7, 12) start->expose_pH expose_temp Heat in TGA (e.g., 10°C/min) start->expose_temp expose_light Expose to UV/Vis Light (with dark control) start->expose_light analyze_hydrolysis Analyze by HPLC/GC at time intervals expose_pH->analyze_hydrolysis end End: Determine Degradation Rates and Pathways analyze_hydrolysis->end analyze_tga Record Weight Loss vs. Temp expose_temp->analyze_tga analyze_tga->end analyze_photo Analyze by HPLC/GC at time intervals expose_light->analyze_photo analyze_photo->end

References

Validation & Comparative

A Comparative Guide to Methyl Benzenesulfonate and Dimethyl Sulfate in Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental transformation in organic synthesis, crucial for modulating the physicochemical and pharmacological properties of molecules. The choice of methylating agent is a critical decision, influencing reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of two common methylating agents: methyl benzenesulfonate (B1194179) and dimethyl sulfate (B86663). While direct, side-by-side quantitative comparisons in the literature are scarce, this document synthesizes available experimental data to offer insights into their respective performance characteristics.

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential for their safe and effective use.

PropertyMethyl BenzenesulfonateDimethyl Sulfate
Formula C₇H₈O₃SC₂H₆O₄S[1]
Molecular Weight 172.20 g/mol 126.13 g/mol [1]
Appearance Colorless to light brown liquidColorless, oily liquid[1]
Boiling Point 290 °C (decomposes)188 °C (decomposes)[1]
Density 1.28 g/mL1.33 g/mL[1]
Solubility Insoluble in waterReacts with water[1]

Performance in Methylation Reactions: A Comparative Overview

Theoretical Reactivity: The Role of the Leaving Group

The efficiency of a methylating agent is intrinsically linked to the stability of its leaving group. In these SN2 reactions, the nucleophile attacks the methyl group, displacing the leaving group. A more stable leaving group facilitates a faster reaction.

  • This compound: The leaving group is the benzenesulfonate anion (C₆H₅SO₃⁻). This anion is stabilized by resonance, delocalizing the negative charge over the three oxygen atoms and the benzene (B151609) ring.

  • Dimethyl Sulfate: The leaving group is the methyl sulfate anion (CH₃OSO₃⁻). This anion is also resonance-stabilized, but the electron-donating nature of the methyl group slightly destabilizes the anion compared to the electron-withdrawing phenyl group in benzenesulfonate.

Theoretically, the benzenesulfonate group is a better leaving group due to its greater stability, which would suggest that this compound could be a more reactive methylating agent. However, steric factors and the nature of the second alkyl group in dimethyl sulfate also play a significant role in the overall reactivity.

Experimental Performance Data

Direct comparative studies are limited. The following tables summarize yields obtained for similar substrate classes from different studies. It is crucial to note that reaction conditions are not identical, and thus, these comparisons are indicative rather than absolute.

O-Methylation of Phenols

SubstrateMethylating AgentBaseSolventYield (%)Reference
PhenolDimethyl SulfateNaOHWater~70[2][3]
Salicylic (B10762653) AcidDimethyl SulfateNaHCO₃None (DMS as solvent)96[4][5][6][7][8]

N-Methylation

SubstrateMethylating AgentBaseSolventYield (%)Reference
3-Methylxanthine (B41622)This compoundKOHMethanol (B129727)/Water75.4[9]

One study directly comparing the methylation of 3-methylxanthine noted that the reaction with this compound is "considerably more complicated" than with dimethyl sulfate, although a good yield was still achieved[9]. This suggests that while potentially effective, optimizing reactions with this compound may require more effort.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates.

General Procedure for O-Methylation of Salicylic Acid using Dimethyl Sulfate

This protocol is adapted from a study reporting a high yield of methyl salicylate[4][5][6][7][8].

Materials:

  • Salicylic acid

  • Dimethyl sulfate (DMS)

  • Sodium bicarbonate (NaHCO₃)

  • Appropriate glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • To a round-bottom flask, add salicylic acid and sodium bicarbonate.

  • Heat the mixture to 90°C with stirring.

  • After 30 minutes, add dimethyl sulfate to the reaction mixture.

  • Continue stirring at 90°C for 90 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with water to remove excess DMS and inorganic salts. The excess DMS is hydrolyzed to methanol and sulfuric acid, which is then neutralized.

  • The product, methyl salicylate (B1505791), can be purified by distillation or chromatography.

General Procedure for N-Methylation of 3-Methylxanthine using this compound

This protocol is based on the methylation of a xanthine (B1682287) derivative[9].

Materials:

Procedure:

  • Dissolve 3-methylxanthine in an aqueous solution of potassium hydroxide at 65°C.

  • Add methanol to the solution.

  • Slowly add this compound to the reaction mixture over a period of 45 minutes, maintaining the temperature at 65°C. The pH of the mixture should be monitored and maintained between 7.5 and 8.0 by adding more KOH solution as needed.

  • After the initial addition, stir the mixture for 20 minutes, continuing to maintain the pH.

  • Add a second portion of this compound over 15 minutes, again controlling the pH.

  • Continue stirring for one hour, ensuring the pH remains within the specified range.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to 20-25°C and allow it to stand for 8 hours.

  • The product can be isolated by filtration and washed with cold water.

Safety and Handling

Both this compound and dimethyl sulfate are hazardous chemicals and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

HazardThis compoundDimethyl Sulfate
Toxicity Harmful if swallowed. Causes severe skin and eye burns.[9]Highly toxic, carcinogenic, and mutagenic. Fatal if inhaled.[1][10]
Handling Precautions Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[9]HANDLE WITH EXTREME CAUTION. Avoid all contact. Use in a certified chemical fume hood.[1]
PPE Chemical splash goggles, face shield, appropriate protective gloves and clothing.[9]Chemical safety goggles, face shield, impermeable gloves (e.g., butyl rubber), and a lab coat.[11]
In case of Exposure Immediately flush eyes or skin with plenty of water for at least 15 minutes. Seek immediate medical attention.Immediately flush eyes or skin with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. Symptoms may be delayed.[1]

Note: A significant advantage of this compound is its stability in neutral and weakly acidic media, where it does not readily decompose. In contrast, dimethyl sulfate reacts with water[1][9].

Logical Flow and Reaction Mechanisms

The following diagrams illustrate the general workflow for a methylation reaction and the underlying SN2 mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Work-up & Purification Substrate Substrate (Phenol, Amine, etc.) ReactionVessel Reaction Vessel (Stirring, Heating) Substrate->ReactionVessel Base Base (e.g., NaOH, K2CO3) Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel MethylatingAgent Add Methylating Agent (MBS or DMS) Quench Quench Reaction MethylatingAgent->Quench Extract Extraction Quench->Extract Purify Purification (Distillation/Chromatography) Extract->Purify Product Methylated Product Purify->Product

Caption: General experimental workflow for a typical methylation reaction.

sn2_mechanism cluster_legend Legend reagents Nu⁻  +  CH₃-LG transition [Nu---CH₃---LG]⁻ reagents->transition Sₙ2 Attack products Nu-CH₃  +  LG⁻ transition->products Bond Formation/ Bond Cleavage Nu Nu⁻ = Nucleophile (e.g., RO⁻, R₂N⁻) LG LG = Leaving Group (Benzenesulfonate or Methyl Sulfate)

Caption: The SN2 mechanism for methylation reactions.

Conclusion

Both this compound and dimethyl sulfate are effective methylating agents, each with its own set of advantages and disadvantages.

  • Dimethyl Sulfate is a highly reactive, cost-effective, and widely used methylating agent that can provide excellent yields, as demonstrated in the methylation of salicylic acid[4][5][6][7][8]. However, its extreme toxicity and carcinogenicity necessitate stringent safety protocols.

  • This compound appears to be a viable alternative, with the potential for good yields, as seen in the methylation of 3-methylxanthine[9]. A key advantage is its greater stability in neutral and weakly acidic aqueous solutions compared to dimethyl sulfate[9]. While still a hazardous substance requiring careful handling, its toxicity profile is less severe than that of dimethyl sulfate. The literature suggests that reactions with this compound can be more complex to optimize[9].

Recommendation:

For routine methylations where high reactivity is paramount and stringent safety measures are in place, dimethyl sulfate remains a go-to reagent. For applications where stability in aqueous media is a concern, or when seeking a less toxic, albeit potentially less reactive and more complex to optimize alternative, This compound warrants consideration.

Ultimately, the choice of methylating agent should be made on a case-by-case basis, taking into account the specific substrate, desired outcome, and, most importantly, the safety infrastructure and expertise available. Further direct comparative studies are needed to provide a more definitive quantitative assessment of these two important reagents.

References

A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the strategic selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. Among the diverse classes of alkylating agents, sulfonate esters stand out for their versatility and efficacy. This guide provides a comprehensive comparative analysis of three commonly employed sulfonate esters—triflates (trifluoromethanesulfonates), tosylates (p-toluenesulfonates), and mesylates (methanesulfonates)—to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Sulfonate Esters

The efficacy of a sulfonate ester as an alkylating agent is intrinsically linked to the stability of the corresponding sulfonate anion, which functions as the leaving group. A more stable leaving group facilitates the departure from the substrate, thereby enhancing the rate of nucleophilic substitution reactions. The stability of the sulfonate anion is primarily governed by the electron-withdrawing capacity of its substituents and the degree of charge delocalization.[1]

The generally accepted order of leaving group ability among these three sulfonate esters is:

Triflate > Tosylate > Mesylate [1]

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions.[1] The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge.[1]

Quantitative Data on Leaving Group Ability

The leaving group ability of sulfonate esters can be quantitatively assessed through the acidity of their conjugate acids (pKa) and the relative rates of S(_N)2 reactions. A lower pKa value of the conjugate acid signifies a more stable anion and, consequently, a better leaving group.[1]

Leaving GroupAbbreviationStructure of EsterConjugate AcidpKa of Conjugate AcidRelative Rate (S(_N)2)
Triflate-OTfR-OSO(_2)CF(_3)Triflic Acid (CF(_3)SO(_3)H)~ -12 to -13[1]56,000[1]
Tosylate-OTsR-OSO(_2)C(_6)H(_4)CH(_3)p-Toluenesulfonic Acid~ -6.5[1]0.70[1]
Mesylate-OMsR-OSO(_2)CH(_3)Methanesulfonic Acid~ -1.2 to -2[1]1.00[1]

Key Observations:

  • Triflate is an exceptionally potent leaving group, exhibiting a reaction rate in S(_N)2 reactions that is orders of magnitude faster than both tosylate and mesylate.[1] This high reactivity makes it the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[1]

  • Tosylate and Mesylate are also excellent leaving groups that are widely utilized due to their stability and ease of preparation.[1] While less reactive than triflates, they offer a good balance of reactivity and stability for a broad range of applications.

Experimental Protocols

General Procedure for the Synthesis of Alkyl Sulfonates from Alcohols

Alcohols can be converted into sulfonate esters by reacting them with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine.[2] This conversion is crucial as the hydroxyl group (-OH) of an alcohol is a poor leaving group, whereas sulfonate esters are excellent leaving groups.[3] The stereochemistry of the alcohol is retained during this conversion.[2][3]

Materials:

  • Alcohol

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, triflic anhydride)

  • Pyridine or other non-nucleophilic base

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.

  • Add the base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the sulfonyl chloride or anhydride (B1165640) to the cooled solution.

  • Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonate ester.

  • Purify the product by chromatography if necessary.

Comparative Solvolysis Reaction

A solvolysis reaction, where the solvent acts as the nucleophile, can be used to directly compare the departure rates of different sulfonate leaving groups.[1]

Procedure:

  • Prepare solutions of the different alkyl sulfonates (e.g., alkyl triflate, alkyl tosylate, and alkyl mesylate) of the same concentration in a chosen solvent (e.g., ethanol).

  • Maintain the solutions at a constant temperature.

  • Monitor the progress of the reaction over time by measuring the formation of the solvolysis product or the disappearance of the starting material using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The rate of the reaction is directly proportional to the leaving group ability.

Visualizing Reaction Mechanisms

S(_N)2 Reaction Pathway

The bimolecular nucleophilic substitution (S(_N)2) reaction is a common pathway for alkylation using sulfonate esters. The rate of this reaction is highly dependent on the ability of the leaving group to depart.[1]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

A generalized S(_N)2 reaction mechanism.

In this mechanism, the nucleophile (Nu⁻) attacks the carbon atom bearing the sulfonate leaving group (X), leading to a transition state where the nucleophile-carbon bond is forming and the carbon-leaving group bond is breaking. The superior ability of the triflate group to accommodate a negative charge stabilizes the transition state and lowers the activation energy, thus accelerating the reaction compared to tosylate and mesylate.[1]

Logical Relationship of Factors Affecting Alkylating Agent Reactivity

The choice of a sulfonate ester as an alkylating agent is a critical decision that can significantly influence the outcome of a chemical reaction. The following diagram illustrates the logical relationship between the properties of the sulfonate ester and its reactivity.

Reactivity_Factors substituent Electron-Withdrawing Nature of Substituent on Sulfur anion_stability Stability of Sulfonate Anion (Leaving Group) substituent->anion_stability Increases pka Lower pKa of Conjugate Acid anion_stability->pka Correlates with reaction_rate Increased Reaction Rate (e.g., SN2) anion_stability->reaction_rate Leads to

Factors influencing sulfonate ester reactivity.

Conclusion

  • Triflates are the most reactive and are ideal for challenging alkylations involving unreactive substrates or when very fast reaction rates are necessary.[1]

  • Tosylates and mesylates provide a good balance of reactivity and stability, making them suitable for a wide array of transformations. Their ease of preparation and handling also contributes to their widespread use.[1]

By understanding the comparative reactivity and properties of these sulfonate esters, researchers can optimize their synthetic routes, leading to improved yields and efficiency in the development of new chemical entities and pharmaceuticals.

References

A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl benzenesulfonate (B1194179) is a potential genotoxic impurity (PGI) that can form during the synthesis of drug substances, particularly those containing a benzenesulfonic acid salt. Regulatory bodies mandate strict control over the levels of such impurities in pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification of methyl benzenesulfonate, with a focus on High-Performance Liquid Chromatography (HPLC). Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also discussed to provide a comprehensive analytical landscape.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC with UV detection is a widely used technique, GC-MS and LC-MS/MS offer higher sensitivity and selectivity, which are often necessary to meet the stringent limits for genotoxic impurities.

Parameter HPLC-UV UPLC-MS/MS GC-Q-TOF
Principle Separation based on polarity, detection via UV absorbance.Separation by ultra-high-pressure liquid chromatography, detection by mass spectrometry.Separation based on volatility and polarity, detection by high-resolution mass spectrometry.
Sensitivity Lower, with Limits of Quantification (LOQ) often in the ppm range.[1]High, with LOQs in the low ng/mL range, corresponding to low ppm levels in the API.[2]High sensitivity, capable of detecting trace-level degradation impurities.[3]
Selectivity May be susceptible to interference from matrix components with similar UV absorbance.High, as it provides mass-to-charge ratio information, enabling specific detection.Very high, with high mass accuracy reducing the likelihood of false positives.[3]
Sample Preparation Generally straightforward, involving dissolution and dilution.Can be simple, often requiring only dissolution and dilution.May require extraction into a suitable solvent; derivatization is not necessary.[3]
Instrumentation Widely available in most analytical laboratories.More specialized and expensive than standard HPLC-UV systems.Specialized instrumentation, offering high-end capabilities.
Typical Use Case Routine quality control where sensitivity requirements are less stringent.Low-level impurity analysis, confirmation of identity, and analysis in complex matrices.[4]Trace-level detection and structural elucidation of impurities.[3]

Experimental Protocols

Below is a representative experimental protocol for an HPLC method for the quantification of this compound. This is a generalized procedure and may require optimization for specific applications.

Representative HPLC-UV Method

This method is based on a reversed-phase isocratic HPLC technique.[1]

1. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase: A 65:35 (v/v) mixture of 1% triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 220 nm.[1][5]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the mobile phase to achieve a final concentration suitable for analysis.

3. Validation Parameters:

  • Linearity: The method should be linear over a range that covers the expected concentration of the impurity. For instance, a linear response for this compound has been demonstrated between 0.1029 and 1.6339 μg/mL.[5]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. For some methods, this can be around 21 ppm with respect to a 5 mg/mL drug substance concentration.[1]

  • Accuracy and Precision: Determined by replicate injections of a standard solution and spiked samples.

Method Development and Quantification Workflow

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for quantifying this compound.

Caption: Workflow for HPLC method development and quantification.

Alternative and Orthogonal Techniques

For enhanced sensitivity and confirmation, alternative analytical techniques are often employed.

  • UPLC-MS/MS: This technique provides very low limits of detection and quantification, often in the range of 1.5 to 7.5 ng/mL. It is particularly useful for confirming the identity of impurities at trace levels.

  • GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.[3] It offers high sensitivity and specificity and can be used as an orthogonal technique to HPLC. Methods using GC-Q-TOF have demonstrated excellent sensitivity for identifying and quantifying these impurities without the need for chemical derivatization.[3]

References

A Researcher's Guide to the Detection of Residual Methyl Benzenesulfonate: A GC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of genotoxic impurities (GTIs) are paramount to ensure the safety and quality of pharmaceutical products. Methyl benzenesulfonate (B1194179), a potential GTI, requires highly sensitive analytical methods for its control at trace levels. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of residual methyl benzenesulfonate, supported by experimental data and protocols. We will also explore alternative analytical techniques to provide a broader perspective.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Its high sensitivity and selectivity make it particularly suitable for detecting trace-level impurities.[1][2] However, alternative methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), offer competitive or complementary capabilities, especially for non-volatile or thermally labile compounds.[1][3][4]

GC-MS Methodologies: A Comparative Overview

Various GC-MS methods have been developed for the determination of sulfonate esters, including this compound. The primary differences in these methods lie in the sample introduction technique (e.g., direct injection, headspace), the type of GC column, and the mass spectrometry detection mode (e.g., full scan, selected ion monitoring).

Below is a summary of representative GC-MS methods and their key performance parameters.

ParameterMethod 1 (Direct Injection)Method 2 (Headspace)Method 3 (Triple Quadrupole MS)
Instrumentation GC-MS (e.g., Shimadzu GCMS-QP2010 Ultra)[5]Headspace Sampler coupled to GC-MS[6]Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)[7][8]
GC Column Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm)[5]Capillary Column (e.g., DB-5ms)DB-5ms (30 m × 0.25 mm, 0.25 μm)
Injection Mode Split[5]HeadspaceSplitless
Oven Temperature Program 70°C (2 min) -> 15°C/min to 320°C (3 min)[5]Isothermal or ramped, specific to application80°C (2 min) -> 20°C/min to 220°C (11 min) -> 20°C/min to 240°C (9 min)[9]
MS Detection Mode Scan/SIM (FASST)[5][6]Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)[8]
Linearity (Correlation Coefficient) ≥ 0.9996[6][10]Typically > 0.99≥ 0.9979[9]
Limit of Detection (LOD) Down to µg/L range[6]ppm to sub-ppm levels0.74 ppm for similar sulfonates[9]
Limit of Quantification (LOQ) 1 ng/mg to 1,000 ng/mg of API[6][10]Dependent on sample matrix and concentration2.48 ppm for similar sulfonates[9]
Recovery 90.8% to 116.6%[6]Typically within 80-120%80-120%[9]
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC analysis.[3][11] For sulfonate esters, LC-MS offers the advantage of direct analysis without the need for derivatization, which is sometimes required in GC-MS for less volatile or polar analytes.

ParameterLC-MS/MS Method
Instrumentation UPLC-MS/MS
LC Column Reversed-phase C18 (e.g., Welch Ultimate Plus-C18)[12]
Mobile Phase Gradient of acetonitrile (B52724) and a buffered aqueous phase[12]
MS Detection Mode Multiple Reaction Monitoring (MRM)[11]
Linearity (Correlation Coefficient) ≥ 0.9984
Limit of Quantification (LOQ) 1.5 to 7.5 ng/mL

Detailed Experimental Protocols

GC-MS Protocol (Direct Injection)

This protocol is based on a direct injection method for the analysis of sulfonic acid esters.[5]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Perform serial dilutions to create calibration standards ranging from 0.01 µg/mL to 10 µg/mL.[6][10]

  • Sample Preparation: Dissolve a known amount of the active pharmaceutical ingredient (API) in the chosen solvent. For spiked samples, add a known amount of the this compound standard to the API solution.

  • GC-MS Conditions:

    • Instrument: GCMS-QP2010 Ultra or equivalent.[5]

    • Column: Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm).[5]

    • Injection Temperature: 280°C.[5]

    • Injection Mode: Split.[5]

    • Oven Program: Start at 70°C for 2 minutes, then ramp at 15°C/min to 320°C and hold for 3 minutes.[5]

    • Carrier Gas: Helium.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 200°C.

    • Detection Mode: Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 172, 157, 93, 77).

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the decision-making involved in method selection, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards GC Gas Chromatography Separation Standard->GC Sample Dissolve API Sample Sample->GC Spike Spike Sample (for recovery) Spike->GC MS Mass Spectrometry Detection (SIM/Scan) GC->MS Separated Analytes Integration Peak Integration MS->Integration Mass Spectra Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Response Factor Method_Comparison cluster_gcms GC-MS Methods cluster_lcms Alternative Methods Analyte This compound Analysis Direct_Injection Direct Injection Analyte->Direct_Injection Volatile/Semi-Volatile Headspace Headspace Analyte->Headspace Highly Volatile GC_MSMS GC-MS/MS Analyte->GC_MSMS High Sensitivity/Selectivity LC_MS LC-MS/MS Analyte->LC_MS Non-Volatile/Thermally Labile Direct_Injection->GC_MSMS Increased Specificity LC_MS->GC_MSMS Complementary Information

References

validation of analytical methods for genotoxic impurities as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical techniques and experimental protocols for the detection and quantification of genotoxic impurities in pharmaceuticals, in accordance with ICH guidelines.

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk. The International Council for Harmonisation (ICH) has established guidelines, primarily ICH M7 and ICH Q2(R1), to direct the assessment and control of these impurities. This guide provides an objective comparison of the analytical methods used for GTI analysis, supported by experimental data and detailed protocols to aid in the validation of these methods.

The Regulatory Landscape: ICH M7 and Q2(R1)

The foundation for managing genotoxic impurities is laid out in two key ICH guidelines:

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk.[1] It introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure to a genotoxic impurity that is considered to be associated with a negligible risk.[2]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. This guideline outlines the validation characteristics needed for analytical procedures. For impurity testing, these include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[3][4]

Comparison of Analytical Techniques for Genotoxic Impurity Analysis

The choice of analytical technique for GTI analysis is driven by the physicochemical properties of the impurity, the required sensitivity, and the sample matrix.[5] The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical TechniquePrincipleTypical AnalytesAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Non-volatile or thermally stable compounds with a UV chromophore.Cost-effective, widely available, robust.[6]Lower sensitivity and specificity compared to MS, not suitable for all compounds.[7]
GC-MS Separation of volatile compounds based on boiling point, detection by mass spectrometry.Volatile and semi-volatile compounds (e.g., nitrosamines, residual solvents).[2]High sensitivity and selectivity, excellent for volatile impurities.[8][9]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[10]
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive tandem mass spectrometry.Wide range of non-volatile, polar, and thermally labile compounds.[2]Very high sensitivity and specificity, provides structural information.[7][11]Higher cost and complexity compared to HPLC-UV.[8]

Table 1. Comparison of Common Analytical Techniques for Genotoxic Impurity Analysis.

Performance Comparison of Analytical Methods

The performance of an analytical method is assessed through its validation parameters. The following table provides a comparative summary of typical performance data for the different techniques.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.01% (0.05 µg/mL) for verapamil (B1683045) impurities.[8]< 1 µg for nitrosamines.[12]0.1512–0.3897 ng/mL for sulfonate esters.[13]
Limit of Quantitation (LOQ) 0.02% (1.0 µg/mL) for verapamil impurities.[8]0.05 µg/g for nitrosamines in pharmaceuticals.[14]0.1512–0.3897 ng/mL for sulfonate esters.[13]
Linearity (Correlation Coefficient, r²) > 0.99> 0.99> 0.99
Accuracy (Recovery) Typically 80-120%Typically 80-120%94.9–115.5% for sulfonate esters.[13]
Precision (RSD) ≤ 15% for trace analysis.[15]< 6% for nitrosamines.[12]< 3.9% for nitrosamines.[16]

Table 2. Comparative Performance Data for Analytical Techniques.

Experimental Protocols for Method Validation

Detailed experimental protocols are crucial for the successful validation of analytical methods for genotoxic impurities. The following sections outline the procedures for key validation parameters as per ICH Q2(R1).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17]

Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Spike the drug substance or product with known impurities and degradation products at their specification levels.

  • Peak Purity Analysis: Use techniques like diode array detection (DAD) or mass spectrometry to assess the purity of the analyte peak in the presence of other components.[3]

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the method can separate the analyte from these products.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Protocol (based on Signal-to-Noise Ratio):

  • Determine the noise level: Analyze a blank sample and determine the baseline noise in the region of the analyte's expected retention time.

  • Prepare a series of diluted solutions: Prepare solutions of the analyte at decreasing concentrations.

  • Determine LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD.[2]

  • Determine LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1 is considered the LOQ.[2]

  • Confirmation: The LOQ should be confirmed by demonstrating that the method has acceptable precision and accuracy at this concentration.[18]

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of standard solutions: Prepare a minimum of five concentrations of the analyte spanning the expected range of the impurity.[3]

  • Analyze the solutions: Analyze each solution in triplicate.

  • Plot the data: Plot the mean response (e.g., peak area) against the concentration.

  • Perform linear regression analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.[16]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare spiked samples: Spike the drug substance or product matrix with known amounts of the impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[13]

  • Analyze the samples: Analyze a minimum of three replicate preparations at each concentration level.

  • Calculate recovery: Determine the percent recovery of the spiked impurity. The acceptance criteria for recovery are typically between 80% and 120% for trace impurities.[19]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[17]

    • Alternatively, analyze a minimum of nine determinations over the specified range (e.g., three concentrations, three replicates each).[17]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • The RSD between the different sets of data is calculated.

Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5]

Protocol:

  • Identify critical parameters: Identify method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate variations: Vary each parameter within a predefined range while keeping others constant.

  • Analyze samples: Analyze samples under each of the varied conditions.

  • Evaluate the effect: Assess the influence of the variations on the analytical results (e.g., peak resolution, retention time, analyte quantitation).

Workflow for Validation of Analytical Methods for Genotoxic Impurities

The following diagram illustrates the overall workflow for the validation of analytical methods for genotoxic impurities, from initial risk assessment to the implementation of a validated method for routine analysis.

Genotoxic Impurity Analytical Method Validation Workflow Workflow for Validation of Analytical Methods for Genotoxic Impurities cluster_0 Phase 1: Risk Assessment & Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation & Lifecycle Management RiskAssessment ICH M7 Risk Assessment (In-silico, Ames test, literature) IdentifyGTI Identify Potential Genotoxic Impurities (GTIs) RiskAssessment->IdentifyGTI SetControlLimit Establish Control Limit (e.g., TTC of 1.5 µg/day) IdentifyGTI->SetControlLimit MethodDevelopment Analytical Method Development (Select Technique: HPLC, GC-MS, LC-MS) SetControlLimit->MethodDevelopment MethodOptimization Method Optimization (Optimize parameters for sensitivity & selectivity) MethodDevelopment->MethodOptimization Specificity Specificity MethodOptimization->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidationReport Validation Report Robustness->ValidationReport RoutineTesting Routine Quality Control Testing ValidationReport->RoutineTesting MethodTransfer Method Transfer (if applicable) RoutineTesting->MethodTransfer Revalidation Method Revalidation (as needed) RoutineTesting->Revalidation

Caption: Workflow for Genotoxic Impurity Analytical Method Validation.

Conclusion

The validation of analytical methods for genotoxic impurities is a rigorous process that is essential for ensuring the safety and quality of pharmaceutical products. By following the principles outlined in ICH M7 and Q2(R1) and selecting the appropriate analytical technique, researchers can develop and validate robust and reliable methods for the control of these potentially harmful impurities. This guide provides a framework for comparing analytical techniques and implementing detailed validation protocols, empowering scientists to meet regulatory expectations and safeguard patient health.

References

A Comparative Guide to the Quantitative Analysis of Methyl Benzenesulfonate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl benzenesulfonate (B1194179), a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing, is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the assay of methyl benzenesulfonate. Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most suitable analytical method for specific research and quality control needs.

Introduction to Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the molar concentration of a substance.[1][2][3] Unlike chromatographic techniques, qNMR does not typically require a reference standard of the analyte for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification using a certified internal standard.[1][2][3] This makes qNMR a powerful tool for the purity assessment and certification of reference materials.

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in pharmaceutical analysis. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quantification, HPLC typically relies on an external calibration curve generated from a certified reference standard of the analyte.[4] UV detection is commonly employed for aromatic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative information and mass-based identification. Similar to HPLC, quantification is usually performed using an external standard and a calibration curve.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

A robust qNMR experiment is critical for accurate quantification. The following protocol is a general guideline for the assay of this compound using an internal standard.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Select a suitable internal standard that has signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices for qNMR in organic solvents.[5] Accurately weigh an appropriate amount of the certified internal standard (e.g., 5-10 mg of maleic acid).

  • Dissolve both the this compound and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃). Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Pulse Angle: 30° (to ensure a shorter relaxation delay can be used)

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): 5 x T₁ (the longest spin-lattice relaxation time of the signals of interest). A conservative D1 of 20-30 seconds is often used if T₁ is not measured.

  • Number of Scans (NS): 8 to 64, depending on the desired signal-to-noise ratio.

  • Temperature: 298 K

Data Processing and Quantification:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both this compound (e.g., the methyl singlet) and the internal standard (e.g., the singlet of maleic acid).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum (optimized parameters) transfer->nmr_acq process Process spectrum (phasing, baseline correction) nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

High-Performance Liquid Chromatography (HPLC)

The following is a typical HPLC method for the quantification of this compound.[4][6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0) can be used.[6] A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Detection: UV at 220 nm[4][6]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known volume.

Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare calibration standards inject Inject standards and sample prep_standards->inject prep_sample Prepare sample solution prep_sample->inject separate Chromatographic separation inject->separate detect UV Detection separate->detect calibrate Construct calibration curve detect->calibrate determine Determine concentration from curve calibrate->determine

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a general guideline for the GC-MS analysis of this compound.

Chromatographic Conditions:

  • Column: A mid-polarity column such as a DB-1701 (or equivalent) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection is typically used.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C).

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of a certified reference standard of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve a known amount of the sample in the same solvent used for the standards.

Quantification:

  • Inject the calibration standards and the sample solution into the GC-MS system.

  • Generate a calibration curve by plotting the peak area of the characteristic ion for this compound against the concentration.

  • Calculate the concentration of this compound in the sample from the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification prep_standards Prepare calibration standards inject Inject standards and sample prep_standards->inject prep_sample Prepare sample solution prep_sample->inject separate GC Separation inject->separate detect MS Detection (Scan/SIM) separate->detect calibrate Construct calibration curve detect->calibrate determine Determine concentration from curve calibrate->determine

Comparative Performance Data

The following tables summarize the typical performance characteristics of qNMR, HPLC, and GC-MS for the quantitative analysis of this compound, based on literature data for similar analytes and general validation principles.

Table 1: Method Characteristics

ParameterqNMRHPLC-UVGC-MS
Principle Molar ratio to internal standardExternal calibrationExternal calibration
Reference Standard Certified internal standard (different from analyte)Certified standard of the analyteCertified standard of the analyte
Sample Preparation Simple dissolutionDissolution, potential filtrationDissolution
Analysis Time ~15-30 min per sample~20-40 min per sample~30-50 min per sample
Solvent Consumption Low (~0.75 mL per sample)HighModerate
Destructive NoYesYes

Table 2: Validation Parameters

ParameterqNMRHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999[6]> 0.99
Accuracy (% Recovery) 98-102%98-102%[6]95-105%
Precision (RSD) < 1%< 2%< 5%
Limit of Quantification (LOQ) ~0.1 mg/mL~0.1 µg/mL[4]ng/mL to pg/mL range
Specificity High (based on unique NMR signals)Good (dependent on chromatographic resolution)Very high (mass-based detection)

Conclusion

The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR is an excellent choice for a primary, standard-free quantification method, offering high accuracy and precision with minimal sample preparation.[1][2][3] It is particularly well-suited for the certification of reference materials or when a certified standard of this compound is not available. Its lower sensitivity compared to chromatographic methods may be a limitation for trace analysis.

  • HPLC-UV provides a versatile and highly sensitive method suitable for a wide range of concentrations.[4] It is a well-established and robust technique in many laboratories, making it a good choice for routine quality control where high throughput and accuracy are key, provided a certified reference standard is available.

  • GC-MS offers the highest sensitivity and specificity, making it the preferred method for trace-level quantification of this compound, especially in the context of genotoxic impurity analysis. The requirement for the analyte to be volatile and thermally stable is a key consideration.

For routine quality control where a reference standard is available, HPLC is often the method of choice. For the certification of reference materials or when an identical standard is unavailable, qNMR is the superior technique. For trace-level impurity analysis where high sensitivity is paramount, GC-MS is the most appropriate method.

References

A Comparative Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a methylating agent is a critical decision that balances reactivity, cost, safety, and scalability. Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic synthesis and medicinal chemistry, often used to enhance a molecule's biological activity, selectivity, solubility, and metabolic properties.[1][2] This guide provides an objective comparison of methyl benzenesulfonate (B1194179) (MBS) against other common methylating agents—dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and diazomethane (B1218177)—supported by physicochemical data and representative experimental protocols.

Overview of Common Methylating Agents

Methyl Benzenesulfonate (MBS) is a sulfonate ester that serves as an effective methylating agent in organic synthesis.[3][4] It is often used as a raw material in the pharmaceutical and dye industries.[4] A key advantage of MBS is its stability in neutral and weakly acidic conditions, where other agents like dimethyl sulfate might decompose.[3] This property can simplify reaction control and improve process efficiency.[3] However, it is considered a potential genotoxic impurity in drug substances.[3]

Dimethyl Sulfate (DMS) is a powerful and cost-effective methylating agent, making it a preferred choice for many industrial applications.[5] It is highly reactive towards a variety of nucleophiles, including phenols, amines, and thiols.[5] Its primary drawbacks are its extreme toxicity and classification as a probable human carcinogen, necessitating stringent safety precautions during handling and disposal.[5][6]

Methyl Iodide (MeI) , or iodomethane, is a versatile and highly reactive methylating agent used extensively in laboratory-scale synthesis.[7][8] The iodide ion is an excellent leaving group, facilitating rapid S_N2 reactions.[7][9] While effective, MeI is volatile, has a relatively high cost, and is a suspected carcinogen, which can limit its use in large-scale industrial processes.[7][10][11]

Diazomethane (CH₂N₂) is a highly reactive gas that is particularly effective for the methylation of carboxylic acids and phenols, producing only nitrogen gas as a byproduct.[12][13] It is almost always generated in situ from precursors like Diazald® because in its pure form or high concentrations, it is extremely toxic and dangerously explosive.[12][14] Its hazardous nature significantly restricts its application in industrial-scale manufacturing without specialized equipment.[12]

Quantitative Data Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for each agent. Prices are estimates based on available supplier data and can vary based on purity, quantity, and market conditions.

Table 1: Physicochemical and Cost Comparison

PropertyThis compound (MBS)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)Diazomethane (CH₂N₂)
CAS Number 80-18-2[15]77-78-1[5]74-88-4[16]334-88-3[12]
Molecular Formula C₇H₈O₃S[15]C₂H₆O₄S[5]CH₃I[16]CH₂N₂[12]
Molecular Weight ( g/mol ) 172.20[15]126.13[5]141.94[16]42.04[12]
Physical Form Colorless to pale yellow liquid[15]Colorless oily liquid[5]Colorless volatile liquid[17]Yellow gas[12]
Boiling Point (°C) 288[15]188 (decomposes)[5]42.4[16]-23[12]
Density (g/cm³) 1.273[15]1.33[5]2.28[16]1.4 (air=1)[12]
Approx. Cost (INR/kg) ₹450 - ₹600[15][18]₹40 - ₹65[19][20]₹1500 - ₹8500[10][11]N/A (Generated in-situ)[12]

Table 2: Safety and Handling Comparison

ParameterThis compound (MBS)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)Diazomethane (CH₂N₂)
Key Hazards Harmful if swallowed, inhaled, or in contact with skin; potential genotoxic impurity.[3][15]Extremely toxic, corrosive, mutagenic, probable human carcinogen.[5]Toxic, potential carcinogen, light-sensitive.[7][17]Extremely toxic, highly irritating, explosive gas.[12]
GHS Signal Word DangerDanger[5]DangerDanger[12]
Handling Use in a well-ventilated area, avoid contact with skin and eyes.Requires strict containment, specialized personal protective equipment (PPE).Handle in a fume hood, store in light-resistant containers.[17]Requires specialized glassware (no ground joints), use as a dilute solution immediately after generation.[14]
Waste Disposal Dispose of as hazardous waste.Neutralize excess with aqueous base (e.g., NaOH, NH₄OH) under controlled conditions.[6]Treat as hazardous waste.Requires careful quenching procedures.

Visualized Workflows and Decision Logic

General Experimental Workflow for Methylation

The following diagram illustrates a typical workflow for a laboratory-scale methylation reaction.

G General Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Substrate & Solvent Selection and Charging B 2. Addition of Base (if required) A->B C 3. Controlled Addition of Methylating Agent B->C D 4. Reaction Monitoring (TLC, GC, LC-MS) C->D E 5. Quenching of Reagent & pH Adjustment D->E F 6. Extraction & Washing E->F G 7. Drying & Solvent Removal F->G H 8. Purification (Crystallization/Chromatography) G->H I Final Product Characterization (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for a methylation reaction.

Decision Flowchart for Selecting a Methylating Agent

Choosing the right agent depends on multiple factors, including the substrate's nature, reaction scale, and available safety infrastructure.

G Decision Flowchart for Agent Selection start Start: Need to Methylate q1 Substrate: Carboxylic Acid or sensitive Phenol (B47542)? start->q1 q2 Scale: Industrial (> kg)? q1->q2 No ch2n2 Consider Diazomethane (High yield, clean, but hazardous) q1->ch2n2 Yes q3 High Reactivity Needed? q2->q3 No q4 Cost is Primary Driver? q2->q4 Yes mei Consider Methyl Iodide (MeI) (Very reactive, versatile, but costly and toxic) q3->mei Yes mbs Consider this compound (MBS) (Good stability, moderate cost/toxicity) q3->mbs No dms Consider Dimethyl Sulfate (DMS) (Low cost, high reactivity, but highly toxic) q4->dms Yes q4->mbs No

Caption: A logic tree to guide the selection of a methylating agent.

Reaction Mechanism: S_N2 Methylation

The most common pathway for methylation with MBS, DMS, and MeI is the S_N2 (bimolecular nucleophilic substitution) mechanism.

G S_N2 Methylation Mechanism Nu Nu: MeX H₃C-X Nu->MeX Nu->MeX plus + MeX->plus TS [Nu---CH₃---X]ᵟ⁻ MeX->TS Transition State Prod Nu-CH₃ TS->Prod Transition State plus2 + Prod->plus2 Transition State X X⁻ plus2->X Transition State Legend Nu: = Nucleophile (e.g., RO⁻, R₂N⁻) X = Leaving Group (e.g., ⁻OSO₂Ph, ⁻OSO₃Me, I⁻)

Caption: The generalized S_N2 mechanism for electrophilic methylation.

Experimental Protocols

The following are generalized protocols. Researchers must consult safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment.

Protocol 1: O-Methylation of a Phenol using this compound

This protocol is adapted from general procedures for methylation with sulfonate esters.

  • 1. Reaction Setup: To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • 2. Reagent Addition: Add this compound (1.1-1.2 eq) to the suspension.

  • 3. Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • 4. Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired methyl ether.

Protocol 2: Regioselective Methylation of Salicylic (B10762653) Acid using Dimethyl Sulfate

This protocol demonstrates the selective methylation of a carboxylic acid in the presence of a phenol.[6][21]

  • 1. Reaction Setup: In a flask, suspend salicylic acid (1.0 eq) and sodium bicarbonate (NaHCO₃, 1.1 eq).

  • 2. Reagent Addition: Add dimethyl sulfate (DMS), which acts as both the methylating agent and the solvent.

  • 3. Reaction: Stir the reaction mixture at 90 °C for approximately 90 minutes. Monitor the reaction progress by TLC. The bicarbonate base is selective for deprotonating the more acidic carboxylic acid over the phenol.[6]

  • 4. Work-up: After the reaction is complete, cool the mixture and cautiously add water to hydrolyze the excess DMS into methanol (B129727) and sulfuric acid.[6] Neutralize the acid with an aqueous NaOH solution.

  • 5. Purification: Extract the product, methyl salicylate (B1505791), with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the product. A reported yield for this procedure is 96%.[6]

Protocol 3: In situ Generation of Diazomethane for Methylation

This protocol describes the safe, lab-scale generation and concurrent use of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).[22]

  • 1. Safety: Diazomethane is a toxic and explosive gas. This procedure requires specialized, scratch-free (flame-polished) glassware with Clear-Seal® joints to prevent detonation.[14] The entire apparatus must be set up in a fume hood.

  • 2. Apparatus: Use a diazomethane generator apparatus, which typically consists of two tubes. The inner tube contains the Diazald® precursor, and the outer tube contains the substrate to be methylated.

  • 3. Generation: To the inner tube, add Diazald® and a high-boiling alcohol (e.g., 2-(2-ethoxyethoxy)ethanol). Place the substrate (e.g., a carboxylic acid) dissolved in ether in the outer tube. Assemble the apparatus and cool the outer tube in an ice bath.

  • 4. Reaction: Slowly add a solution of aqueous base (e.g., KOH) to the inner tube. The base reacts with Diazald® to generate diazomethane gas, which co-distills with ether and bubbles into the outer tube, reacting immediately with the acidic substrate.

  • 5. Completion: The reaction is typically complete when the yellow color of diazomethane persists in the substrate solution.

  • 6. Quenching: Carefully add a weak acid, like acetic acid, dropwise to quench any excess diazomethane until the yellow color disappears and gas evolution ceases. The resulting solution contains the methylated product.

Cost-Benefit Analysis and Conclusion

The choice of a methylating agent is a complex decision that extends beyond the catalog price.

  • Cost: Dimethyl sulfate is unequivocally the cheapest option for bulk purchasing, making it dominant in industrial applications where cost is a primary driver.[5][19][20] this compound offers a moderate price point, while methyl iodide is significantly more expensive, generally reserving its use for smaller-scale lab syntheses where its high reactivity is essential.[10][11]

  • Safety & Handling: The high toxicity and carcinogenicity of DMS and MeI impose significant hidden costs related to specialized engineering controls, PPE, and hazardous waste disposal. Diazomethane's explosive nature requires purpose-built equipment and extensive safety protocols. This compound, while still hazardous, is generally less volatile and acutely toxic than DMS or MeI, potentially simplifying handling procedures.

  • Performance & Versatility: Methyl iodide's high reactivity makes it a reliable and fast-acting agent.[8] Diazomethane offers unparalleled cleanliness and selectivity for acidic protons, avoiding the need for a separate base and simplifying work-up.[13] Dimethyl sulfate is a powerful, all-purpose agent.[5] this compound provides a unique advantage with its stability in certain pH ranges, which can prevent reagent decomposition and allow for better reaction control, a valuable asset in complex, multi-step syntheses.[3]

  • For large-scale industrial synthesis where cost is paramount, dimethyl sulfate remains a common choice, though its use is increasingly scrutinized due to severe safety and environmental concerns.

  • For high-reactivity laboratory applications where cost is secondary, methyl iodide is an excellent, albeit toxic, option.

  • For the clean and selective methylation of carboxylic acids and phenols on a laboratory scale, diazomethane is highly effective but demands specialized safety measures.

  • This compound emerges as a compelling alternative, occupying a valuable middle ground. It offers a better safety profile than DMS and MeI, is more stable under certain process conditions, and is more amenable to scale-up than diazomethane. For drug development professionals seeking a balance between reactivity, process robustness, safety, and cost, this compound represents a strategic and often optimal choice.

References

Comparative Guide to the Cross-Reactivity of Methyl Benzenesulfonate with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of methyl benzenesulfonate (B1194179), a common methylating agent, with various nucleophilic functional groups. Understanding this reactivity profile is crucial for predicting potential side reactions, optimizing synthetic routes, and assessing the stability of drug candidates and formulations. This document outlines the theoretical basis for this reactivity, presents a framework for quantitative comparison, and provides detailed experimental protocols for generating supporting data.

Introduction to Methyl Benzenesulfonate and Nucleophilicity

This compound (MBS) is an effective methylating agent used in organic synthesis.[1][2] Its reactivity stems from the electrophilic nature of the methyl group, which is attached to a good leaving group, the benzenesulfonate anion. The reaction with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The rate of reaction of this compound with different functional groups is primarily governed by the nucleophilicity of the attacking atom. Nucleophilicity is a measure of the ability of a molecule or ion to donate its electron pair to an electrophile. Generally, for a given period in the periodic table, nucleophilicity correlates with basicity. However, in a given group, nucleophilicity increases down the column, while basicity decreases.

Comparison of Reactivity with Key Functional Groups

Table 1: Relative Reactivity of Functional Groups with this compound

Functional GroupRepresentative NucleophileExpected Reactivity RankSecond-Order Rate Constant (k) at 25°C in Methanol (B129727) (M⁻¹s⁻¹) [Hypothetical]
ThiolThiophenolate1 (Highest)1.0 x 10⁻¹
AmineAniline25.0 x 10⁻³
AlcoholMethoxide31.0 x 10⁻⁴
CarboxylateAcetate (B1210297)4 (Lowest)5.0 x 10⁻⁶

Note: The rate constants provided are hypothetical and for illustrative purposes. Actual values must be determined experimentally under specific reaction conditions.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, the following experimental protocols are provided.

Protocol 1: Competitive Kinetic Analysis of this compound Reactivity by HPLC

This protocol describes a competitive reaction experiment to determine the relative reactivity of different nucleophiles with this compound.

1. Materials and Equipment:

  • This compound (MBS)

  • Aniline

  • Thiophenol

  • Sodium methoxide

  • Sodium acetate

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bars

  • Microsyringes

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Prepare a 100 mM stock solution of this compound in acetonitrile.

  • Prepare 100 mM stock solutions of aniline, thiophenol, sodium methoxide, and sodium acetate in methanol.

  • Prepare a mobile phase for HPLC, for example, a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

3. Experimental Procedure:

  • In the thermostatted reaction vessel at 25°C, combine equimolar amounts (e.g., 1 mL of each 100 mM stock solution) of the nucleophiles (aniline, thiophenol, sodium methoxide, and sodium acetate) in a suitable solvent mixture (e.g., acetonitrile/methanol).

  • Initiate the reaction by adding a limiting amount of the this compound stock solution (e.g., 0.1 molar equivalents).

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a known volume of the initial mobile phase.

  • Inject the quenched sample into the HPLC system.

  • Monitor the depletion of each nucleophile and this compound, and the formation of the corresponding methylated products over time.

4. Data Analysis:

  • Generate calibration curves for each reactant and expected product to quantify their concentrations from the HPLC peak areas.

  • Plot the concentration of each reactant versus time.

  • Determine the initial rate of consumption for each nucleophile. The relative rates will provide a quantitative measure of their reactivity towards this compound.

Protocol 2: Determination of the Swain-Scott Substrate Parameter (s) for this compound

The Swain-Scott equation, log(k/k₀) = s*n, provides a linear free-energy relationship to quantify nucleophilic reactivity. In this equation, 'k' is the second-order rate constant for the reaction of a substrate with a given nucleophile, 'k₀' is the rate constant for the reaction with a reference nucleophile (water), 'n' is the nucleophilicity parameter for the nucleophile, and 's' is the substrate parameter that reflects the sensitivity of the substrate to changes in nucleophilicity.

1. Materials and Equipment:

  • This compound (MBS)

  • A series of nucleophiles with known Swain-Scott 'n' parameters (e.g., acetate, chloride, bromide, azide, thiosulfate).

  • Appropriate solvent (e.g., methanol or water).

  • UV-Vis spectrophotometer or HPLC with a suitable detector.

  • Thermostatted cuvette holder or reaction vessel.

2. Experimental Procedure:

  • For each nucleophile, prepare a series of solutions with a constant concentration of this compound and varying concentrations of the nucleophile.

  • Maintain a constant temperature (e.g., 25°C).

  • Monitor the progress of the reaction over time by observing the change in absorbance of a reactant or product (if spectrophotometrically active) or by taking aliquots for HPLC analysis at different time points.

  • Ensure pseudo-first-order conditions by using a large excess of the nucleophile.

3. Data Analysis:

  • Determine the pseudo-first-order rate constant (k') from the slope of the plot of ln([MBS]) versus time for each nucleophile concentration.

  • Calculate the second-order rate constant (k) for each nucleophile by dividing k' by the concentration of the nucleophile.

  • Plot log(k) versus the known 'n' values for the series of nucleophiles.

  • The slope of this plot will be the Swain-Scott substrate parameter 's' for this compound.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: SN2 reaction of this compound with a nucleophile.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Competitive Reaction cluster_analysis 3. Analysis cluster_results 4. Results prep_mbs Prepare this compound Stock Solution mix Mix Equimolar Nucleophiles in Reaction Vessel prep_mbs->mix prep_nuc Prepare Nucleophile Stock Solutions (Amine, Thiol, Alkoxide, Carboxylate) prep_nuc->mix initiate Initiate Reaction with Limiting this compound mix->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench hplc Analyze by HPLC quench->hplc data Quantify Reactants and Products hplc->data plot Plot Concentration vs. Time data->plot rates Determine Relative Reaction Rates plot->rates

References

A Comparative Guide to Analytical Method Validation for Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Methyl benzenesulfonate (B1194179), a potential genotoxic impurity (GTI), requires rigorous analytical monitoring. This guide provides an objective comparison of analytical methods for methyl benzenesulfonate, with a focus on validation principles outlined in the United States Pharmacopeia (USP).

The validation of an analytical method, as detailed in USP General Chapter <1225>, establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.[1] For a genotoxic impurity like this compound, this typically involves trace-level quantification in a drug substance or product.

This guide compares two primary techniques for this purpose: High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Level Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography is a versatile and widely used technique for separating and quantifying components in a mixture.[2] It is particularly well-suited for non-volatile and thermally sensitive compounds. When paired with a highly sensitive detector like a mass spectrometer, it can achieve the low detection limits required for GTIs. Gas Chromatography-Mass Spectrometry offers excellent separation efficiency and sensitivity, especially for volatile compounds. While effective, some methods may require a derivatization step to enhance the detectability of sulfonate esters, which can be time-consuming.

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated HPLC-UV/MS and GC-MS methods for the determination of this compound, based on published experimental data. These parameters align with the requirements of USP <1225>.

Table 1: HPLC-UV/MS Method Validation Data for this compound

Validation ParameterTypical PerformanceSource
Linearity Range 0.10 - 1.63 µg/mL[3]
Correlation Coefficient (r) ≥ 0.999[3]
Limit of Quantitation (LOQ) ~1.5 ppm (relative to 5 mg/mL API)
Accuracy (Recovery) 103.6% (average)[3]
Precision (RSD) < 15% at LOQ[4]
Specificity Method is able to separate the analyte from the API and other impurities.[3]

Table 2: GC-MS Method Validation Data for this compound

Validation ParameterTypical PerformanceSource
Linearity Range 0.01 - 10 µg/mL[5][6]
Correlation Coefficient (R²) ≥ 0.999[5]
Limit of Quantitation (LOQ) 0.10 - 1.05 ng/mL[7]
Accuracy (Recovery) 90.8% - 116.6%[5]
Precision (RSD) < 15%[4]
Specificity Demonstrated by unique mass fragmentation patterns and chromatographic separation.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below, adapted from published methods.

Protocol 1: HPLC-UV/MS Method for this compound

This method is suitable for the direct analysis of this compound in a drug substance.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., triethylamine (B128534) in phosphate (B84403) buffer, pH 3.0) and acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection: UV at 220 nm and/or MS with a suitable ionization source (e.g., Electrospray Ionization - ESI).[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of approximately 100 µg/mL.

    • Linearity Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from the LOQ to approximately 150% of the target concentration.

    • Sample Solution: Accurately weigh a specified amount of the drug substance (e.g., 50 mg) and dissolve it in a suitable diluent to achieve a final concentration where the expected impurity level falls within the calibration range.

  • Validation Procedure (abbreviated):

    • Specificity: Analyze blank diluent, a spiked sample, and an unspiked sample to demonstrate the absence of interference at the retention time of this compound.

    • Linearity: Inject the calibration standards and plot the peak area response versus concentration. Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

    • Accuracy: Analyze samples spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target level). Calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze multiple preparations of a standard or sample solution on the same day.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established by analyzing a series of low-concentration solutions and establishing the concentration at which the signal-to-noise ratio is approximately 10:1.

Protocol 2: GC-MS Method for this compound

This method is highly sensitive and specific for volatile and semi-volatile impurities.

  • Chromatographic System:

    • Column: HP-5MS (or equivalent), 30 m x 0.32 mm, 1.0 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at an initial temperature (e.g., 50-80 °C), hold for a few minutes, then ramp the temperature up to a final value (e.g., 260 °C).[4][5]

    • Injector: Splitless mode at a temperature of approximately 240-250 °C.[4]

    • Detector: Mass Spectrometer with an Electron Ionization (EI) source.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for this compound (e.g., m/z 77, 141, 172).[5]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

    • Linearity Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dissolve an accurately weighed amount of the drug substance in a suitable solvent. An extraction step may be necessary to separate the analyte from the matrix.

  • Validation Procedure (abbreviated):

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ) are assessed in a manner similar to the HPLC method, with adjustments appropriate for the GC-MS technique. Specificity is strongly supported by the mass spectrum of the analyte.

Mandatory Visualizations

The following diagrams illustrate the analytical method validation workflow and a comparison of the described methods.

Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Execution cluster_reporting 3. Reporting Dev Analytical Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Summary Report Rob->Report Approval Method Approved for Use Report->Approval

Caption: A typical workflow for analytical method validation according to USP guidelines.

Method_Comparison cluster_hplc HPLC-UV/MS Method cluster_gcms GC-MS Method start Analyze this compound (GTI) hplc_prep Sample Dissolution (Aqueous/Organic Solvent) start->hplc_prep gc_prep Sample Dissolution/Extraction (Organic Solvent) start->gc_prep hplc_analysis Liquid Chromatography (C18 Column) hplc_prep->hplc_analysis hplc_detect UV or MS Detection hplc_analysis->hplc_detect hplc_adv Advantages: - No derivatization needed - Good for non-volatile compounds hplc_detect->hplc_adv gc_analysis Gas Chromatography (Capillary Column) gc_prep->gc_analysis gc_detect Mass Spectrometry (EI Source, SIM mode) gc_analysis->gc_detect gc_adv Advantages: - High sensitivity & specificity - Excellent for volatile compounds gc_detect->gc_adv

Caption: Comparison of HPLC-UV/MS and GC-MS methods for this compound analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Benzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Methyl benzenesulfonate (B1194179) is a hazardous chemical that can cause severe skin and eye burns, respiratory tract irritation, and is harmful if swallowed.[1][2][3] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[3][4] In case of exposure, seek immediate medical attention.[1][3]

This guide provides essential safety and logistical information for the proper disposal of methyl benzenesulfonate, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Spill Response

Before handling or disposing of this compound, ensure that an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[1]

  • Skin Protection: Use appropriate chemical-resistant gloves and wear protective clothing, such as a lab coat or apron, to prevent skin exposure.[1][3]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[1][2]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.[1]

  • Don PPE: Wear the full PPE as described above.

  • Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop up the absorbed material.[1][5]

  • Package for Disposal: Place the collected waste into a clean, dry, and properly labeled, sealable container for hazardous waste.[1][5]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Prevent Entry into Drains: Do not allow the spilled material to enter drains or waterways.[2][6]

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, highlighting its hazardous properties.

PropertyValueCitation(s)
Acute Oral Toxicity LD50 (Mouse): 250 mg/kg LD50 (Rat): 740 mg/kg[1][2][6]
Flash Point 143 °C (289.4 °F)[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3][6]
Hazardous Decomposition Upon combustion, may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and Sulfur Oxides.[3][5][6]

Disposal Protocol for Unused or Waste this compound

Disposal of this compound must be handled in strict accordance with all applicable federal, state, and local regulations. This substance is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[3][7]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification:

    • Characterize the waste as "Hazardous Waste."

    • Based on the European Waste Catalogue (EWC), this would likely fall under a code for organic wastes containing hazardous substances, such as 16 03 05*.[5] Always confirm the appropriate code with your institution's environmental health and safety (EHS) office.

  • Waste Collection and Storage:

    • Collect waste this compound (including contaminated materials from spills) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept tightly closed and stored in a cool, dry, well-ventilated area, away from the incompatible materials listed in the table above.[1]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle the hazardous decomposition products.[8]

Note on Chemical Neutralization: There are no standard, validated protocols for the in-lab neutralization of this compound for disposal purposes. Due to its hazardous nature and the potential for dangerous reactions, attempting to neutralize this chemical without proper expertise and equipment is not recommended. The safest and most compliant method of disposal is through a professional hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal_prep Preparation for Disposal cluster_final_disposal Final Disposal Start Handling Methyl Benzenesulfonate PPE Wear Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat Start->PPE Step 1 FumeHood Work in a Chemical Fume Hood PPE->FumeHood Step 2 GenerateWaste Generate Waste (Unused chemical, spill residue) FumeHood->GenerateWaste Container Select Compatible, Sealable Container GenerateWaste->Container Step 3 Collect Collect Waste in Designated Container Container->Collect Step 4 Label Label Container: 'Hazardous Waste' 'this compound' Collect->Label Step 5 Store Store Securely in a Cool, Dry, Ventilated Area Label->Store Step 6 ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Step 7 Incineration Professional Disposal (e.g., High-Temperature Incineration) ContactEHS->Incineration Step 8 End Disposal Complete Incineration->End

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for Methyl Benzenesulfonate (B1194179)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl benzenesulfonate. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is corrosive and can cause severe burns to the eyes, skin, and respiratory tract.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1]To protect against splashes and vapors that can cause severe eye burns.[1]
Skin Protection Chemical-resistant gloves (materials to be selected based on workplace hazard assessment) and appropriate protective clothing to prevent skin exposure.[1][2] This includes a lab coat, and for larger quantities or increased risk of splashing, an apron or chemical-protection suit may be necessary.[2][3]To prevent direct contact with the skin, which can result in severe burns.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][4] For situations with inadequate ventilation or the potential for high airborne concentrations, a full facepiece pressure demand self-contained breathing apparatus (SCBA) or a supplied-air respirator (SAR) is recommended.[2][3]To protect the respiratory tract from harmful vapors and potential burns.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize risks.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area.[1] A chemical fume hood is the recommended engineering control to keep airborne concentrations low.[4][5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Handling the Chemical :

    • Before use, carefully inspect the container for any damage.

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with eyes, skin, and clothing.[1]

    • Do not breathe in mist, vapors, or spray.[2][6]

    • Wash hands thoroughly after handling the substance.[1]

  • Storage :

    • Keep the container tightly closed when not in use.[1]

    • Store in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]

    • The storage area should be designated for corrosive materials.[4]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Get medical aid immediately. Flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Spill Response
  • Evacuate : Immediately evacuate personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, clean up spills immediately.

  • Absorb : Absorb the material with an inert substance (e.g., vermiculite, sand, or earth).

  • Collect : Sweep or scoop up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

  • Disposal : Dispose of the waste material through a licensed waste disposal company.[6]

  • Contaminated Packaging : Contaminated containers should be completely emptied and disposed of in accordance with local and national regulations.[6]

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility (Eyewash, Shower) prep_setup->prep_emergency handle_inspect Inspect Chemical Container prep_emergency->handle_inspect handle_transfer Carefully Transfer Chemical handle_inspect->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Exposure Occurs handle_use->emergency_exposure post_decontaminate Decontaminate Work Area handle_close->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove and Clean/Dispose of PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash emergency_action_spill Follow Spill Response Protocol emergency_spill->emergency_action_spill emergency_action_exposure Administer First Aid and Seek Medical Attention emergency_exposure->emergency_action_exposure

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to post-handling and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.